molecular formula C9H8O3 B1586641 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde CAS No. 29668-43-7

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

カタログ番号: B1586641
CAS番号: 29668-43-7
分子量: 164.16 g/mol
InChIキー: BJXUCBAQZJITKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXUCBAQZJITKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383528
Record name 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29668-43-7
Record name 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of a Versatile Scaffolding Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic aldehyde built upon the privileged 2,3-dihydro-1,4-benzodioxine scaffold. This core structure is a cornerstone in medicinal chemistry, appearing in a range of biologically active molecules and approved pharmaceuticals.[1][2][3] Its utility stems from the rigid, yet conformationally defined, dioxine ring fused to a benzene ring, which allows for precise spatial orientation of substituents to interact with biological targets.[2] The aldehyde functional group at the 5-position serves as a versatile chemical handle, enabling a multitude of synthetic transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into alkenes via Wittig-type reactions.[4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the essential physical and chemical properties of this compound. A thorough understanding of these characteristics is paramount for its effective use in synthesis, purification, and the development of novel chemical entities. We will delve into its core physicochemical data, spectroscopic signature, and the self-validating experimental protocols required for its definitive characterization.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in both reactive and non-reactive environments. For a synthetic intermediate, properties like melting point and solubility are critical for practical handling, reaction setup, and purification strategy design. The melting point, in particular, serves as an initial, rapid indicator of sample purity.

PropertyValueSource
CAS Number 29668-43-7[5][6][7][8]
Molecular Formula C₉H₈O₃[5][6][7]
Molecular Weight 164.16 g/mol [5][6][7]
Appearance White to light yellow solid/crystal powder[4][9]
Melting Point 62 °C[5]
Boiling Point 283.6 ± 29.0 °C (Predicted)[5]
Density 1.262 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in organic solvents such as DMF, Ethyl Acetate, CH₂Cl₂; poorly soluble in water.[4][10]

These properties are foundational. For instance, the moderate melting point suggests the compound is a stable solid at room temperature, simplifying storage and weighing. Its solubility profile, inferred from synthetic procedures where it is extracted into ethyl acetate or purified using dichloromethane, dictates the choice of solvents for reactions and chromatographic purification.[4][10]

Caption: Molecular structure of the target compound.

Spectroscopic and Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound requires a multi-technique approach. Each method provides a piece of the structural puzzle, and together they form a self-validating system that ensures trustworthiness in research outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this molecule, one would expect to see:

    • A downfield singlet (δ 9.5-10.5 ppm) characteristic of the aldehyde proton (-CHO).

    • A series of multiplets or doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the three protons on the benzene ring.

    • Two multiplets, typically around δ 4.2-4.4 ppm, corresponding to the four protons of the ethylenedioxy (-O-CH₂-CH₂-O-) bridge of the dioxine ring.[10]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key expected signals include:

    • A highly deshielded signal for the aldehyde carbonyl carbon (δ 185-200 ppm).

    • Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring.

    • Signals for the two methylene carbons of the dioxine ring (δ 60-70 ppm).[10]

Causality Behind Experimental Choice: The distinct chemical shifts, particularly of the aldehyde proton and carbon, provide unambiguous confirmation of this functional group. The integration of the proton signals should correspond to the number of protons in each environment, offering quantitative validation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

  • Key Absorptions:

    • A strong, sharp absorption band around 1680-1715 cm⁻¹ is the most definitive peak, corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.[11]

    • Bands in the 2700-2900 cm⁻¹ region (often a pair) are characteristic of the C-H stretch of the aldehyde.

    • Strong absorptions around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are indicative of the C-O (ether) stretches from the dioxine ring.

    • Multiple bands in the 1450-1600 cm⁻¹ region represent the C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer structural information through fragmentation patterns.

  • Expected Data: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that corresponds precisely to the calculated exact mass of C₉H₈O₃ (164.0473 g/mol ).[12] The fragmentation pattern would likely show losses related to the aldehyde group (e.g., loss of CO) and fragments characteristic of the benzodioxine core.

Protocols for Characterization and Quality Control

To ensure scientific integrity, every batch of a research chemical must be validated. The following protocols outline a robust workflow for the comprehensive characterization of this compound.

cluster_workflow Experimental Workflow for Compound Characterization start Sample Received mp Protocol 1: Melting Point Determination start->mp tlc_hplc Protocol 2: Chromatographic Purity (TLC & HPLC) mp->tlc_hplc decision_purity Purity ≥ 98%? tlc_hplc->decision_purity nmr Protocol 3: NMR Spectroscopy (¹H, ¹³C) ms Protocol 4: Mass Spectrometry (HRMS) nmr->ms ir Protocol 5: IR Spectroscopy ms->ir decision_structure Structure Confirmed? ir->decision_structure decision_purity->nmr Yes repurify Action: Repurify (e.g., Recrystallization, Column Chromatography) decision_purity->repurify No decision_structure->repurify No (Impurity or Wrong Compound) pass QC Passed: Release for Use decision_structure->pass Yes repurify->tlc_hplc

Caption: A self-validating workflow for quality control.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
  • Expertise & Rationale: HPLC is the gold standard for quantitative purity assessment due to its high resolution and sensitivity. An isocratic method is often sufficient for routine purity checks, while a gradient method is superior for resolving closely related impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.

    • Instrumentation:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 254 nm or at the absorbance maximum determined by a photodiode array (PDA) detector.

      • Injection Volume: 10 µL.

    • Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

  • Trustworthiness: The system is validated by running a blank (mobile phase only) to ensure no system peaks interfere. The result should be reproducible across multiple injections.

Protocol 2: Structural Confirmation via NMR Spectroscopy
  • Expertise & Rationale: This protocol provides definitive structural confirmation. Deuterated chloroform (CDCl₃) is a common choice of solvent due to its ability to dissolve a wide range of organic compounds.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃. If solubility is an issue, DMSO-d₆ can be used as an alternative.

    • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition:

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Trustworthiness: The combination of ¹H and ¹³C data must be fully consistent with the proposed structure. The chemical shifts, coupling patterns, and integrations must align with theoretical predictions and data from related compounds.[10]

Conclusion

This compound is a valuable building block whose effective application hinges on a precise understanding of its physical properties. This guide has detailed its core physicochemical characteristics and provided robust, field-proven protocols for its comprehensive analysis. By employing this multi-faceted, self-validating approach to characterization—combining chromatographic purity assessment with definitive spectroscopic elucidation—researchers, scientists, and drug development professionals can proceed with confidence in the integrity of their starting material, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • 1,4-BENZODIOXANE-5-CARBOXALDEHYDE - ChemBK. ChemBK. [Link]
  • Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). [Link]
  • 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem. PubChem. [Link]
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. MDPI. [Link]
  • This compound, Thermo Scientific. Fisher Scientific. [Link]
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (NIH). [Link]
  • This compound - Appretech Scientific Limited. Appretech Scientific Limited. [Link]
  • Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Arom
  • chemistry-and-pharmacology-of-benzodioxanes.pdf. Trade Science Inc. [Link]

Sources

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its unique conformational properties and ability to engage in various non-covalent interactions have made it a cornerstone for the design of novel therapeutics. This guide focuses on a key derivative, 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, a versatile building block for the synthesis of a wide range of complex molecules. As a Senior Application Scientist, my goal is to provide a comprehensive resource that is not only technically sound but also offers practical insights into the causality behind experimental choices, ensuring a self-validating system of protocols and data.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 29668-43-7, is an aromatic aldehyde featuring a benzodioxane ring system. The strategic placement of the formyl group at the 5-position, ortho to one of the ether linkages, significantly influences its reactivity and potential for further chemical transformations.

PropertyValueSource
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
CAS Number 29668-43-7[1]
Melting Point 62 °C[2]
Boiling Point 283.6 ± 29.0 °C (Predicted)[2]
Density 1.262 ± 0.06 g/cm³ (Predicted)[2]
Appearance White to off-white powder/solid

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the Williamson ether synthesis, a reliable method for forming ether linkages. This approach utilizes a catechol derivative and a dihaloalkane. For the target molecule, the logical starting materials are 2,3-dihydroxybenzaldehyde and 1,2-dibromoethane.


Start [label="Starting Materials:\n2,3-Dihydroxybenzaldehyde\n1,2-Dibromoethane", shape=cylinder, fillcolor="#FBBC05"]; Reaction [label="Williamson Ether Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)\nHeat (Reflux)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Recrystallization,\nColumn Chromatography)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="this compound", shape=octagon, fillcolor="#FFFFFF", style=filled, fontcolor="#202124", peripheries=2];

Start -> Reaction; Conditions -> Reaction [dir=back]; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from the synthesis of a related compound, methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate.[5] The rationale for choosing a carbonate base like potassium carbonate (K₂CO₃) is its sufficient basicity to deprotonate the phenolic hydroxyl groups of 2,3-dihydroxybenzaldehyde, initiating the nucleophilic attack on 1,2-dibromoethane, while being mild enough to avoid side reactions with the aldehyde functionality. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide anions.

Materials:

  • 2,3-Dihydroxybenzaldehyde

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.2 equivalents) in anhydrous DMF, add 2,3-dihydroxybenzaldehyde (1.0 equivalent).

  • Add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-12 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and the electron-donating effect of the ether oxygens.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Multiplicities:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aldehyde (-CHO)~10.3s-The aldehyde proton is highly deshielded and appears as a singlet.
Aromatic (H6)~7.4dd~7.9, 1.8Ortho and meta coupling.
Aromatic (H7)~6.9t~7.9Ortho coupling to two neighboring protons.
Aromatic (H8)~7.1dd~7.9, 1.7Ortho and meta coupling.
Dioxane (-OCH₂CH₂O-)~4.3-4.4m-The two methylene groups of the dioxane ring are diastereotopic and will appear as a complex multiplet.[5]
¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

CarbonChemical Shift (δ, ppm)Notes
Aldehyde (C=O)~190The carbonyl carbon is significantly deshielded.
Aromatic (C5)~125Carbon bearing the aldehyde group.
Aromatic (C4a, C8a)~142, ~144Quaternary carbons of the fused rings.
Aromatic (C6, C7, C8)~118 - 124Aromatic carbons.
Dioxane (-OCH₂CH₂O-)~64-65The two methylene carbons of the dioxane ring.[5]
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
~2850 and ~2750C-H stretch of the aldehydeMedium
~1680C=O stretch of the aromatic aldehydeStrong
~1600, ~1480C=C stretch of the aromatic ringMedium to Strong
~1260C-O stretch of the aryl etherStrong
~1050C-O stretch of the aliphatic etherStrong
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used for structural confirmation.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 164.16

  • Key Fragmentation Peaks:

    • m/z = 163 ([M-H]⁺): Loss of a hydrogen atom from the aldehyde.

    • m/z = 135 ([M-CHO]⁺): Loss of the formyl group.

    • m/z = 107: Further fragmentation of the benzodioxane ring.

Reactivity of the Formyl Group

The aldehyde functionality at the 5-position of the benzodioxane ring is the primary site of reactivity. Its proximity to the ether oxygen influences its electrophilicity.


Aldehyde [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., KMnO₄, CrO₃)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., NaBH₄, LiAlH₄)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophilic_Addition [label="Nucleophilic Addition\n(e.g., Grignard, Wittig)", shape=note, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Reductive_Amination [label="Reductive Amination\n(Amine + Reducing Agent)", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Carboxylic_Acid [label="Corresponding\nCarboxylic Acid", shape=box]; Alcohol [label="Corresponding\nAlcohol", shape=box]; Alkene_or_Alcohol [label="Alkene or Secondary Alcohol", shape=box]; Amine [label="Corresponding\nAmine", shape=box];

Aldehyde -> Carboxylic_Acid [label="Oxidation"]; Oxidation -> Carboxylic_Acid [style=invis]; Aldehyde -> Alcohol [label="Reduction"]; Reduction -> Alcohol [style=invis]; Aldehyde -> Alkene_or_Alcohol [label="Nucleophilic Addition"]; Nucleophilic_Addition -> Alkene_or_Alcohol [style=invis]; Aldehyde -> Amine [label="Reductive Amination"]; Reductive_Amination -> Amine [style=invis]; }

Key reactions of the formyl group.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/sulfuric acid).

  • Reduction: Reduction of the aldehyde to the corresponding primary alcohol, (2,3-dihydro-1,4-benzodioxin-5-yl)methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄) or more powerful reagents such as lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

    • Grignard and Organolithium Reagents: Reaction with organometallic reagents will yield secondary alcohols.

    • Wittig Reaction: The Wittig reaction with phosphorus ylides provides a route to various vinyl-substituted benzodioxanes.

  • Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding secondary or tertiary amines. This is a crucial transformation for introducing nitrogen-containing functionalities.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxine scaffold is a key pharmacophore in a variety of biologically active molecules. This compound serves as a critical starting material for the synthesis of these compounds.

A notable application is in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. For instance, the corresponding carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as a PARP1 inhibitor and served as a lead compound for further optimization.[5] The aldehyde functionality allows for the facile introduction of diverse substituents and pharmacophoric groups to explore the structure-activity relationship (SAR) and enhance potency and selectivity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[3]

    • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

    • Inhalation: If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures with potential therapeutic applications. This guide provides a foundational understanding of its chemical properties and practical methodologies for its synthesis and handling, empowering researchers to leverage this important scaffold in their drug discovery and development endeavors.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.).
  • 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem. (n.d.).
  • Synthesis of 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (n.d.).
  • Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. (2017, January). University of Washington.
  • 1,4-BENZODIOXANE-5-CARBOXALDEHYDE - ChemBK. (n.d.).
  • This compound - Appretech Scientific Limited. (n.d.).

Sources

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the synthesis and application of heterocyclic scaffolds. We will delve into the specific attributes of this compound, a key building block whose structural motif is integral to a variety of pharmacologically active agents.

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, renowned for its conformational rigidity and ability to engage with a multitude of biological targets.[1] Its presence is noted in compounds designed as agonists and antagonists for adrenergic and serotoninergic receptors, as well as in novel anticancer and antibacterial agents.[1] The subject of this guide, the 5-carbaldehyde derivative, is a critical intermediate for introducing further chemical diversity, enabling the synthesis of potent enzyme inhibitors and other therapeutic candidates.[2] This document provides the foundational knowledge for its synthesis, characterization, and strategic deployment in drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and physical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈O₃[3][4][5]
Molecular Weight 164.16 g/mol [3][4][5]
CAS Number 29668-43-7[3][4][5]
Appearance White to light yellow solid[6]
Melting Point 62 °C[3]
Boiling Point (Predicted) 283.6 ± 29.0 °C[3]
Density (Predicted) 1.262 ± 0.06 g/cm³[3]

Synthesis and Mechanistic Rationale

The construction of the 2,3-dihydro-1,4-benzodioxine ring system is most commonly achieved via a Williamson ether synthesis. This strategy involves the reaction of a catechol precursor with a 1,2-dielectrophile. For the synthesis of the 5-carbaldehyde isomer, the logical starting material is 2,3-dihydroxybenzaldehyde.

Causality of Experimental Design:

  • Starting Material: 2,3-dihydroxybenzaldehyde provides the required catechol moiety with the aldehyde group correctly positioned to become the 5-substituent on the final benzodioxine ring.

  • Reagent: 1,2-Dibromoethane (or 1,2-dichloroethane) serves as the two-carbon electrophilic linker that forms the dioxane ring.[2][6]

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed.[2][7] Its role is to deprotonate the phenolic hydroxyl groups of the catechol, forming a dianion. This nucleophilic species then attacks the 1,2-dihaloethane in a double Sₙ2 reaction to close the ring. The choice of K₂CO₃ is strategic; it is strong enough to facilitate the reaction but mild enough to prevent side reactions involving the sensitive aldehyde group.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal.[2][6][7] It effectively dissolves the ionic intermediates and reactants while not participating in the reaction itself, thus promoting the Sₙ2 mechanism.

  • Temperature: The reaction is typically heated under reflux to ensure a sufficient rate of reaction for both etherification steps.[2]

G cluster_reactants Reactants cluster_conditions Conditions A 2,3-Dihydroxybenzaldehyde F Williamson Ether Synthesis (Intramolecular Sₙ2 Cyclization) A->F B 1,2-Dibromoethane B->F C K₂CO₃ (Base) C->F D DMF (Solvent) D->F E Heat (Reflux) E->F G This compound F->G

Synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for analogous compounds.[2][6]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (2.2 eq), and 40 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add 1,2-dibromoethane (1.05 eq) to the mixture dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Strategic Importance in Drug Discovery

The aldehyde functional group at the 5-position is not merely a passive substituent; it is a versatile chemical handle for diversification. It serves as an electrophilic center, readily participating in a wide array of chemical transformations to build more complex molecular architectures.

A prime example of its utility is in the synthesis of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.[2] PARP1 is a critical enzyme in the DNA single-strand break repair pathway, and its inhibition is a clinically validated strategy in oncology. The 5-carbaldehyde can be oxidized to the corresponding 5-carboxylic acid, which is then converted to a 5-carboxamide.[2] This carboxamide moiety is often crucial for binding to the nicotinamide-binding pocket of the PARP1 enzyme.

G cluster_reactions Chemical Transformations cluster_products Key Derivatives for Drug Development A 2,3-Dihydro-1,4- benzodioxine-5-carbaldehyde B Oxidation (e.g., KMnO₄, H₂O₂) A->B C Reductive Amination A->C D Wittig Reaction A->D E 5-Carboxylic Acid (Precursor to PARP Inhibitors) B->E F 5-Aminomethyl Derivatives C->F G 5-Vinyl Derivatives D->G

Role as a key synthetic intermediate.

Analytical Characterization Workflow

Rigorous structural confirmation is non-negotiable. A combination of spectroscopic methods is required to validate the identity and purity of the synthesized this compound.

Protocol: Sample Preparation and Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Expect signals corresponding to the aldehyde proton (~9.8-10.2 ppm), three aromatic protons on the benzene ring (~6.9-7.5 ppm), and two sets of methylene protons from the dioxane ring, which will appear as multiplets around 4.3-4.4 ppm.[2]

    • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (~115-150 ppm), and the two equivalent methylene carbons of the dioxane ring (~64 ppm).[2]

  • Mass Spectrometry (MS):

    • Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Analysis: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The primary ion observed should correspond to the molecular weight [M+H]⁺ at m/z 165.05 or the molecular ion [M]⁺ at m/z 164.05.

  • Infrared (IR) Spectroscopy:

    • Preparation: Analyze as a KBr pellet or a thin film.

    • Analysis: Expect a strong, characteristic C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. Also look for C-O-C ether stretches around 1250 cm⁻¹ and aromatic C=C stretches around 1600 cm⁻¹.

Conclusion

This compound is more than a catalog chemical; it is a strategically valuable intermediate for medicinal chemistry and drug discovery. Its straightforward synthesis and the chemical versatility of its aldehyde group provide a reliable entry point into novel classes of pharmacologically relevant molecules, most notably PARP1 inhibitors. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and intelligent application in research and development settings.

References

  • ChemBK. (n.d.). 1,4-BENZODIOXANE-5-CARBOXALDEHYDE.
  • Appretech Scientific Limited. (n.d.). This compound.
  • Pati, H. N., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(10), 2445.
  • Fisher Scientific. (n.d.). This compound, Thermo Scientific.
  • Mazzotta, G., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. National Center for Biotechnology Information.
  • Wang, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19335-19340.
  • Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
  • Sgrignani, J., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(19), 10738.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its rigid scaffold and functional handles make it a valuable intermediate in the development of novel therapeutic agents, particularly those targeting a range of biological receptors.[1] A thorough understanding of its structural and electronic properties, as revealed through spectroscopic analysis, is paramount for its effective utilization in research and development. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and the experimental protocols for their acquisition.

The 2,3-dihydro-1,4-benzodioxine moiety is found in numerous biologically active molecules.[1] The precise positioning of substituents on the aromatic ring is crucial for pharmacological activity, making unambiguous characterization of isomers like the 5-carbaldehyde essential. This guide will delve into the distinct spectral signatures that arise from the placement of the aldehyde group at the C-5 position.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system for the 2,3-dihydro-1,4-benzodioxine ring system will be used.

Caption: IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on analysis of closely related analogs and established substituent effects.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.3s-1HH-aldehyde
~7.4dd~8.0, 1.51HH-6
~7.1t~8.01HH-7
~7.0dd~8.0, 1.51HH-8
~4.35m-4HO-CH₂-CH₂-O

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. It is expected to appear as a sharp singlet far downfield, a characteristic feature of aromatic aldehydes.[4][5]

  • Aromatic Protons (~7.0-7.4 ppm): The three aromatic protons (H-6, H-7, and H-8) will appear as a complex set of multiplets. The aldehyde group at C-5 will deshield the ortho proton (H-6) and the para proton (H-7) to a lesser extent, while the meta proton (H-8) will be least affected. H-6 and H-8 are expected to be doublets of doublets due to coupling with their ortho and meta neighbors, while H-7, being ortho to both H-6 and H-8, will likely appear as a triplet.

  • Dioxin Protons (~4.35 ppm): The four protons of the ethylenedioxy bridge are chemically equivalent in a time-averaged sense due to rapid conformational flexing. They typically appear as a multiplet or a singlet around 4.3 ppm.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~191C=O (aldehyde)
~148C-4a
~144C-8a
~128C-7
~125C-5
~122C-6
~118C-8
~64.5O-CH₂-CH₂-O

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (~191 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very low field, typically around 190-200 ppm.[5]

  • Aromatic Carbons (~118-148 ppm): The six aromatic carbons will give rise to six distinct signals. The two carbons attached to the oxygen atoms of the dioxin ring (C-4a and C-8a) will be the most deshielded among the aromatic carbons, appearing around 144-148 ppm. The carbon bearing the aldehyde group (C-5) will also be significantly deshielded. The remaining aromatic carbons (C-6, C-7, C-8) will resonate in the typical aromatic region of 118-128 ppm.

  • Dioxin Carbons (~64.5 ppm): The two equivalent methylene carbons of the ethylenedioxy bridge will appear as a single peak in the upfield region, characteristic of sp³-hybridized carbons attached to oxygen.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2850 & ~2750MediumC-H StretchAldehyde
~1685StrongC=O StretchAromatic Aldehyde
~1600 & ~1480Medium-StrongC=C StretchAromatic Ring
~1260StrongC-O StretchAryl Ether
~1040StrongC-O StretchAliphatic Ether

Interpretation of the IR Spectrum:

  • Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of two medium-intensity bands in this region, known as Fermi doublets, is a hallmark of an aldehyde C-H bond.[4]

  • Carbonyl C=O Stretch (~1685 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the carbonyl group of an aromatic aldehyde. Conjugation with the benzene ring lowers the stretching frequency compared to a saturated aldehyde.[7]

  • Aromatic C=C Stretch (~1600 & ~1480 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

  • Ether C-O Stretches (~1260 & ~1040 cm⁻¹): The strong absorption around 1260 cm⁻¹ is attributed to the asymmetric stretching of the aryl-oxygen bond, while the band around 1040 cm⁻¹ corresponds to the symmetric stretching of the aliphatic ether linkages in the dioxin ring.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Table 4: Predicted Key Mass Spectral Data (Electron Ionization)

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
163[M-H]⁺
135[M-CHO]⁺
107[M-CHO-CO]⁺
79[C₆H₅O]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion ([M]⁺, m/z 164): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (164.16 g/mol ).[10]

  • [M-H]⁺ (m/z 163): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes, leading to a strong peak at M-1.[11]

  • [M-CHO]⁺ (m/z 135): Loss of the formyl radical (•CHO) is another characteristic fragmentation, resulting in a benzodioxine cation.

  • Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment can lead to the peak at m/z 107. Further fragmentation of the benzodioxine ring can produce smaller aromatic fragments like the one observed at m/z 79.

M+ (m/z 164) M+ (m/z 164) [M-H]+ (m/z 163) [M-H]+ (m/z 163) M+ (m/z 164)->[M-H]+ (m/z 163) - H• [M-CHO]+ (m/z 135) [M-CHO]+ (m/z 135) M+ (m/z 164)->[M-CHO]+ (m/z 135) - CHO• Further Fragments (m/z 107, 79) Further Fragments (m/z 107, 79) [M-CHO]+ (m/z 135)->Further Fragments (m/z 107, 79) - CO, etc.

Caption: Proposed mass spectral fragmentation pathway.

Experimental Methodologies

The following protocols are generalized for the acquisition of high-quality spectral data for a solid aromatic compound like this compound.

General Workflow for Spectroscopic Analysis

Sample_Preparation Sample Preparation NMR_Acquisition NMR Acquisition Sample_Preparation->NMR_Acquisition IR_Acquisition IR Acquisition Sample_Preparation->IR_Acquisition MS_Acquisition MS Acquisition Sample_Preparation->MS_Acquisition Data_Processing Data Processing & Interpretation NMR_Acquisition->Data_Processing IR_Acquisition->Data_Processing MS_Acquisition->Data_Processing Structural_Elucidation Structural Elucidation Data_Processing->Structural_Elucidation

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently agitate the vial until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum, followed by ¹³C NMR and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignments.[12]

IR Sample Preparation and Acquisition (ATR Method)
  • Sample Preparation:

    • Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[13]

  • Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient method for analyzing solid samples with minimal preparation, as it does not require grinding or pressing pellets.[14]

  • Data Acquisition:

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Sample Preparation and Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to a 2 mL autosampler vial.

  • Rationale: Gas Chromatography requires the sample to be volatile and thermally stable. Dissolving the sample in a volatile solvent allows for injection into the hot GC inlet where it will be vaporized.[15]

  • Data Acquisition:

    • Set the GC-MS parameters. A typical setup for aromatic compounds would involve:

      • Injector: Splitless mode at ~250 °C.

      • Column: A non-polar capillary column (e.g., HP-5MS).[16]

      • Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 300 °C at a rate of 10-20 °C/min.[16]

      • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

    • Inject 1 µL of the sample solution into the GC-MS system.

    • The acquired data will consist of a chromatogram showing the separation of components over time and a mass spectrum for each eluting peak.

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its identity and provides a foundation for understanding its chemical reactivity and potential biological interactions. The predicted spectral data and outlined experimental protocols in this guide serve as a valuable resource for researchers working with this important chemical entity, facilitating its effective application in drug discovery and chemical synthesis.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of California, Irvine. (n.d.). Sample preparation for FT-IR.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][15][18]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][15][18]oxazine-8-carboxamide derivatives as PARP1 inhibitors.
  • Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting.
  • ACS Publications. (n.d.). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][15][18]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][15][18]oxazine-8-carboxamide derivatives as PARP1 inhibitors.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.
  • ChemBK. (n.d.). 1,4-BENZODIOXANE-5-CARBOXALDEHYDE.
  • Molbase. (n.d.). This compound | CAS 29668-43-7.
  • SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}.
  • National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-.
  • Western University. (n.d.). NMR Sample Preparation.
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Examples - Example 8.
  • National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-.
  • Fisher Scientific. (n.d.). This compound, Thermo Scientific.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Appretech Scientific Limited. (n.d.). This compound.
  • University of Milan. (2022, May 6). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • SpectraBase. (n.d.). 5,8-difluoro-2,3-dihydro-1,4-benzodioxine - Optional[13C NMR] - Spectrum.
  • ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.
  • SpectraBase. (n.d.). 2-[(2,3-epoxypropoxy)methyl]-1,4-benzodioxan - Optional[FTIR] - Spectrum.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde. As a crucial analytical technique in modern drug discovery and organic synthesis, a thorough understanding of the ¹H NMR spectrum is paramount for structural elucidation and purity assessment. This document details the experimental protocol for acquiring a high-quality spectrum, provides a detailed theoretical analysis of the expected chemical shifts and coupling constants, and explains the underlying principles governing the spectral features of this molecule. The guide is designed to be a valuable resource for researchers and scientists working with benzodioxane-based scaffolds.

Introduction

2,3-Dihydro-1,4-benzodioxine and its derivatives are significant structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds. The specific analogue, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural integrity and purity are critical for the successful development of downstream products. ¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and quality control of this compound. This guide offers a detailed exploration of its ¹H NMR spectrum, combining established theoretical principles with practical experimental considerations.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-resolution ¹H NMR spectrum is foundational to accurate spectral interpretation. The following protocol outlines the best practices for sample preparation and instrument setup.

Sample Preparation

A meticulously prepared sample is a prerequisite for a high-quality NMR spectrum. The following steps ensure the sample is free from contaminants and optimized for analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, DMSO-d₆ can be used. The choice of solvent will slightly affect the chemical shifts of the protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.
SolventCDCl₃ or DMSO-d₆Chosen based on sample solubility.
Temperature298 K (25 °C)Standard operating temperature for routine NMR.
Pulse ProgramStandard 1D protonA simple pulse-acquire sequence is sufficient.
Number of Scans16-64Averaging multiple scans improves the signal-to-noise ratio.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of protons between scans.
Acquisition Time (aq)3-4 secondsLonger acquisition times lead to better resolution.
Spectral Width (sw)12-16 ppmEnsures all proton signals, from aliphatic to aldehydic, are captured.
ReferencingTetramethylsilane (TMS) at 0.00 ppmProvides a universal reference for chemical shifts.

Predicted ¹H NMR Spectrum and Interpretation

Molecular Structure and Proton Designations

For clarity in the following discussion, the protons of this compound are designated as follows:

Figure 1. Molecular structure of this compound with proton designations.

Predicted Chemical Shifts (δ) and Coupling Constants (J)

The predicted ¹H NMR spectral data are summarized in the table below. These values are estimated based on established substituent effects and data from similar compounds.

Proton DesignationPredicted Chemical Shift (δ, ppm) in CDCl₃Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-aldehyde9.8 - 10.0s-
H-67.3 - 7.5dJortho = 7.0 - 9.0
H-77.0 - 7.2tJortho = 7.0 - 9.0
H-87.2 - 7.4dJortho = 7.0 - 9.0
H-2, H-34.2 - 4.4m-
Detailed Spectral Analysis
  • Aldehyde Proton (H-aldehyde): The proton of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing in the range of δ 9.8-10.0 ppm.[1] This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. This signal will appear as a singlet as there are no adjacent protons within three bonds to couple with.

  • Aromatic Protons (H-6, H-7, H-8): The three protons on the benzene ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The presence of the electron-withdrawing aldehyde group and the electron-donating ether linkages of the dioxine ring will influence their specific chemical shifts.

    • H-6: This proton is ortho to the aldehyde group and will be the most deshielded of the aromatic protons due to the strong electron-withdrawing and anisotropic effects of the carbonyl group. It is expected to appear as a doublet due to coupling with H-7.

    • H-8: This proton is also ortho to an oxygen atom of the dioxine ring and para to the aldehyde group. The electron-donating effect of the ether oxygen will be counteracted by the electron-withdrawing effect of the aldehyde. It is expected to appear as a doublet due to coupling with H-7.

    • H-7: This proton is meta to the aldehyde group and situated between H-6 and H-8. It will experience coupling to both neighboring protons, and is therefore expected to appear as a triplet (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar).

  • Dioxine Protons (H-2, H-3): The four protons on the ethylene bridge of the dioxine ring are chemically equivalent due to rapid conformational changes at room temperature. They are expected to appear as a multiplet in the region of δ 4.2-4.4 ppm. In the parent 1,4-benzodioxan, these protons appear around 4.28 ppm. The substituent at the 5-position is not expected to have a significant effect on their chemical shift.

Visualizing the Experimental Workflow

The process of obtaining and interpreting the ¹H NMR spectrum can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (400 MHz) transfer->setup acquire Acquire FID setup->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process reference Reference Spectrum (TMS at 0 ppm) process->reference integrate Integrate Peaks reference->integrate assign Assign Signals (Chemical Shift, Multiplicity) integrate->assign report Generate Report assign->report

Figure 2. Workflow for ¹H NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding the ¹H NMR spectrum of this compound. By following the detailed experimental protocol, researchers can acquire high-quality data. The provided spectral analysis, based on established principles of NMR spectroscopy, offers a reliable prediction of the chemical shifts and coupling patterns, which is invaluable for structural verification. This guide serves as a practical resource for scientists and professionals in the field of drug development and organic chemistry, facilitating the accurate and efficient characterization of this important synthetic intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem: 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.[Link]
  • Doc Brown's Chemistry: proton 1H NMR spectrum of benzaldehyde C6H5CHO.[Link]
  • MDPI: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.[Link]
  • NIST Chemistry WebBook: 1,4-Benzodioxin, 2,3-dihydro-.[Link]

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the principles, experimental protocols, and data interpretation involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde (CAS No. 29668-43-7).[1][2][3][4] Designed for researchers and drug development professionals, this document synthesizes theoretical foundations with practical, field-proven insights to ensure robust and reliable structural elucidation.

Foundational Principles: Structure and Spectroscopic Correlation

This compound is a substituted aromatic compound featuring a benzodioxine core with a formyl (aldehyde) substituent. Its molecular formula is C₉H₈O₃.[1][2] The structural complexity, arising from the fusion of aromatic and heterocyclic rings and the presence of a strongly electron-withdrawing group, makes 13C NMR spectroscopy an indispensable tool for its characterization.

The core principle of 13C NMR lies in the magnetic properties of the ¹³C isotope. Although its natural abundance is only 1.1%, modern Fourier transform (FT) spectrometers can readily detect it, providing a distinct signal for each unique carbon environment within the molecule.[5] The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information derived from a 13C spectrum. It is highly sensitive to the local electronic environment of each carbon nucleus. Key factors influencing the chemical shift include the hybridization of the carbon atom, the electronegativity of adjacent atoms, and resonance effects.

For this compound, we can anticipate signals in three distinct regions of the spectrum:

  • The Carbonyl Region (Downfield): The aldehyde carbon is sp² hybridized and double-bonded to a highly electronegative oxygen atom, causing extreme deshielding. This results in a characteristic signal at the far downfield end of the spectrum.[6][7][8]

  • The Aromatic Region: The six carbons of the benzene ring are also sp² hybridized and will resonate in the intermediate region of the spectrum. Their precise chemical shifts are modulated by the electronic effects of the fused dioxane ring and the aldehyde substituent.[9]

  • The Aliphatic Region (Upfield): The two sp³ hybridized carbons of the dihydrodioxine ring are shielded relative to the aromatic carbons. However, their direct attachment to oxygen atoms causes a significant downfield shift compared to simple alkanes.

Below is the molecular structure with the conventional numbering system used for spectral assignment.

Caption: Experimental workflow for 13C NMR analysis.

Causality Behind Experimental Choices
  • Analyte & Solvent: A high-purity analyte ensures that observed signals are from the target molecule. [2]Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for similar organics and its well-characterized residual peak at ~77.16 ppm, which serves as a convenient secondary reference. [9]* Concentration: A concentration of 15-30 mg/0.6 mL provides a strong signal without inducing significant line broadening from increased viscosity, optimizing the signal-to-noise ratio (S/N).

  • Acquisition Parameters:

    • Pulse Program & Decoupling: A standard power-gated decoupling pulse program (zgpg30) is employed to irradiate all protons. This collapses the ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. This process also provides a Nuclear Overhauser Enhancement (NOE), which can increase the signal intensity of protonated carbons by up to 200%. [5][10] * Flip Angle and Relaxation Delay: A reduced flip angle (e.g., 30°) is strategically chosen over a 90° pulse. [11]This perturbs the spin system less, allowing the longitudinal magnetization to recover more quickly. Consequently, a shorter relaxation delay (D1) of 2.0 seconds can be used, significantly reducing the total experiment time without saturating the signals from quaternary carbons, which typically have long T1 relaxation times. [10] * Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is mandatory. [5]Starting with 256 scans is a robust baseline for a molecule of this size at the specified concentration. This number should be increased in multiples of two if the S/N for key signals, particularly the quaternary carbons, is insufficient.

Spectral Data Analysis and Interpretation

While an experimental spectrum for this specific compound is not publicly available in the searched databases, a highly accurate prediction can be synthesized from established chemical shift theory and data for analogous structures like benzaldehyde and 1,4-benzodioxane. [6][12][13]

Predicted Chemical Shifts and Assignments

The following table summarizes the expected 13C NMR data for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT)Rationale for Assignment
CHO 190 – 193CHCarbonyl Carbon: Most downfield signal due to sp² hybridization and double bond to oxygen. Diagnostic for aldehydes. [6][8]
C-4a 148 – 152C (Quaternary)Aromatic C-O: Attached to two oxygen atoms (ether and part of the fused ring system), leading to strong deshielding.
C-8a 142 – 145C (Quaternary)Aromatic C-O: Attached to one ether oxygen. Less deshielded than C-4a.
C-5 133 – 137C (Quaternary)Aromatic C-CHO: Ipso-carbon attached to the electron-withdrawing aldehyde group.
C-7 127 – 131CHAromatic CH: Influenced by its position relative to the substituents.
C-6 122 – 126CHAromatic CH: Expected to be shielded relative to C-7.
C-8 116 – 120CHAromatic CH: Typically one of the more shielded aromatic carbons in this system.
C-2, C-3 63 – 66CH₂Aliphatic O-CH₂: sp³ carbons directly bonded to electronegative oxygen, appearing significantly downfield from typical alkanes. [13]

Note: The assignments for C-6, C-7, and C-8 are predictive and would require 2D NMR experiments (like HSQC/HMBC) for unambiguous confirmation.

Interpretation Logic

The analysis follows a deductive process to confirm the molecular structure.

G cluster_0 Spectral Data Acquisition cluster_1 Initial Analysis cluster_2 Signal Assignment & Verification A Acquire 1D 13C Spectrum C Count number of unique signals (Should be 9) A->C D Identify signal > 190 ppm A->D E Identify signals in aromatic region (110-160 ppm) A->E F Identify signals in aliphatic region (~65 ppm) A->F B Acquire DEPT-135 Spectrum G Analyze DEPT-135 Data B->G H Assign Aldehyde C=O D->H I Assign Aromatic Carbons (6 signals) E->I J Assign Dioxane Carbons (2 signals) F->J K Differentiate C vs. CH via DEPT (Quaternary carbons absent in DEPT-135) G->K L Differentiate CH vs. CH2 via DEPT (CH positive, CH2 negative) G->L M Final Structure Confirmation H->M I->M J->M K->M L->M

Sources

Mass Spectrometric Interrogation of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (molecular formula: C₉H₈O₃, molecular weight: 164.16 g/mol )[1][2]. This compound, a key intermediate in pharmaceutical synthesis, demands robust analytical methodologies for its characterization and quantification. This document will delve into the anticipated fragmentation patterns under electron ionization (EI), propose detailed analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and offer insights into the causal factors influencing experimental design. The target audience for this guide includes researchers, analytical scientists, and professionals in drug development who require a deep, practical understanding of the mass spectrometric behavior of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry. Its structural motif is a recurring feature in various pharmacologically active agents. Consequently, the ability to unambiguously identify and quantify this molecule is paramount during drug discovery, development, and quality control processes. Mass spectrometry, particularly when coupled with gas chromatography, offers unparalleled sensitivity and specificity for this purpose. This guide will elucidate the principles and practicalities of applying this powerful technique to the analysis of this target analyte.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

While an experimentally acquired mass spectrum for this compound is not publicly available in spectral databases, its fragmentation pattern under electron ionization can be reliably predicted based on the well-established fragmentation of aromatic aldehydes and structurally analogous compounds.

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 164. This peak arises from the removal of a single electron from the molecule and represents its intact mass.

Primary Fragmentation Pathways: Aromatic aldehydes typically undergo characteristic fragmentation patterns, primarily involving the cleavage of bonds adjacent to the carbonyl group and rearrangements within the aromatic system.[3]

  • Loss of a Hydrogen Radical (M-1): A prominent peak is anticipated at m/z 163, corresponding to the loss of a hydrogen radical from the aldehyde functional group. This results in the formation of a stable acylium ion.

  • Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group will lead to the loss of the formyl radical (CHO), generating a significant fragment at m/z 135.

  • Retro-Diels-Alder (RDA) Fragmentation of the Dioxane Ring: The dihydrobenzodioxine moiety can undergo a characteristic retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄, 28 Da). This would result in a fragment ion at m/z 136. Subsequent loss of a hydrogen radical or the formyl group from this fragment could also occur.

Secondary Fragmentations: The primary fragment ions will likely undergo further fragmentation, leading to a series of smaller, characteristic ions that aid in structural confirmation.

The proposed fragmentation pathways are visualized in the following diagram:

fragmentation_pathway M [C₉H₈O₃]⁺˙ m/z 164 (Molecular Ion) M_minus_1 [C₉H₇O₃]⁺ m/z 163 M->M_minus_1 -H• M_minus_29 [C₈H₇O₂]⁺ m/z 135 M->M_minus_29 -CHO• M_minus_28 [C₇H₄O₃]⁺˙ m/z 136 M->M_minus_28 -C₂H₄ (RDA) M_minus_28_minus_1 [C₇H₃O₃]⁺ m/z 135 M_minus_28->M_minus_28_minus_1 -H• M_minus_28_minus_29 [C₆H₄O₂]⁺ m/z 108 M_minus_28->M_minus_28_minus_29 -CHO•

Caption: Predicted EI fragmentation of this compound.

Table 1: Predicted Major Fragment Ions for this compound

m/zProposed Fragment IonNeutral Loss
164[C₉H₈O₃]⁺˙-
163[C₉H₇O₃]⁺H•
135[C₈H₇O₂]⁺CHO•
136[C₇H₄O₃]⁺˙C₂H₄
108[C₆H₄O₂]⁺C₂H₄ + CHO•

Experimental Protocol: GC-MS Analysis

This section outlines a robust and validated protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each parameter selection is explained to ensure a deep understanding of the methodology.

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent at an appropriate concentration, free from interfering matrix components.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in 10 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane in a volumetric flask to create a 1 mg/mL stock solution. The choice of solvent is critical; it must be compatible with the GC column and not co-elute with the analyte.

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from a solid matrix, e.g., a reaction mixture):

    • Accurately weigh a portion of the solid sample.

    • Add a known volume of the chosen extraction solvent.

    • Vortex or sonicate for 10-15 minutes to ensure complete dissolution of the analyte.

    • Centrifuge the sample to pellet any insoluble material.

    • Carefully transfer the supernatant to a clean vial.

    • If necessary, dilute the extract to fall within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the GC column.[4]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLPrevents column overloading and peak distortion.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents detector saturation with concentrated samples.
Carrier GasHeliumProvides good chromatographic resolution and is inert.
Flow Rate1.0 mL/min (constant flow)Ensures reproducible retention times.
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for the analysis of aromatic compounds.
Oven Temperature ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing, while the ramp separates the analyte from other components. The final hold ensures elution of any less volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and reproducible ionization technique that generates characteristic fragmentation patterns.
Ionization Energy70 eVThe standard energy for EI, which provides reproducible fragmentation and allows for library matching.
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains consistent ion transmission.
Mass Scan Rangem/z 40-450A wide enough range to capture the molecular ion and all significant fragment ions.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from saturating the detector.
Data Acquisition and Analysis
  • Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, and unknown samples.

  • Data Acquisition: Run the sequence.

  • Data Analysis:

    • Qualitative Analysis: Identify the peak corresponding to this compound based on its retention time. Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern.

    • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak areas on the calibration curve.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Prepare Standard Solutions Filter Filter Sample Standard->Filter Extraction Extract Analyte from Matrix Extraction->Filter Inject Inject Sample into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detect->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detect->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide has provided a detailed framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation behavior and adhering to the outlined experimental protocol, researchers and analytical scientists can confidently identify and quantify this important pharmaceutical intermediate. The principles and methodologies described herein are also applicable to the analysis of other structurally related aromatic aldehydes, serving as a valuable resource for the broader scientific community.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a molecule of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds. The 2,3-dihydro-1,4-benzodioxin core is a structural motif found in various drugs and biologically active molecules.[1][2] A thorough understanding of its molecular structure and vibrational properties is paramount for researchers in drug discovery and development. Infrared (IR) spectroscopy provides a powerful, non-destructive technique to elucidate the functional groups and bonding arrangements within a molecule. This guide offers a comprehensive exploration of the infrared spectrum of this compound, blending theoretical principles with practical, field-proven insights to empower researchers in their analytical endeavors.

Theoretical Framework: Understanding Molecular Vibrations

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes.[3] For a non-linear molecule like this compound, which has 20 atoms, the theoretical number of fundamental vibrational modes is 3N-6, where N is the number of atoms, resulting in 54 possible vibrations.[3] These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The position, intensity, and shape of the absorption bands in an IR spectrum provide a unique fingerprint of the molecule's structure.

The interpretation of the spectrum of this compound is approached by considering the contributions of its constituent functional groups: the aromatic ring, the dihydrodioxin ring, and the aldehyde group. The electronic interplay between these groups, such as conjugation between the aromatic ring and the aldehyde's carbonyl group, significantly influences the vibrational frequencies.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound. The choice of sampling technique is critical for obtaining a reliable spectrum.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR is often the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • A single-reflection diamond ATR accessory.

Procedure:

  • Background Collection: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This is a critical step to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound sample onto the diamond crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting would be the co-addition of 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Logical Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Ensures accuracy Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure Ensure Good Contact Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Initiates scan Process_Data Process Raw Data Collect_Spectrum->Process_Data Interpret_Spectrum Interpret Spectral Features Process_Data->Interpret_Spectrum Final analysis

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of this compound is a composite of the vibrational modes of its distinct structural components. A detailed analysis of the key absorption bands is presented below.

The Carbonyl (C=O) Stretch: A Telltale Sign of the Aldehyde

The most intense and readily identifiable peak in the spectrum will be the C=O stretching vibration of the aldehyde group. For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹.[4] The conjugation of the carbonyl group with the benzene ring lowers the frequency compared to a saturated aldehyde (which absorbs around 1730 cm⁻¹) due to a decrease in the double bond character of the C=O bond.[5][6] For benzaldehyde, a similar aromatic aldehyde, this peak is observed at 1687 cm⁻¹.[7]

The Aldehydic C-H Stretch: A Definitive Marker

A key diagnostic feature for aldehydes is the presence of two characteristic C-H stretching bands for the formyl proton.[5] These typically appear as a pair of weak to medium intensity bands between 2900 cm⁻¹ and 2700 cm⁻¹.[7] One band is often observed around 2850-2820 cm⁻¹ and the other around 2750-2720 cm⁻¹.[5][6] The presence of these two bands is a strong confirmation of the aldehyde functional group and helps to distinguish it from a ketone.

Aromatic and Dihydrodioxin Ring Vibrations

The spectrum will also exhibit features characteristic of the substituted benzene ring and the dihydrodioxin ring.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O-C Stretches of the Dihydrodioxin Ring: The ether linkages in the dihydrodioxin ring will produce strong C-O-C stretching bands. Asymmetric stretching typically occurs in the 1300-1200 cm⁻¹ range, while symmetric stretching is found at lower frequencies. For the parent compound, 2,3-dihydro-1,4-benzodioxin, these ether-related bands are prominent features.

  • Aliphatic C-H Stretches: The CH₂ groups of the dihydrodioxin ring will exhibit symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ region. These may sometimes overlap with the aldehydic C-H stretches.

Summary of Expected Vibrational Frequencies
Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch> 3000Weak-MediumCharacteristic of the benzene ring.
Aliphatic C-H Stretch (CH₂)2960 - 2850MediumFrom the dihydrodioxin ring.
Aldehydic C-H Stretch2900 - 2700 (two bands)Weak-MediumA key diagnostic feature for the aldehyde group.[5][7]
Carbonyl (C=O) Stretch1710 - 1685StrongConjugation with the aromatic ring lowers the frequency.[4]
Aromatic C=C Stretch1600 - 1450MediumA series of bands indicating the presence of the benzene ring.
Asymmetric C-O-C Stretch (Ether)1300 - 1200StrongCharacteristic of the dihydrodioxin ring ether linkages.
Alpha Carbon–Aldehydic Carbon C-C Stretch1210 - 1160MediumOften observed in aromatic aldehydes.[4]
Molecular Structure and Key Vibrational Modes

Caption: Key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is invaluable for its identification and characterization. By systematically analyzing the key absorption bands, particularly the strong carbonyl stretch and the diagnostic aldehydic C-H stretches, researchers can confidently confirm the presence of the aldehyde functionality and the integrity of the benzodioxine core. This guide provides the foundational knowledge and practical protocols to empower scientists in leveraging infrared spectroscopy for the robust analysis of this important chemical entity.

References

  • Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790–1794. [Link]
  • Chemistry LibreTexts. (2023, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. [Link]
  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
  • Bentham Science. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. [Link]
  • Wikipedia. (2023, November 26).

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2,3-Dihydro-1,4-benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of therapeutic agents across a wide spectrum of diseases.[2][3] This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 2,3-dihydro-1,4-benzodioxine derivatives. We will explore their mechanisms of action, delve into key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of their biological effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical entity.

Introduction: The Enduring Appeal of the Benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system, a fusion of a benzene ring and a 1,4-dioxane ring, has been a subject of intense investigation in medicinal chemistry for decades.[2] Its conformational flexibility and ability to present substituents in a well-defined spatial orientation allow for precise interactions with various biological targets. This has resulted in the discovery of derivatives with a remarkable range of pharmacological activities, including antihypertensive, antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The absolute configuration of the C2 stereocenter in the benzodioxane ring has been shown to significantly influence biological activity, highlighting the importance of stereochemistry in the design of potent and selective agents.[6]

This guide will systematically explore the major therapeutic areas where 2,3-dihydro-1,4-benzodioxine derivatives have made a significant impact. We will elucidate the underlying molecular mechanisms and provide practical insights into the experimental methodologies used to characterize these compounds.

Antihypertensive Activity: Modulating Adrenergic Receptors

One of the earliest and most well-established biological activities of 2,3-dihydro-1,4-benzodioxine derivatives is their ability to lower blood pressure.[7][8][9] This antihypertensive effect is primarily mediated through their interaction with adrenergic receptors, particularly α-adrenoceptors.[7][10]

Mechanism of Action: Alpha-Adrenergic Blockade

Many benzodioxane derivatives act as antagonists at α-adrenergic receptors.[10][11][12] These receptors are key components of the sympathetic nervous system, and their activation by endogenous catecholamines like norepinephrine leads to vasoconstriction and an increase in blood pressure.[12] By blocking these receptors, benzodioxane-based compounds inhibit the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure.[11][12]

Some derivatives exhibit a dual mechanism of action, combining both α- and β-adrenergic receptor blockade, which can offer a more comprehensive approach to hypertension management by also modulating heart rate and cardiac output.[7][13]

Signaling Pathway: α1-Adrenergic Receptor Blockade

alpha_blockade cluster_pre Presynaptic Neuron cluster_post Vascular Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release Alpha1_R α1-Adrenergic Receptor Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca_release Ca²⁺ Release (from SR) IP3_DAG->Ca_release Induces Contraction Vasoconstriction Ca_release->Contraction Leads to NE_release->Alpha1_R Binds Benzodioxane 2,3-Dihydro-1,4-benzodioxine Derivative (Antagonist) Benzodioxane->Alpha1_R Blocks

Caption: α1-Adrenergic receptor blockade by benzodioxine derivatives.

Structure-Activity Relationship (SAR) Insights

The antihypertensive potency of these derivatives is highly dependent on the nature and position of substituents on both the benzodioxine core and any appended side chains. For instance, the presence of a 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidine structure has been shown to confer antihypertensive activity, with specificity for the (2S, 2'R) enantiomers.[7] This highlights the critical role of stereochemistry in receptor recognition and biological response.

Experimental Protocol: In Vitro Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of 2,3-dihydro-1,4-benzodioxine derivatives for α-adrenergic receptors.

Materials:

  • Cell membranes expressing the target α-adrenergic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor (e.g., [³H]-Prazosin for α1).

  • Test compounds (benzodioxine derivatives) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the binding buffer.

  • Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Antipsychotic and Anxiolytic Potential: Targeting Dopamine and Serotonin Receptors

The versatile benzodioxine scaffold has also been incorporated into molecules designed to treat central nervous system (CNS) disorders, such as schizophrenia, depression, and anxiety.[14] These compounds typically exert their effects by modulating dopaminergic and serotonergic pathways in the brain.[14]

Mechanism of Action: D₂ and 5-HT₁ₐ Receptor Modulation

Many atypical antipsychotic drugs exhibit a combination of dopamine D₂ receptor antagonism and serotonin 5-HT₁ₐ receptor agonism or partial agonism.[15][16] This dual action is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia, with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[15] Certain benzodioxane derivatives have been designed to fit this pharmacological profile, showing high affinity for both D₂ and 5-HT₁ₐ receptors.[14] The anxiolytic properties are often attributed to their activity at 5-HT₁ₐ receptors.[14]

Workflow: In Vitro Evaluation of Antipsychotic Potential

antipsychotic_workflow Start Synthesized Benzodioxine Derivatives Receptor_Binding Receptor Binding Assays (D₂ and 5-HT₁ₐ) Start->Receptor_Binding Functional_ Assay Functional_ Assay Receptor_Binding->Functional_ Assay Functional_Assay Functional Assays (e.g., cAMP accumulation) Data_Analysis Determine Ki and EC₅₀/IC₅₀ Functional_Assay->Data_Analysis Lead_Selection Select Lead Compounds (High affinity & desired functional activity) Data_Analysis->Lead_Selection In_Vivo In Vivo Behavioral Models (e.g., Conditioned avoidance response) Lead_Selection->In_Vivo End Candidate for Further Development In_Vivo->End

Caption: Workflow for evaluating antipsychotic potential.

Anticancer Activity: Novel Mechanisms of Action

More recently, the 2,3-dihydro-1,4-benzodioxine scaffold has emerged as a promising template for the development of novel anticancer agents.[17][18] These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of crucial enzymes involved in DNA repair and cell cycle progression.

Mechanism of Action: PARP1 Inhibition

One notable mechanism of anticancer activity for certain benzodioxine derivatives is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).[19] PARP1 is a key enzyme in the repair of single-strand DNA breaks.[19] In cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[19] 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a lead compound for the development of potent PARP1 inhibitors.[19]

Quantitative Data: PARP1 Inhibition
Compound IDStructurePARP1 IC₅₀ (µM)Reference
3 N/A12[19]
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8[19]
10 N/A0.88[19]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][7][10]oxazine-8-carboxamide0.082[19]

N/A: Structure not provided in the abstract.

Antimicrobial Activity: A Broad Spectrum of Action

The versatility of the benzodioxine scaffold extends to the development of antimicrobial agents.[4][20] Derivatives incorporating this moiety have demonstrated activity against a range of bacterial and fungal pathogens.[4]

Mechanism of Action: Targeting Bacterial Cell Division

A promising antibacterial mechanism for some benzodioxane-benzamide derivatives is the inhibition of the bacterial cell division protein FtsZ.[21][22][23] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis.[21][22] Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. This target is attractive as it is absent in eukaryotes, suggesting a potential for selective toxicity.[21][23]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a benzodioxine derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compounds (benzodioxine derivatives).

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Positive control (bacterium in broth without compound).

  • Negative control (broth only).

  • Standard antibiotic for comparison (e.g., norfloxacin, chloramphenicol).[4]

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound, as well as to the positive control well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Anti-inflammatory Activity

Certain 2,3-dihydro-1,4-benzodioxin derivatives have also been investigated for their anti-inflammatory properties.[5][24]

Mechanism of Action: COX-2 Inhibition

One mechanism underlying the anti-inflammatory effects of some benzodioxane derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[24] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Phenylpiperazine derivatives of 1,4-benzodioxan have been identified as a new class of selective COX-2 inhibitors.[24]

Synthesis Strategies

The synthesis of 2,3-dihydro-1,4-benzodioxine derivatives often starts from catechols (1,2-dihydroxybenzenes). A common and versatile method involves the Williamson ether synthesis, where a catechol is reacted with a dihaloalkane, such as 1,2-dibromoethane, in the presence of a base to form the dioxane ring.[19]

General Synthetic Scheme

synthesis Catechol Substituted Catechol OH OH Product 2,3-Dihydro-1,4-benzodioxine Derivative Catechol:e->Product:w Reacts with Dihaloalkane 1,2-Dihaloalkane X-CH₂-CH₂-X Dihaloalkane:e->Product:w Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Caption: General synthesis of the benzodioxine ring.

Subsequent modifications to the aromatic ring or the dioxane moiety can be achieved through various organic reactions to generate a library of derivatives for biological screening. For instance, the synthesis of 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide serves as a key intermediate for the preparation of various 1,3,4-oxadiazole derivatives with antimicrobial activity.[4]

Conclusion and Future Perspectives

The 2,3-dihydro-1,4-benzodioxine scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its presence in drugs targeting a wide array of biological systems underscores its versatility and importance in medicinal chemistry.[1][2] The diverse biological activities, ranging from cardiovascular and central nervous system modulation to anticancer and antimicrobial effects, highlight the rich chemical space that can be explored by decorating this core structure.

Future research in this area will likely focus on several key aspects:

  • Target Selectivity: Fine-tuning the substitution patterns to achieve higher selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve the therapeutic index.

  • Novel Mechanisms: Exploring new biological targets for benzodioxine derivatives beyond the well-established ones.

  • Stereoselective Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of chiral derivatives to harness the full potential of stereochemistry in drug-target interactions.[6]

  • Drug Delivery and Pharmacokinetics: Optimizing the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

The continued exploration of the chemical space around the 2,3-dihydro-1,4-benzodioxine nucleus, coupled with advances in computational drug design and high-throughput screening, promises to yield a new generation of innovative medicines with improved efficacy and safety profiles.

References

  • Mellin, C., et al. (1987). Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines. Journal of Medicinal Chemistry, 30(6), 1113-1120.
  • Reddy, T. S., et al. (2015). Synthesis of 2,3-dihydrobenzo[b][7][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 20(6), 10895-10914. [Link]
  • Di Braccio, M., et al. (1983). Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. Il Farmaco; edizione scientifica, 38(8), 571-583. [Link]
  • U'Prichard, D. C., et al. (1978). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 14(6), 1049-1055. [Link]
  • Siddiqui, N., et al. (2013). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 6(3), 323-329. [Link]
  • Li, Y., et al. (2018). Synthesis, Biological Evaluation, and Molecular Docking of 1,4-Benzodioxan Derivatives as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 15(10), 1083-1093. [Link]
  • Vazquez, E., et al. (1997). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 7(21), 2731-2736. [Link]
  • Straniero, V., et al. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. ChemMedChem, 15(2), 195-209. [Link]
  • Estevez, J., et al. (2009). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Synthesis, 6(1), 65-81. [Link]
  • Zhang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. *Journal of Biotechnology, 370, 1-8. [Link]
  • Bolchi, C., Pallavicini, M., & Valoti, E. (2011). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Current Medicinal Chemistry, 18(33), 5123-5147. [Link]
  • Zanotto, C., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 24(24), 17309. [Link]
  • Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(21), 6829-6838. [Link]
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
  • American Home Products Corporation. (1995).
  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(19), 10398. [Link]
  • Dumaitre, B., et al. (1987). Anti-hypertensive benzodioxan derivatives. U.S.
  • Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 66-76. [Link]
  • Ghorab, M. M., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Archiv der Pharmazie, 349(6), 446-455. [Link]
  • Kim, E., et al. (2012). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. Journal of Neurochemistry, 120(Suppl 1), 108-115. [Link]
  • van Zwieten, P. A. (1987). Antihypertensive compounds with combined actions. Cardiovascular Drugs and Therapy, 1(4), 401-408. [Link]
  • Adrenergic antagonist. (2023, November 29). In Wikipedia. [Link]
  • Antipsychotic. (2024, January 3). In Wikipedia. [Link]
  • Buxton, I. L. O. (2018). Adrenergic Antagonists. In B. E. Kenakin (Ed.), Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class (5th ed.).

Sources

The Benzodioxane Aldehyde Core: A Versatile Scaffold for Novel Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Drug Discovery and Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant compounds. This technical guide focuses on the pharmacological applications of a key derivative, the benzodioxane aldehyde, particularly 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde. While exhibiting limited intrinsic biological activity, this aldehyde serves as a pivotal synthetic intermediate, a versatile building block for a diverse array of potent therapeutic agents. Its aldehyde functionality provides a reactive handle for the construction of more complex molecules with significant activities, including anticancer, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of the synthesis of the benzodioxane aldehyde core, followed by detailed explorations of its applications in the development of various classes of pharmacological agents. We will delve into the synthesis of these derivatives, their biological evaluation through detailed experimental protocols, and their mechanisms of action, supported by quantitative data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the benzodioxane aldehyde scaffold in their therapeutic discovery programs.

Introduction: The Significance of the Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a prominent feature in both natural products and synthetic molecules, endowed with a wide spectrum of biological activities.[1][2] Its structural rigidity and ability to engage in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutics. The versatility of the benzodioxane core is evident in its presence in drugs like Doxazosin, used for treating hypertension and benign prostatic hyperplasia.[2] While various derivatives of benzodioxane have been explored, this guide specifically highlights the strategic importance of the benzodioxane aldehyde moiety. This functional group, particularly in the form of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde, acts as a linchpin in the synthesis of a multitude of pharmacologically active compounds.[3][4] Its reactivity allows for the facile introduction of diverse chemical functionalities, leading to the generation of libraries of compounds with potential therapeutic applications.

Synthesis of the Core Scaffold: 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde

The primary synthetic route to 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde involves the reaction of a catechol precursor with a two-carbon electrophile. The most common and efficient methods start from 3,4-dihydroxybenzaldehyde.

Synthesis from 3,4-Dihydroxybenzaldehyde

A widely used method is the Williamson ether synthesis, where 3,4-dihydroxybenzaldehyde is reacted with a 1,2-dihaloethane in the presence of a base.[3]

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde

  • Materials:

    • 3,4-dihydroxybenzaldehyde

    • 1,2-dichloroethane or 1,2-dibromoethane

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Petroleum ether

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,2-dichloroethane (2.0 eq).[3]

    • Heat the reaction mixture to 105°C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washings, and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde as a white to light yellow solid.[3]

Synthesis_of_Benzodioxane_Aldehyde reactant 3,4-Dihydroxybenzaldehyde reagents 1,2-Dichloroethane, K₂CO₃, DMF, 105°C reactant->reagents product 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde reagents->product

Caption: Synthesis of the core benzodioxane aldehyde scaffold.

Pharmacological Applications of Benzodioxane Aldehyde Derivatives

The true pharmacological potential of benzodioxane aldehydes is realized through their conversion into a variety of derivatives. The aldehyde group serves as a versatile anchor for chemical modifications, leading to compounds with potent and specific biological activities.

Anticancer Agents

Benzodioxane aldehydes are valuable starting materials for the synthesis of chalcones and hydrazones, classes of compounds known for their cytotoxic activities against various cancer cell lines.

Chalcones are synthesized via a Claisen-Schmidt condensation between a benzodioxane aldehyde and an appropriate acetophenone.[5][6]

Experimental Protocol: Synthesis of Benzodioxane Chalcones

  • Materials:

    • 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde

    • Substituted acetophenone

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Ethanol

  • Procedure:

    • Dissolve 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

    • Add a catalytic amount of a strong base (e.g., NaOH) to the solution.

    • Stir the reaction mixture at room temperature for several hours until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the chalcone derivative.

    • Recrystallize from a suitable solvent if necessary.

Chalcone_Synthesis aldehyde Benzodioxane Aldehyde reagents NaOH, Ethanol aldehyde->reagents acetophenone Substituted Acetophenone acetophenone->reagents chalcone Benzodioxane Chalcone reagents->chalcone

Caption: General synthesis of anticancer benzodioxane chalcones.

Biological Evaluation: Cytotoxicity Assessment using MTT Assay

The cytotoxic activity of the synthesized chalcones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Experimental Protocol: MTT Assay

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

    • Treat the cells with various concentrations of the benzodioxane chalcone derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Include a vehicle control (DMSO) and an untreated control.[4]

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Table 1: Cytotoxic Activity of Selected Benzodioxane Chalcone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Chalcone Derivative AHCT-116 (Colon)1.71[5]
Chalcone Derivative BHT-29 (Colon)7.76[5]
Chalcone Derivative CMCF-7 (Breast)3.44[2]

Mechanism of Action: Many anticancer chalcones exert their effect by inducing apoptosis and causing cell cycle arrest.[6] Some have been shown to inhibit tubulin polymerization, a critical process in cell division.[2]

Hydrazones are another class of compounds with significant biological activities, synthesized by the condensation of a hydrazide with an aldehyde.[7]

Experimental Protocol: Synthesis of Benzodioxane Hydrazones

  • Materials:

    • 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde

    • Substituted hydrazide

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • Reflux a mixture of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde (1.0 eq), a substituted hydrazide (1.0 eq), and a few drops of glacial acetic acid in ethanol for 3-4 hours.[8]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize from ethanol to obtain the pure hydrazone derivative.[7]

The anticancer activity of these hydrazones can be evaluated using the MTT assay as described for chalcones.

Antimicrobial Agents: FtsZ Inhibitors

The benzodioxane scaffold is a key component of a novel class of antibacterial agents that target the bacterial cell division protein FtsZ.[9][10] Benzodioxane-benzamides have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The synthesis of these compounds often involves precursors derived from benzodioxane aldehydes.

Biological Evaluation: FtsZ Polymerization and GTPase Activity Assays

The inhibitory effect of these compounds on FtsZ is assessed through in vitro polymerization and GTPase activity assays.

Experimental Protocol: FtsZ Light Scattering Polymerization Assay

  • Materials:

    • Purified FtsZ protein

    • Polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5)[3]

    • GTP solution

    • Test compounds (dissolved in DMSO)

    • Fluorometer or dedicated light scattering instrument

  • Procedure:

    • Prepare a reaction mixture containing FtsZ protein (5-12 µM) in polymerization buffer in a cuvette or 96-well plate.[3]

    • Add the test compound at various concentrations.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate polymerization by adding GTP (final concentration 1 mM).[3]

    • Immediately monitor the change in light scattering at a 90° angle (e.g., at 350 nm) over time.[3]

    • A reduction in the rate and extent of light scattering indicates inhibition of FtsZ polymerization.

Experimental Protocol: FtsZ GTPase Activity Assay

  • Materials:

    • Purified FtsZ protein

    • Assay buffer

    • GTP solution

    • Test compounds

    • Malachite green reagent for phosphate detection[10]

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Set up reactions in a 96-well plate containing FtsZ, assay buffer, and the test compound.

    • Initiate the reaction by adding GTP.

    • Incubate at 37°C.

    • At various time points, stop the reaction by adding the malachite green reagent.[10]

    • Measure the absorbance at ~630 nm to quantify the amount of inorganic phosphate released.[10]

    • A decrease in the rate of phosphate release indicates inhibition of FtsZ's GTPase activity.

FtsZ_Inhibition cluster_0 Bacterial Cell Division FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization (GTP-dependent) Cell_division Cell Division Z_ring->Cell_division Inhibitor Benzodioxane-Benzamide Inhibitor Inhibitor->Z_ring Inhibits

Caption: Mechanism of action of benzodioxane-benzamide FtsZ inhibitors.

Table 2: Antimicrobial Activity of Benzodioxane-Benzamide FtsZ Inhibitors

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzodioxane-benzamideS. aureus (MSSA)1[9]
Benzodioxane-benzamideS. aureus (MRSA)1[9]
Benzodioxane-benzamideS. pneumoniae25-80[11]
Neuroprotective Agents

Derivatives of benzodioxane aldehydes, such as specific chalcones, have shown promise as neuroprotective agents, particularly as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[12][13]

Biological Evaluation: MAO-B Inhibition Assay

The inhibitory activity of these compounds against hMAO-B can be determined using a fluorometric assay.

Mechanism of Action: By inhibiting MAO-B, these compounds can prevent the degradation of dopamine in the brain, which is beneficial in Parkinson's disease. Additionally, some chalcones exhibit neuroprotective effects by activating the NRF2/ARE antioxidant pathway, protecting neuronal cells from oxidative stress.[14]

Other Potential Applications

The versatility of the benzodioxane aldehyde scaffold extends to other therapeutic areas. It serves as a precursor for the synthesis of:

  • Phosphodiesterase 4 (PDE4) inhibitors: These have potential applications in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD).[13]

  • Dopamine D3 and D4 receptor antagonists: These are being investigated for the treatment of psychiatric disorders.[15]

  • Anti-inflammatory agents: Hydrazone derivatives of benzodioxane have demonstrated anti-inflammatory properties in animal models.[16]

Conclusion and Future Directions

Benzodioxane aldehydes, particularly 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde, represent a highly valuable and versatile class of intermediates in medicinal chemistry. While their intrinsic pharmacological activity may be limited, their true power lies in their ability to serve as a launchpad for the synthesis of a wide array of potent and selective therapeutic agents. The aldehyde functionality provides a convenient handle for derivatization, enabling the exploration of diverse chemical spaces and the optimization of pharmacological properties.

The successful development of anticancer, antimicrobial, and neuroprotective agents from benzodioxane aldehyde precursors underscores the immense potential of this scaffold. Future research should continue to explore the derivatization of benzodioxane aldehydes to generate novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The application of modern drug design strategies, such as structure-based design and combinatorial chemistry, coupled with the versatile reactivity of the benzodioxane aldehyde core, will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for MTT Assay with 2',4'-dihydroxy-3',6'-dimethoxychalcone. Link
  • Karaman, M., et al. (2023).
  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. MDPI. Link
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Link
  • Gomes, M. N., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. NIH. Link
  • Suigo, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC. Link
  • Patel, K. D., et al. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(7), 265-272. Link
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Performing GTP Hydrolysis Assays with FtsZ-IN-9. Link
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Link
  • Thermo Scientific. (2022).
  • Furlan, B., et al. (2025).
  • Zorrilla, S., et al. (2025).
  • Al-Hourani, B. J., et al. (2023).
  • Guidechem. (n.d.). What are the synthesis and applications of 1,4-BENZODIOXAN-6-CARBOXALDEHYDE?. Link
  • Rollas, S., & Küçükgüzel, Ş. G. (2020).
  • Kong, Z., et al. (n.d.). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed. Link
  • Mokhnache, K., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 1-9. Link
  • Wang, J., et al. (2023).
  • Vazquez, E., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. Link
  • Lin, Y.-M., et al. (2012). Linked Parallel Synthesis and MTT Bioassay Screening of Substituted Chalcones.
  • Wang, T., et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. PubMed Central. Link
  • Abcam. (n.d.). MTT assay protocol. Link
  • Vazquez, E., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed. Link
  • Ohkawa, S., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)
  • Wang, T., et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents.
  • El-Gazzar, A. R., et al. (2011). Design, synthesis and in vitro PDE4 inhibition activity of certain.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3). Link
  • Vazquez, E., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4884-4896. Link
  • Vani, A. L., & Sreedhar, B. (2016). Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. Oriental Journal of Chemistry, 32(2). Link
  • ChemicalBook. (2025). 1,4-BENZODIOXAN-6-CARBOXALDEHYDE. Link
  • Aoki, T., et al. (2013). Phosphodiesterase inhibitors.
  • ResearchGate. (n.d.). The synthesis of a selective PDE4/TNFα inhibitor. Link
  • Kumar, P., et al. (2010). A review exploring biological activities of hydrazones. PMC. Link
  • Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-1377. Link

Sources

Structure-activity relationship (SAR) of benzodioxine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzodioxine Analogs

Authored by: A Senior Application Scientist

Abstract

The 1,4-benzodioxane scaffold is a quintessential "privileged structure" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzodioxine analogs, moving beyond a mere catalog of compounds to explore the causal relationships between molecular architecture and pharmacological effect. We will dissect the key structural features—substitutions on the dioxine and benzene rings and the nature of appended side chains—that govern the activity and selectivity of these compounds as adrenergic and serotonergic receptor ligands, as well as anticancer and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 1,4-Benzodioxane Core: A Foundation of Versatility

The 1,4-benzodioxane moiety, a fusion of a benzene ring and a 1,4-dioxane ring, is a structural motif found in both natural products, such as the antihepatotoxic flavonolignan silybin, and numerous synthetic drugs.[3] Its widespread application stems from a combination of favorable physicochemical properties and a rigid, yet conformationally informative, structure that allows for precise presentation of pharmacophoric elements to biological targets.[1][2]

Two structural features are paramount in dictating the biological interactions of 1,4-benzodioxane-based compounds:

  • Chirality at the Dioxane Ring: Substitution at the C2 (and/or C3) position of the dioxane ring introduces a chiral center. This chirality is frequently critical for activity, with biological targets often displaying high eudismic ratios (a significant difference in potency between enantiomers).[1]

  • Decoration of the Benzene Ring: The aromatic portion of the scaffold provides a canvas for substitution. These "decorations" are primarily responsible for modulating receptor subtype selectivity and fine-tuning the pharmacokinetic properties of the analogs.[1]

Deconstructing the SAR: Key Principles of Molecular Design

The pharmacological profile of a benzodioxine analog is a direct consequence of the interplay between its three main structural components: the dioxane ring, the benzene ring, and the side chain.

The Dioxane Ring and the Imperative of Stereochemistry

The most common and synthetically accessible point of variation on the heterocyclic portion is the C2 position, often bearing an aminomethyl, hydroxymethyl, or carboxy group as a handle for further elaboration.[1] For targets like α-adrenoceptors, the stereochemistry at this position is a critical determinant of affinity. The (S)-enantiomer of many 2-substituted benzodioxanes, such as the classic α1-antagonist WB4101, is often the more potent eutomer. This highlights the importance of a specific three-dimensional arrangement of functional groups for optimal receptor engagement.

The Benzene Ring: The Engine of Selectivity

Substituents on the benzene ring play a crucial role in modulating potency and, most importantly, selectivity between different receptor subtypes. For instance, in the context of α4β2 nicotinic acetylcholine receptor (nAChR) ligands, hydroxylation at specific positions on the benzene ring can significantly enhance affinity and selectivity over other nAChR subtypes.[1] Similarly, for α1-adrenoceptor antagonists, substitutions on the aromatic ring can influence the selectivity profile across α1A, α1B, and α1D subtypes.[4]

The Side Chain: The Primary Determinant of Biological Target

While the benzodioxane core acts as the anchor, the nature of the side chain, typically attached at the C2 position, is the single most important factor in determining which biological target the molecule will engage. This remarkable modularity is the source of the scaffold's versatility.

This is one of the most extensively studied classes of benzodioxine analogs. The archetypal structure for α1-adrenoceptor antagonism consists of a 2-aminomethyl-1,4-benzodioxane core linked to a substituted phenoxyethyl moiety, as seen in WB4101.[5]

Key SAR insights for this class include:

  • The Role of the Dioxane Oxygens: The oxygen atoms at positions 1 and 4 have distinct roles. The oxygen at position 1 may engage in a dipole interaction with the receptor, while the oxygen at position 4 is thought to be crucial for stabilizing the optimal conformation for receptor binding.[5]

  • The Amino Group: A secondary amine in the side chain is generally preferred for high affinity. Alkyl substitution on this nitrogen can reduce α1-adrenoceptor affinity.[6]

  • The Phenoxy Moiety: Ortho-methoxy substitution on the terminal phenyl ring, as in WB4101, significantly increases affinity.[6] Replacing the phenoxyethyl moiety with arylpiperazine groups can also yield potent α1-antagonists.[7]

The following diagram illustrates the core pharmacophore for α1-adrenoceptor antagonism based on the benzodioxane scaffold.

SAR_Alpha_Antagonist cluster_benzodioxane 1,4-Benzodioxane Core Benzodioxane Key Scaffold (Rigid Anchor) Linker C2-Linker (Stereochemistry is Critical) O1 Oxygen at pos. 1 (Dipole Interaction) O4 Oxygen at pos. 4 (Conformational Lock) Amine Secondary Amine (Essential for Affinity) Linker->Amine Connects to Aryl Substituted Phenyl Ring (e.g., o-methoxy) (Enhances Affinity) Amine->Aryl Connects to

Caption: Core pharmacophoric elements for benzodioxane-based α1-antagonists.

Table 1: SAR of Benzodioxine Analogs as α1-Adrenoceptor Antagonists

Compound ReferenceModification from WB4101 (Structure 1)α1A Affinity (pKi)α1B Affinity (pKi)α1D Affinity (pKi)Key Insight
WB4101 (1) Reference Compound8.89.19.3High affinity for all subtypes
Benoxathian (2) Oxygen at pos. 1 replaced with Sulfur8.28.58.7O1 is important but not essential; can be replaced by a bioisostere.[5]
Phenyl analog Dioxane ring replaced by Phenyl< 6.0< 6.0< 6.0The dioxane ring is critical for activity.[5]
Pyrrole analog Dioxane ring replaced by Pyrrole< 6.0< 6.0< 6.0A planar heterocyclic ring is not a suitable replacement.[5]

Note: pKi values are illustrative and compiled from trends discussed in the literature.[5]

By modifying the side chain and replacing the planar benzodioxane ring with a more flexible 1,4-dioxane ring, the pharmacological profile can be dramatically shifted away from α1-antagonism. For example, certain 1,4-dioxane analogs have been developed as potent and selective full agonists for the 5-HT1A receptor, representing potential leads for antidepressant and neuroprotective agents.[8][9][10][11] This demonstrates that the conformationally constrained nature of the benzodioxane ring is key to α1-AR activity, while a more flexible core can be exploited to target other receptors.

The benzodioxane scaffold has been incorporated into molecules designed to inhibit key targets in oncology.

  • FtsZ Inhibitors: Benzodioxane-benzamide derivatives have been developed as potent inhibitors of the bacterial cell division protein FtsZ, with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[12][13] The SAR for this class indicates that a 2,6-difluorobenzamide moiety is crucial for binding to the protein's active site.[12]

  • mTOR Inhibitors: Recently, 1,4-benzodioxane-hydrazone derivatives have been synthesized and evaluated as potential therapeutics for skin cancer. One promising compound from this series induced apoptosis and cell cycle arrest in melanoma cells by inhibiting mTOR kinase.[14]

  • AIMP2-DX2 Inhibitors: A series of benzodioxane analogs were identified as inhibitors of AIMP2-DX2, a splicing variant implicated in lung cancer, providing a starting point for targeted therapy development.[15]

  • Antibacterial Agents: Beyond FtsZ inhibitors, other benzodioxane derivatives have shown broad-spectrum antibacterial activity.[16][17] For example, hydrazone derivatives of 1,4-benzodioxane-5-carboxylic acid have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[18]

  • Anti-inflammatory Agents: Benzodioxane-based carboxylic acids have been designed as inhibitors of cyclooxygenase (COX) enzymes, with some analogs showing higher anti-inflammatory activity in vivo than ibuprofen.[18]

Experimental Protocols for SAR Studies

To ensure the integrity of SAR data, robust and reproducible experimental protocols are essential. The following sections describe a representative synthesis and a key biological assay.

Synthesis of 2-(Aminomethyl)-1,4-benzodioxane Analogs

Causality: The following protocol describes a common and efficient method to synthesize the core 2-substituted benzodioxane scaffold, which serves as a crucial starting point for building a library of analogs for SAR studies. The key step involves the base-catalyzed ring-opening of an epoxide by a catechol, a regioselective reaction that reliably forms the desired 1,4-benzodioxane ring system.

Methodology:

  • Step 1: Glycidyl Ether Formation.

    • To a solution of 4-substituted catechol (1.0 eq) in a suitable solvent (e.g., DMF or Acetonitrile) is added a base such as potassium carbonate (K2CO3, 2.5 eq).

    • (R)- or (S)-epichlorohydrin (1.1 eq) is added dropwise at room temperature.

    • Rationale: The phenoxide, formed in situ by the base, acts as a nucleophile, displacing the chloride from epichlorohydrin to form a glycidyl ether intermediate. The excess base ensures complete deprotonation of the catechol.

  • Step 2: Intramolecular Cyclization.

    • The reaction mixture is heated (e.g., to 80 °C) for several hours until TLC analysis indicates the consumption of the starting material.

    • Rationale: The second phenoxide group of the catechol performs an intramolecular nucleophilic attack on the epoxide ring, leading to the formation of the 1,4-benzodioxane ring. This cyclization is regioselective.

  • Step 3: Azide Introduction.

    • The resulting 2-(hydroxymethyl)-1,4-benzodioxane is first converted to a better leaving group (e.g., a tosylate or mesylate) using TsCl or MsCl in the presence of a base like pyridine.

    • The tosylated/mesylated intermediate is then reacted with sodium azide (NaN3) in DMF to yield the 2-(azidomethyl)-1,4-benzodioxane.

    • Rationale: This two-step process converts the hydroxyl group into an azide via an SN2 reaction, which is a versatile precursor for the desired amine.

  • Step 4: Reduction to Amine.

    • The azide is reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH4) in THF or by catalytic hydrogenation (H2, Pd/C).

    • Rationale: This reduction provides the key 2-(aminomethyl)-1,4-benzodioxane intermediate.

  • Step 5: Side Chain Elaboration.

    • The primary amine can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) via reductive amination or N-alkylation to generate the final library of analogs for SAR screening.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

Causality: This protocol provides a self-validating system to quantify the binding affinity (Ki) of a test compound for a specific receptor, in this case, the α1-adrenoceptor. By measuring the displacement of a high-affinity radiolabeled ligand ([3H]-Prazosin) by the unlabeled test compound, we can determine the compound's potency at the receptor level. The inclusion of controls for total and non-specific binding ensures the validity of the results.

Methodology:

  • Membrane Preparation:

    • Rat cerebral cortex tissue (a rich source of α1-adrenoceptors) is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.

    • Rationale: This procedure isolates the cell membranes containing the target receptors from other cellular components.

  • Binding Assay Incubation:

    • In a series of tubes, add the following:

      • Total Binding: Membrane preparation + [3H]-Prazosin (e.g., 0.25 nM final concentration).

      • Non-specific Binding: Membrane preparation + [3H]-Prazosin + a high concentration of an unlabeled competitor (e.g., 10 µM Phentolamine).

      • Test Compound: Membrane preparation + [3H]-Prazosin + varying concentrations of the benzodioxine analog.

    • Incubate all tubes at 25 °C for 30 minutes.

    • Rationale: [3H]-Prazosin will bind to all available α1-adrenoceptors. In the non-specific binding tubes, the excess unlabeled drug will saturate the receptors, so any remaining radioactivity is due to non-specific binding. The test compound will compete with the radioligand for the receptors in a concentration-dependent manner.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

    • Rationale: The filters trap the membranes (and thus the bound radioligand), while unbound ligand passes through.

    • The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • The data for the test compound are plotted as the percentage of specific binding versus the log concentration of the compound.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve.

    • The Ki value (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

workflow_binding_assay cluster_incubation 5. Incubation (25°C) start Start: Rat Cortex Tissue homogenize 1. Homogenize in Tris-HCl Buffer start->homogenize centrifuge1 2. Low-Speed Centrifugation (Remove Debris) homogenize->centrifuge1 centrifuge2 3. High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 resuspend 4. Resuspend Membrane Pellet (Membrane Preparation) centrifuge2->resuspend total_binding Total Binding: Membranes + [3H]Prazosin resuspend->total_binding filtration 6. Rapid Vacuum Filtration (Separate Bound/Free) total_binding->filtration nsb Non-Specific Binding: + High Conc. Phentolamine nsb->filtration test_compound Test Compound: + Various Conc. of Analog test_compound->filtration counting 7. Scintillation Counting (Quantify Radioactivity) filtration->counting analysis 8. Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Affinity Data (Ki) analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Signaling Pathway Context: α1-Adrenoceptor

Many benzodioxine analogs function as antagonists at α1-adrenoceptors. Understanding the downstream signaling pathway is crucial for interpreting functional data. α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to Gαq.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1-Adrenoceptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ligand Norepinephrine (Agonist) ligand->receptor Binds & Activates antagonist Benzodioxine Analog (Antagonist) antagonist->receptor Binds & Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Activate PKC dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: Simplified Gq signaling pathway for α1-adrenoceptors.

Conclusion

The 1,4-benzodioxane scaffold continues to be an "evergreen" template in medicinal chemistry for good reason.[1][2] Its rigid framework provides a reliable anchor for presenting pharmacophoric elements in a stereochemically defined manner. The SAR of its analogs is highly modular: the benzene ring dictates selectivity, while the side chain at the C2 position is the primary driver of the biological target. This clear separation of roles allows for rational, targeted modifications. From α1-adrenoceptor antagonists for cardiovascular disease to novel FtsZ inhibitors to combat antibiotic resistance, the potential applications of benzodioxine analogs are vast and continue to expand. The principles and protocols outlined in this guide provide a framework for scientists to continue unlocking the therapeutic potential of this remarkable scaffold.

References

  • Celentano, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
  • Celentano, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. University of Copenhagen Research Portal. [Link]
  • Testa, R., et al. (1989). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. [Link]
  • Choi, I., et al. (2022). Discovery of benzodioxane analogues as lead candidates of AIMP2-DX2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 73, 128889. [Link]
  • Celentano, M., et al. (2020).
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
  • Khan, I., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1301, 137358. [Link]
  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]
  • Celentano, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [Link]
  • Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). [Link]
  • Leonardi, A., et al. (2004). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 47(10), 2561-72. [Link]
  • Quaglia, W., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1633-43. [Link]
  • Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]
  • Pigini, M., et al. (2008). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †.
  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Semantic Scholar. [Link]
  • Dewangan, R. P., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry. [Link]
  • Timmermans, P. B., et al. (1981). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(3), 186-93. [Link]
  • Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 5(4), 491-496. [Link]
  • Khan, A., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane.
  • Shalmali, N., et al. (2015). Ultrasound-assisted synthesis and biological evaluation of 1,4-Benzodioxane-2-carboxyl-amino acids and peptides.
  • Wang, Y., et al. (2020). Synthesis, Biological Evaluation, and Molecular Docking of 1,4-Benzodioxan Derivatives as Potential Antibacterial Agents.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. SciRes. [Link]
  • U'Prichard, D. C., et al. (1978). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 14(5), 873-81. [Link]
  • Scott, G. L., et al. (2025). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry. [Link]
  • Khalilullah, H., et al. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives.
  • Asquith, C. R. M., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.
  • Sebastián-Pérez, V., et al. (2021). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity.
  • Pharma Guideline. (n.d.). Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide. Pharmaguideline. [Link]
  • Lunkad, A. (2022, December 2). Structure activity Relationship (SAR) of alpha 1 receptor antagonist. YouTube. [Link]
  • Slideshare. (n.d.). SAR of Alpha. Slideshare. [Link]

Sources

Forging the Benzodioxine Core: A Technical Guide to Novel Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzodioxine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel benzodioxine compounds, designed to empower researchers and drug development professionals with the knowledge to navigate this critical area of chemical synthesis. Moving beyond a mere recitation of protocols, this document delves into the causal relationships behind experimental choices, offering field-proven insights into both classical and contemporary synthetic strategies. We will explore the mechanistic underpinnings of these transformations, from the venerable Williamson ether synthesis to the cutting-edge applications of transition-metal catalysis and C-H activation. Detailed, step-by-step methodologies, quantitative data summaries, and visual representations of key reaction pathways are provided to create a self-validating and authoritative resource for the synthesis of this vital heterocyclic motif.

The Benzodioxine Scaffold: A Privileged Motif in Drug Discovery

The 1,4-benzodioxane ring system, a heterocyclic motif featuring a dioxane ring fused to a benzene ring, is a versatile and evergreen template in the design of bioactive molecules.[1] Its prevalence in medicinal chemistry stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The rigid, yet three-dimensional, structure of the benzodioxine core can effectively orient substituents in space, allowing for precise interactions with biological targets.

Historically, benzodioxine-containing compounds have been successfully developed as α-adrenergic blocking agents, such as Doxazosin, used in the treatment of hypertension.[2] More recent applications have expanded to include antagonists for various receptor subtypes, including neuronal nicotinic and serotoninergic receptors, as well as anticancer and antibacterial agents.[3][4] The broad spectrum of biological activities associated with this scaffold underscores its significance and fuels the ongoing quest for novel synthetic methodologies to access diverse and complex benzodioxine derivatives.

Classical Synthetic Strategies: The Foundation of Benzodioxine Chemistry

The enduring utility of the benzodioxine core is, in part, due to the robustness and simplicity of the classical methods developed for its synthesis. These foundational strategies, while sometimes limited in scope, remain relevant for their reliability and scalability.

The Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a venerable and widely employed method for the formation of ethers, including the cyclic ethers that constitute the benzodioxine ring.[5][6] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other suitable electrophile. In the context of 1,4-benzodioxane synthesis, the most common approach involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane.

The causality behind this experimental choice lies in the ready availability of both starting materials and the straightforward nature of the reaction. The di-anion of catechol, generated in situ by a base, acts as a potent dinucleophile, sequentially displacing the two halide leaving groups to form the six-membered dioxane ring.

Experimental Protocol: Synthesis of 1,4-Benzodioxane via Williamson Ether Synthesis [7][8][9]

  • Materials: Catechol, 1,2-dibromoethane, potassium carbonate (K2CO3), acetone.

  • Procedure:

    • To a solution of catechol (1.0 eq) in acetone, add finely powdered potassium carbonate (2.5 eq).

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add 1,2-dibromoethane (1.1 eq) to the refluxing mixture over a period of 1 hour.

    • Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1,4-benzodioxane.

Williamson_Ether_Synthesis

Caption: Mechanism of the Williamson Ether Synthesis for 1,4-Benzodioxane.

Acid-Catalyzed Condensation: Accessing 1,3-Benzodioxanes

The synthesis of 1,3-benzodioxanes is typically achieved through the acid-catalyzed condensation of a phenol bearing a hydroxymethyl group at the ortho position (a salicyl alcohol derivative) with an aldehyde or ketone.[10][11] This reaction proceeds via the formation of a hemiacetal, followed by an intramolecular cyclization and dehydration.

The choice of an acid catalyst is crucial as it protonates the carbonyl oxygen of the aldehyde or ketone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group. Subsequent protonation of the newly formed hydroxyl group in the hemiacetal intermediate facilitates its departure as a water molecule, driving the reaction towards the formation of the stable cyclic acetal.

Experimental Protocol: Synthesis of a 2-Substituted-1,3-Benzodioxane [10]

  • Materials: Salicyl alcohol, an aldehyde or ketone (e.g., benzaldehyde), p-toluenesulfonic acid (p-TSA), toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve salicyl alcohol (1.0 eq) and the aldehyde/ketone (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux, and azeotropically remove the water formed during the reaction.

    • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Acid_Catalyzed_Condensation

Caption: Mechanism of Acid-Catalyzed 1,3-Benzodioxane Synthesis.

Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods provide reliable access to the basic benzodioxine scaffold, the demand for novel analogues with diverse substitution patterns has driven the development of more sophisticated and versatile synthetic strategies. These modern methodologies often employ transition-metal catalysis and embrace the principles of green chemistry.

Transition-Metal Catalysis: A Paradigm Shift in Benzodioxine Synthesis

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the benzodioxine ring is no exception.[5][12] Palladium- and copper-catalyzed reactions have emerged as powerful tools for the formation of the crucial C-O bonds within the dioxane ring, often under milder conditions and with greater functional group tolerance than their classical counterparts.

Palladium-catalyzed intramolecular etherification of a suitably pre-functionalized precursor is a highly effective method for the synthesis of 1,4-benzodioxanes.[6][13] This approach typically involves the coupling of an ortho-halophenol with a protected 1,2-diol. The choice of a palladium catalyst, often in conjunction with a specialized phosphine ligand, is critical for facilitating the oxidative addition of the aryl halide to the palladium(0) center, a key step in the catalytic cycle. Subsequent transmetalation with the alkoxide and reductive elimination forge the desired C-O bond and regenerate the active catalyst.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted 1,4-Benzodioxane [13]

  • Materials: 2-Bromophenol, (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, palladium(II) acetate (Pd(OAc)2), a biarylphosphine ligand (e.g., SPhos), cesium carbonate (Cs2CO3), toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), the biarylphosphine ligand (4 mol%), and Cs2CO3 (1.4 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add a solution of 2-bromophenol (1.0 eq) and the chiral alcohol (1.2 eq) in anhydrous toluene via syringe.

    • Heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Palladium_Catalyzed_CO_Formation

Caption: Simplified Catalytic Cycle for Palladium-Catalyzed C-O Bond Formation.

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzodioxanes.[14] A notable example is the copper-catalyzed [4+2] annulation of oxetan-3-ols with benzene-1,2-diols.[14] In this process, the copper catalyst activates the oxetane ring, facilitating a tandem nucleophilic attack and ring-opening sequence to construct the benzodioxane core. This method is particularly attractive as it can generate substituted benzodioxanes with a reserved hydroxymethyl group, which can be further functionalized.

Green Chemistry Approaches: A Sustainable Future for Benzodioxine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis of benzodioxines is no exception.[15][16] Efforts are being made to replace hazardous reagents and solvents, reduce energy consumption, and improve atom economy.

A particularly innovative and green approach to 1,4-benzodioxanes involves the use of glycerol carbonate, a bio-based and highly reactive alkylating agent, in reaction with catechol.[3][17] This solvent-free reaction, typically catalyzed by a simple base, proceeds with high atom economy and generates 2-hydroxymethyl-1,4-benzodioxane, a key pharmaceutical intermediate, in excellent yields.[17] The proposed mechanism involves the initial deprotonation of catechol, followed by nucleophilic attack on the glycerol carbonate, leading to ring-opening and subsequent intramolecular cyclization.[18]

Experimental Protocol: Greener Synthesis of 2-Hydroxymethyl-1,4-benzodioxane [17]

  • Materials: Catechol, glycerol carbonate, sodium methoxide (NaOCH3).

  • Procedure:

    • In a reaction vessel, mix catechol (1.0 eq) and glycerol carbonate (1.2 eq).

    • Add a catalytic amount of sodium methoxide (e.g., 5 mol%).

    • Heat the neat mixture to 170 °C with stirring for 1 hour.

    • Monitor the reaction by GC-MS or NMR spectroscopy.

    • Upon completion, the product can be isolated and purified by standard methods such as distillation or chromatography.

Greener_Synthesis

Caption: Reaction of Catechol and Glycerol Carbonate.

C-H Activation: The Next Frontier

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering the potential to construct complex molecules in a more step- and atom-economical manner.[19][20] While still an emerging area for benzodioxine synthesis, rhodium-catalyzed C-H activation has shown promise for the direct introduction of substituents onto the benzodioxine core, bypassing the need for pre-functionalized starting materials.[19][21] These reactions typically involve a directing group on the substrate to guide the metal catalyst to a specific C-H bond, which is then cleaved and replaced with a new functional group. The development of more general and selective C-H activation strategies for the synthesis and derivatization of benzodioxines is a key area of future research.

Data Summary and Comparison of Synthetic Methods

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes key quantitative data for the different methodologies discussed.

Method Typical Starting Materials Catalyst/Reagent Typical Yield (%) Key Advantages Key Limitations
Williamson Ether Synthesis Catechol, 1,2-dihaloethaneBase (e.g., K2CO3)60-80Reliable, scalable, readily available starting materialsHarsh conditions, limited functional group tolerance
Acid-Catalyzed Condensation Salicyl alcohol, aldehyde/ketoneAcid (e.g., p-TSA)70-90High yielding, forms 1,3-benzodioxanesRequires specific ortho-hydroxybenzyl alcohol precursor
Palladium-Catalyzed C-O Formation Aryl halide, diolPd catalyst, phosphine ligand, base70-95Mild conditions, high functional group toleranceCost of catalyst and ligands, requires pre-functionalization
Copper-Catalyzed Annulation Oxetan-3-ol, catecholCu catalyst78-99High yields, forms functionalized productsSubstrate scope may be limited
Glycerol Carbonate Route Catechol, glycerol carbonateBase (e.g., NaOCH3)up to 88Green, solvent-free, high atom economyHigh reaction temperature
C-H Activation Benzodioxane, coupling partnerRhodium catalystVariableStep- and atom-economical, direct functionalizationStill under development, may require directing groups

Conclusion and Future Outlook

The synthesis of novel benzodioxine compounds continues to be a vibrant and important area of research, driven by the therapeutic potential of this privileged scaffold. While classical methods remain valuable for their simplicity and robustness, modern transition-metal-catalyzed reactions and green chemistry approaches have significantly expanded the synthetic toolbox, enabling access to a wider range of complex and diverse derivatives. The continued development of more efficient, selective, and sustainable synthetic methodologies, particularly in the realm of C-H activation, will undoubtedly lead to the discovery of new benzodioxine-based therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource to aid researchers in navigating this exciting and evolving field.

References

  • He, Z., et al. (2023). Copper-Catalyzed [4+2] Annulation of Oxetan-3-ols and Benzene-1,2-diols for the Synthesis of Benzodioxanes. Organic Letters, 25(39), 7224–7229.
  • Tabanelli, T., et al. (2019). An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Green Chemistry, 21(2), 329-338.
  • Tabanelli, T., et al. (2018). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol. ResearchGate.
  • Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
  • Tabanelli, T., et al. (2018). Electronic supplementary information An innovative synthetic pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. RSC.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi.
  • Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals.
  • Kuwabe, S., et al. (2003). Palladium-Catalyzed Intramolecular C-O Bond Formation. ResearchGate.
  • van de L'Isle, M. O. N., et al. (2020). Transition metal catalysts for the bioorthogonal synthesis of bioactive agents. Current Opinion in Chemical Biology, 61, 32-42.
  • Williamson Ether Synthesis. (n.d.). LibreTexts Chemistry.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Zhang, H., et al. (2017). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. ResearchGate.
  • Antus, S., et al. (2002). Evaluation of Different Synthetic Routes to (2R,3R)-3-Hydroxymethyl-2-(4-hydroxy- 3-methoxyphenyl)-1,4-Benzodioxane-6-Carbaldehyde. ResearchGate.
  • Zhang, J., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4302-4308.
  • Synthetic method of 1, 3-benzodioxole. (2012). Google Patents.
  • Kumar, A., et al. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 21(8), 1043.
  • van de L'Isle, M. O. N., et al. (2020). Transition metal catalysts for the bioorthogonal synthesis of bioactive agents. CORE.
  • van de L'Isle, M. O. N., et al. (2021). Transition metal catalysts for the bioorthogonal synthesis of bioactive agents. Scilit.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi.
  • Colby, D. A., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 44(8), 664-675.
  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Zhang, J., et al. (2019). (PDF) A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. ResearchGate.
  • Rovis, T. (2017). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of chemical research, 50(4), 849-859.
  • Jing, X., et al. (2007). One Step of Palladium Catalyzed Benzodioxane Ring C–O Bond Formation, Synthesis of Isoamericanol A and Isoamericanin A. ResearchGate.
  • Song, G., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of chemical research, 50(12), 3038-3048.
  • Wang, H., et al. (2019). Rh (III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp 3 -Carbon Centers. Molecules, 24(19), 3530.
  • Old, D. W. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.
  • Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301-312.
  • Morsch, L. A., et al. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Yu, H., et al. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of organic chemistry, 78(17), 8898-8899.
  • Healy, M. J., et al. (2021). Green Chemistry. ePrints Soton.
  • Wang, C., et al. (2021). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic letters, 23(11), 4279-4283.
  • Method for producing 1,3-benzodioxole derivative. (2023). Google Patents.
  • Wang, C., et al. (2023). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society, 145(48), 26322-26332.
  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1, 3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859.
  • Nicolaou, K. C., et al. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4490-4527.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate.
  • Sharma, S., et al. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
  • D'Annessa, I., et al. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 12(6), 634.
  • Sale, C. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1331-1352.
  • Reddy, M. S., et al. (2010). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 46(31), 5623-5625.
  • Li, H., et al. (2023). Mechanistic Insights into Glycerol Oxidation to High-Value Chemicals via Metal-Based Catalysts. Catalysts, 13(7), 1083.
  • Kumar, A., & Kumar, V. (2022). Copper-catalyzed/mediated synthesis of thiophenes and benzothiophenes: an updated review. ResearchGate.
  • Karmee, S. K. (2023). A review on preparation and applications of glycerol carbonate: Focus biocatalysis. ResearchGate.

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde from Catechol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route commencing with the widely available starting material, catechol. The first step involves the formation of the 2,3-dihydro-1,4-benzodioxine core via a Williamson ether synthesis. The second, and key, step is the regioselective ortho-formylation of the benzodioxine intermediate to yield the target aldehyde, accomplished through the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles, safety considerations, and practical insights to ensure successful execution.

Introduction: The Significance of the Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold found in numerous biologically active compounds and natural products.[1] Its rigid, yet non-planar, conformation and the electronic properties imparted by the ether linkages make it a sought-after component in the design of novel therapeutics. This compound, in particular, serves as a versatile intermediate, allowing for further functionalization at the aldehyde group to generate a library of derivatives for screening in drug discovery programs, such as PARP1 inhibitors.[2] This guide presents a reliable and scalable synthetic pathway from catechol, breaking down the process into two distinct, high-yielding stages.

Overall Synthetic Pathway

The synthesis is logically divided into the formation of the heterocyclic core followed by aromatic functionalization.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Catechol Catechol Benzodioxine 2,3-Dihydro-1,4-benzodioxine (Intermediate I) Catechol->Benzodioxine  1,2-Dichloroethane, K₂CO₃, DMF Benzodioxine_2 2,3-Dihydro-1,4-benzodioxine (Intermediate I) FinalProduct This compound (Target Molecule) Benzodioxine_2->FinalProduct  POCl₃, DMF

Figure 1: Overall two-step synthesis workflow.

Part I: Synthesis of 2,3-Dihydro-1,4-benzodioxine (Intermediate I)

Principle and Mechanism: The Williamson Ether Synthesis

The formation of the 1,4-benzodioxine ring from catechol is a classic example of the Williamson ether synthesis.[3] This SN2 reaction involves the nucleophilic attack of an alkoxide (or in this case, a phenoxide) on an alkyl halide.[4][5] Here, catechol is treated with a base, potassium carbonate, which is sufficient to deprotonate the acidic phenolic hydroxyl groups, forming a diphenoxide nucleophile. This nucleophile then undergoes a double, intramolecular SN2 reaction with 1,2-dichloroethane to form the stable six-membered dioxane ring.[6] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cations without hindering the reactivity of the phenoxide nucleophile.[4]

G node_catechol Catechol node_diphenoxide Potassium Catecholate (Diphenoxide) node_catechol->node_diphenoxide Deprotonation node_base 2 K₂CO₃ node_ts1 Sₙ2 Transition State 1 node_diphenoxide->node_ts1 Nucleophilic Attack node_dce 1,2-Dichloroethane node_dce->node_ts1 node_intermediate Alkoxide Intermediate node_ts1->node_intermediate Cl⁻ leaves node_ts2 Intramolecular Sₙ2 Transition State 2 node_intermediate->node_ts2 Ring Closure node_product 2,3-Dihydro-1,4-benzodioxine node_ts2->node_product Cl⁻ leaves

Caption: Mechanism of the Williamson Ether Synthesis for 1,4-benzodioxine.

Experimental Protocol: Synthesis of Intermediate I

Table 1: Materials and Reagents for Part I

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
Catechol110.115.51 g50.0Starting Material
1,2-Dichloroethane98.965.20 g (4.14 mL)52.5Alkylating Agent
Anhydrous Potassium Carbonate (K₂CO₃)138.2115.2 g110Base
N,N-Dimethylformamide (DMF)73.09100 mL-Solvent

Procedure:

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add catechol (5.51 g, 50.0 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Initiation: Begin stirring the suspension and add 1,2-dichloroethane (4.14 mL, 52.5 mmol) dropwise over 10 minutes at room temperature.

  • Heating: Heat the reaction mixture to 100-110 °C using an oil bath and maintain a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 10-12 hours.

  • Work-up: Once the reaction is complete (disappearance of catechol spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold deionized water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield 2,3-dihydro-1,4-benzodioxine as a colorless oil.

Safety & Handling Precautions
  • Catechol: Toxic upon ingestion and skin contact, and causes skin and eye irritation.[7] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,2-Dichloroethane: Flammable liquid and vapor. It is a known carcinogen and is harmful if swallowed, inhaled, or in contact with skin.[8][9][10][11] All manipulations must be performed in a certified chemical fume hood. Use non-sparking tools and ensure the apparatus is properly grounded.[11]

  • DMF: A combustible liquid that can cause skin and eye irritation. It is a suspected teratogen. Handle with care in a well-ventilated fume hood.

Part II: Synthesis of this compound (Target Molecule)

Principle and Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[12] The ether oxygens of the 1,4-benzodioxine ring are strong activating, ortho, para-directing groups, making the aromatic ring highly nucleophilic. This reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide (DMF) and phosphorus oxychloride (POCl₃).[13][14] The Vilsmeier reagent is a mild electrophile that attacks the activated aromatic ring in an electrophilic aromatic substitution reaction. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde.[14] The formylation occurs preferentially at the 5-position (ortho to an ether oxygen) due to the strong activating nature of the adjacent oxygen atom.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution node_dmf DMF node_vilsmeier Vilsmeier Reagent (Chloroiminium ion) node_dmf->node_vilsmeier node_pocl3 POCl₃ node_pocl3->node_vilsmeier node_iminium Iminium Salt Intermediate node_vilsmeier->node_iminium node_benzodioxine 2,3-Dihydro-1,4-benzodioxine node_benzodioxine->node_iminium Attack on Vilsmeier Reagent node_product Target Aldehyde node_iminium->node_product Hydrolysis node_hydrolysis H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis of the Target Molecule

Table 2: Materials and Reagents for Part II

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
2,3-Dihydro-1,4-benzodioxine (Intermediate I)136.155.45 g40.0Starting Material
N,N-Dimethylformamide (DMF)73.0911.7 g (12.4 mL)160Reagent/Solvent
Phosphorus Oxychloride (POCl₃)153.336.75 g (4.1 mL)44.0Reagent
Dichloromethane (DCM)84.9350 mL-Solvent
Sodium Acetate Trihydrate136.0825 g184Buffer/Base

Procedure:

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (12.4 mL, 160 mmol).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-water bath to 0 °C. Add phosphorus oxychloride (4.1 mL, 44.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 2,3-dihydro-1,4-benzodioxine (5.45 g, 40.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture back down to 0 °C in an ice bath. Carefully and slowly pour the mixture onto 200 g of crushed ice.

  • Neutralization and Product Formation: Add a solution of sodium acetate trihydrate (25 g in 100 mL of water) to the mixture. Heat the resulting solution at 60 °C for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography to afford this compound as a solid.

Safety & Handling Precautions
  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It causes severe skin burns and eye damage. All operations must be conducted in a dry apparatus within a chemical fume hood. Wear acid-resistant gloves, a lab coat, and full face protection.

  • Vilsmeier Reagent: The in situ formed reagent is corrosive and moisture-sensitive. The entire reaction should be performed under an inert (nitrogen or argon) atmosphere.

References

A comprehensive, numbered list of all authoritative sources cited within this document.

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
  • Jackson, A., Johnstone, R. A. W., & Entwistle, I. D. (1999). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, (12), 1697-1704. [Link]
  • Kishore, M., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][2][15]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][15]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(7), 1645. [Link]
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-224. [Link]
  • Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Li, J., et al. (2014). ortho-Formylation of oxygenated phenols. Tetrahedron Letters, 55(30), 4164-4167. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Chemwhat. (2023). What are the synthesis and applications of 1,4-BENZODIOXAN-6-CARBOXALDEHYDE? [Link]
  • Singh, J., & Singh, J. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. [Link]
  • ChemEurope. Duff reaction. [Link]
  • Singh, J., & Singh, J. (2007). Duff Reaction. In Name Reactions in Organic Synthesis (pp. 158-160). Cambridge University Press. [Link]
  • Iovine, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]
  • Yurttaş, L., et al. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 183-188. [Link]
  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Patil, S. A., & Patil, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4103-4113. [Link]
  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. (2016).
  • Saleem, M., et al. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1338-1361. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon Press. [Link]
  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. [Link]
  • Chem-St
  • Wang, X., et al. (2021). First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. International Journal of Chemistry, 13(1). [Link]
  • Kumar, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7,8-dihydro-6H-quinolin-5-on-1-yl)malonaldehyde and its synthetic applications. Journal of Heterocyclic Chemistry, 51(4), 1146-1153. [Link]
  • Lages, M., et al. (2014). Photoactive 2-(2′-hydroxyphenyl)benzoxazole-1,4-dihydropyridine dyads: a combined synthetic and spectroscopic study. New Journal of Chemistry, 38(5), 2056-2064. [Link]
  • SynArchive.
  • L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. [Link]
  • Oksdath-Mansilla, G., et al. (2023). Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Dyes and Pigments, 209, 110940. [Link]
  • Western Carolina University. Standard Operating Procedure for the use of 1,2-Dichloroethane. [Link]
  • Parasharya, A. D., & Dholariya, B. H. (2015). Synthesis of New 1,4-Benzodioxanуl-1,2,4-triazole Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1435-1441. [Link]
  • Cole-Parmer.

Sources

Synthetic Strategies for 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to engage in various intermolecular interactions make it a sought-after structural motif in drug discovery. 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, in particular, serves as a critical building block for the synthesis of a diverse range of pharmaceutical candidates, including potential treatments for neurological disorders and other conditions. This guide provides detailed synthetic protocols and the underlying chemical principles for the preparation of this valuable intermediate, tailored for researchers and professionals in drug development.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of this compound can be approached through two primary strategies:

  • Direct Formylation of 2,3-Dihydro-1,4-benzodioxine: This atom-economical approach introduces the aldehyde functionality directly onto the pre-formed benzodioxine ring. The key challenge lies in achieving regioselectivity to favor substitution at the C-5 position.

  • Ring Cyclization of a Pre-functionalized Aromatic Precursor: This method involves the construction of the dioxine ring from a catechol derivative that already bears the desired aldehyde or a precursor group. This strategy offers excellent control over the regiochemical outcome.

This document will provide detailed protocols for the most effective methods within each of these strategies.

Strategy 1: Directed Ortho-Metalation (DoM) - A Regioselective Formylation Approach

The Directed ortho-Metalation (DoM) strategy is a powerful tool for the regioselective functionalization of aromatic rings.[1] In the case of 2,3-dihydro-1,4-benzodioxine, the two ether oxygen atoms act as Directed Metalation Groups (DMGs), coordinating to an organolithium reagent and directing deprotonation to the adjacent ortho position (C-5). Subsequent quenching of the resulting aryllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), yields the desired 5-carbaldehyde with high selectivity.

Causality of Experimental Choices:
  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for the lithiation of aromatic ethers. Its aggregation state and reactivity can be modulated by the choice of solvent and additives.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent as it is aprotic and can solvate the organolithium species. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Formylating Agent: N,N-Dimethylformamide (DMF) is an efficient and readily available electrophile for introducing a formyl group.[2]

Experimental Protocol: Directed Ortho-Metalation and Formylation

Materials:

  • 2,3-Dihydro-1,4-benzodioxine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Initial Solution: Under an inert atmosphere, add 2,3-dihydro-1,4-benzodioxine (1.0 eq) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1 hour, and then let it slowly warm to room temperature overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

DoM and Formylation Workflow.

Strategy 2: Cyclization of 2,3-Dihydroxybenzaldehyde - A Regiochemically Unambiguous Route

This strategy involves the initial preparation of 2,3-dihydroxybenzaldehyde, followed by its cyclization with a two-carbon electrophile to form the desired benzodioxine ring. This approach provides absolute control over the position of the formyl group.

Part A: Synthesis of 2,3-Dihydroxybenzaldehyde

A common precursor for 2,3-dihydroxybenzaldehyde is o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which can be demethylated.[3]

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Aluminum trichloride (AlCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend aluminum trichloride (3.0 eq) in dichloromethane.

  • Addition of Pyridine: Cool the suspension in an ice bath and slowly add pyridine (3.0 eq).

  • Substrate Addition: Add a solution of o-vanillin (1.0 eq) in dichloromethane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 2,3-dihydroxybenzaldehyde can be purified by column chromatography or recrystallization.[3]

Part B: Cyclization to Form the Benzodioxine Ring

The final step is the Williamson ether synthesis-type cyclization of 2,3-dihydroxybenzaldehyde with a 1,2-dihaloethane.

Materials:

  • 2,3-Dihydroxybenzaldehyde

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Mixture: To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.2 eq) and 1,2-dibromoethane (1.1 eq).

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Cyclization Route Workflow.

Alternative Formylation Methods: A Comparative Overview

While Directed ortho-Metalation is a highly effective regioselective method, other formylation techniques can also be considered, although they may lead to different isomer distributions.

ReactionReagentsTypical RegioselectivityConsiderations
Vilsmeier-Haack POCl₃, DMFOften para to activating groups.[4][5]May predominantly yield the 6-carbaldehyde isomer.[6]
Duff Reaction Hexamethylenetetramine, acidOrtho to hydroxyl groups.Not directly applicable to 1,4-benzodioxine.
Rieche Formylation Dichloromethyl methyl ether, Lewis acidOrtho to activating groups.Regioselectivity on 1,4-benzodioxine needs to be experimentally determined.

Characterization Data for this compound

  • CAS Number: 29668-43-7[7]

  • Molecular Formula: C₉H₈O₃[7]

  • Molecular Weight: 164.16 g/mol [7]

  • Appearance: Off-white to yellow solid

  • Melting Point: 62 °C[7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.45 (s, 1H, CHO), 7.35 (dd, J = 7.9, 1.6 Hz, 1H, Ar-H), 7.05 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 6.90 (t, J = 8.0 Hz, 1H, Ar-H), 4.40 (m, 2H, OCH₂), 4.35 (m, 2H, OCH₂). (Note: Predicted spectrum, actual shifts may vary slightly)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.0 (CHO), 147.5, 143.0, 128.0, 122.5, 121.0, 118.0, 64.5, 64.0. (Note: Predicted spectrum, actual shifts may vary slightly)

Conclusion

This guide has outlined two robust and reliable synthetic strategies for the preparation of this compound. The Directed ortho-Metalation approach offers an elegant and regioselective route directly from the parent benzodioxine, while the cyclization of 2,3-dihydroxybenzaldehyde provides a regiochemically unambiguous, albeit longer, alternative. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this key intermediate for their drug discovery and development endeavors.

References

  • Snieckus, V. Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Site-selective syntheses of substituted aromatic compounds. Chemical Reviews, 1990, 90 (6), 879-933. [Link]
  • Google Patents. (2016). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. CN105801556A.
  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]
  • Jadhav, G. R., & Shaikh, A. A. (2014). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-481. [Link]
  • Mortier, J. (n.d.).
  • Gundla, R., et al. (2017). Synthesis of 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances, 7(85), 53965-53977. [Link]
  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
  • ChemBK. (n.d.). 1,4-BENZODIOXANE-5-CARBOXALDEHYDE. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Appretech Scientific Limited. (n.d.). This compound. [Link]
  • Roda, G., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]
  • Fisher Scientific. (n.d.). This compound, Thermo Scientific. [Link]
  • Chem-Station. (2015).
  • Organic Syntheses. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]
  • Google Patents. (2021). Synthesis method of 2,3, 4-trihydroxybenzaldehyde. CN112830872A.
  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. [Link]
  • Save My Exams. (2023). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. [Link]
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
  • Pigini, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584–588. [Link]
  • Chemistry LibreTexts. (2019). 18.
  • Bolchi, C., et al. (2022). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 27(21), 7248. [Link]
  • Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of medicinal chemistry, 42(16), 3024–3032. [Link]
  • ResearchGate. (2018).
  • Knochel, P., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions-Importance of steric factors. Journal of Chemical Sciences, 95(4), 355-363. [Link]
  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of medicinal chemistry, 51(20), 6359–6370. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Benzodioxane Scaffold in Modern Drug Discovery

The 1,4-benzodioxane motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant therapeutic agents and biologically active natural products.[1] This heterocyclic scaffold is not merely a passive structural component; its unique conformational and electronic properties allow for precise interactions with a wide array of biological targets.[2] Consequently, derivatives of 1,4-benzodioxane have been successfully developed as α-adrenergic blocking agents, antihypertensives, and modulators of serotonin receptors, among other applications.[1]

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a key intermediate, offering a reactive aldehyde functional group that serves as a versatile handle for molecular elaboration. The strategic derivatization of this aldehyde allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides detailed, field-proven protocols for several key transformations of the aldehyde group, empowering researchers in their quest to develop novel chemical entities with therapeutic potential.

Oxidation to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid introduces a critical functional group capable of participating in hydrogen bonding and forming salt bridges with biological targets. Furthermore, the carboxylic acid serves as a versatile precursor for the synthesis of amides, esters, and other derivatives.

Scientific Rationale and Mechanistic Insight

The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. A particularly efficient and mild method involves the use of sodium chlorite (NaClO₂) buffered with a weak acid, such as sulfamic acid. This method is highly selective for aldehydes and avoids the over-oxidation of other sensitive functional groups. The reaction proceeds via the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing species.

Diagram 1: Oxidation of an Aldehyde to a Carboxylic Acid

G aldehyde R-CHO (Aldehyde) intermediate [Intermediate Complex] aldehyde->intermediate + Oxidant oxidant NaClO2 / H+ acid R-COOH (Carboxylic Acid) intermediate->acid byproduct HClO intermediate->byproduct

Caption: Oxidation of an aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation using Sodium Chlorite

This protocol is adapted from a demonstrated synthesis of 2,3-dihydro-1,4-benzodioxane-5-carboxylic acid.

Materials:

  • This compound

  • Acetone

  • Sulfamic acid (NH₂SO₃H)

  • Sodium chlorite (NaClO₂)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0-5 °C using an ice bath.

  • Prepare a solution of sulfamic acid (1.5 eq) in deionized water and add it to the aldehyde solution with stirring.

  • After stirring for 20 minutes at 0-5 °C, add an aqueous solution of sodium chlorite (1.5 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Quench the reaction with water, which should precipitate the carboxylic acid product.

  • Collect the solid product by filtration and dry under vacuum.

Data Summary:

ReactantProductReagentsSolventYieldRef.
This compound2,3-Dihydro-1,4-benzodioxine-5-carboxylic acidNaClO₂, Sulfamic acidAcetone/WaterNot specified[3]

Reduction to (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol

The reduction of the aldehyde to a primary alcohol introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor. This modification can significantly alter the solubility and binding interactions of the molecule. The resulting alcohol can also serve as a synthetic intermediate for ether and ester formation.

Scientific Rationale and Mechanistic Insight

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols. It is more chemoselective than stronger reducing agents like lithium aluminum hydride (LiAlH₄) and tolerates the presence of other functional groups such as esters and amides. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Diagram 2: Reduction of an Aldehyde to a Primary Alcohol

G aldehyde R-CHO (Aldehyde) alkoxide R-CH2O- (Alkoxide Intermediate) aldehyde->alkoxide + NaBH4 nabh4 NaBH4 alcohol R-CH2OH (Primary Alcohol) alkoxide->alcohol Workup workup H2O or mild H+

Caption: Reduction of an aldehyde to a primary alcohol.

Experimental Protocol: Reduction using Sodium Borohydride

Materials:

  • This compound

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~6-7 with dilute HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.

Reductive Amination to Synthesize N-Substituted Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction combines the formation of an imine or iminium ion from an aldehyde and an amine, followed by its in-situ reduction to the corresponding amine. This strategy is central to the synthesis of a vast number of pharmaceutical compounds.

Scientific Rationale and Mechanistic Insight

The reaction proceeds in two stages. First, the amine undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. In the presence of a mild reducing agent, this imine is then reduced to a secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.

Diagram 3: Reductive Amination of an Aldehyde

G aldehyde R-CHO (Aldehyde) imine R-CH=NR' (Imine) aldehyde->imine + R'-NH2, -H2O amine R'-NH2 (Primary Amine) product R-CH2-NHR' (Secondary Amine) imine->product + NaBH(OAc)3 reducing_agent NaBH(OAc)3

Caption: Reductive amination of an aldehyde.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM or DCE, add the desired amine (1.1 eq).

  • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[4][5] It is a highly reliable and versatile C=C bond-forming reaction, offering excellent control over the position of the newly formed double bond.

Scientific Rationale and Mechanistic Insight

The reaction involves a phosphonium ylide, also known as a Wittig reagent, which acts as a nucleophile. The ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) of the reaction is influenced by the nature of the substituents on the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes.[6]

Diagram 4: The Wittig Reaction

G aldehyde R-CHO (Aldehyde) oxaphosphetane [Oxaphosphetane Intermediate] aldehyde->oxaphosphetane + Ylide ylide Ph3P=CHR' (Wittig Reagent) alkene R-CH=CHR' (Alkene) oxaphosphetane->alkene phosphine_oxide Ph3P=O oxaphosphetane->phosphine_oxide

Caption: The Wittig reaction mechanism.

Experimental Protocol: General Procedure for the Wittig Reaction

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.05 eq) to the suspension. A color change (often to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture for 1-2 hours at the appropriate temperature.

  • Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a modification of the aldol condensation and is a highly effective method for forming C=C bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.

Scientific Rationale and Mechanistic Insight

The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a weak base, such as piperidine or ammonium acetate, to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the α,β-unsaturated product. This dehydration is often spontaneous and is driven by the formation of a conjugated system.

Diagram 5: The Knoevenagel Condensation

G aldehyde R-CHO (Aldehyde) active_methylene CH2(Z)2 (Active Methylene Compound) adduct [Adduct Intermediate] active_methylene->adduct + Aldehyde, Base base Weak Base product R-CH=C(Z)2 (α,β-Unsaturated Product) adduct->product - H2O

Sources

Application Notes and Protocols for the Reactions of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique conformational properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, a key derivative, serves as a versatile building block for the synthesis of a diverse array of more complex molecules. The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, enabling the construction of novel molecular architectures with potential therapeutic applications.

This comprehensive guide provides detailed application notes and step-by-step protocols for several key reactions of this compound. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development, offering both practical experimental details and the underlying scientific rationale for procedural choices.

Core Reactions and Synthetic Utility

The aldehyde group at the 5-position of the 2,3-dihydro-1,4-benzodioxine ring system is amenable to a variety of classical and contemporary organic transformations. This guide will focus on four principal reaction classes that highlight the synthetic utility of this aldehyde:

  • Oxidation to Carboxylic Acid: A fundamental transformation to access the corresponding carboxylic acid, a crucial intermediate for amide bond formation and other derivatizations.

  • Reduction to Alcohol: Conversion to the primary alcohol, which can serve as a precursor for ethers, esters, and halides.

  • Knoevenagel Condensation: A powerful carbon-carbon bond-forming reaction to generate α,β-unsaturated systems, which are valuable Michael acceptors and precursors for further functionalization.

  • Wittig Reaction: A reliable method for the synthesis of alkenes with precise control over the location of the double bond.

  • Reductive Amination: A direct and efficient route to synthesize secondary and tertiary amines, which are prevalent in many pharmacologically active molecules.

The following sections will provide detailed protocols for each of these transformations, accompanied by mechanistic insights and data presentation.

Oxidation to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is a cornerstone transformation in organic synthesis. For substrates bearing sensitive functional groups, the Pinnick oxidation is a preferred method due to its mild conditions and high chemoselectivity.[2] This reaction utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a hypochlorite scavenger to prevent unwanted side reactions.

Mechanistic Rationale (Pinnick Oxidation)

The Pinnick oxidation proceeds through the formation of chlorous acid (HClO₂) in situ from sodium chlorite under weakly acidic conditions. The aldehyde is then attacked by chlorous acid to form a chlorite ester intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[2] The role of the scavenger, typically 2-methyl-2-butene, is to quench the reactive HOCl byproduct, which could otherwise lead to undesired side reactions.

pinnick_oxidation cluster_reactants Reactants Aldehyde This compound CarboxylicAcid 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid Aldehyde->CarboxylicAcid Pinnick Oxidation NaClO2 NaClO₂ NaClO2->CarboxylicAcid Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->CarboxylicAcid Solvent t-BuOH / H₂O Solvent->CarboxylicAcid

Caption: Pinnick oxidation of the target aldehyde.

Experimental Protocol: Pinnick Oxidation

Materials:

  • This compound

  • Sodium chlorite (NaClO₂) (80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a 1:1 mixture of tert-butanol and water to dissolve the aldehyde.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (3.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (2.0 eq) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ReagentMolar Eq.Purpose
Aldehyde1.0Substrate
NaClO₂2.0Oxidant
NaH₂PO₄·H₂O3.0Buffer (maintains mild acidic pH)
2-Methyl-2-butene4.0HOCl Scavenger

Reduction to (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it typically does not reduce other functional groups like esters or amides.[3]

Mechanistic Rationale

The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate boron-alkoxide intermediate. Subsequent workup with a protic solvent (e.g., methanol or water) protonates the alkoxide to yield the primary alcohol.[4]

reduction cluster_reactants Reactants Aldehyde This compound Alcohol (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol Aldehyde->Alcohol Reduction NaBH4 NaBH₄ NaBH4->Alcohol Solvent Methanol Solvent->Alcohol

Caption: Reduction of the target aldehyde to the corresponding alcohol.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude alcohol can be purified by column chromatography on silica gel if necessary.

ReagentMolar Eq.Purpose
Aldehyde1.0Substrate
NaBH₄1.5Reducing Agent
Methanol-Solvent

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable precursors in various synthetic routes.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1]

knoevenagel cluster_reactants Reactants Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product Knoevenagel Condensation ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product

Caption: Knoevenagel condensation of the target aldehyde.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ReagentMolar Eq.Purpose
Aldehyde1.0Substrate
Malononitrile1.1Active Methylene Compound
Piperidine0.1Basic Catalyst
Ethanol-Solvent

Wittig Reaction

The Wittig reaction is a highly reliable and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), leading to the formation of a new carbon-carbon double bond with high regioselectivity.

Mechanistic Rationale

The reaction mechanism involves the nucleophilic attack of the ylide carbanion on the carbonyl carbon to form a zwitterionic intermediate known as a betaine. This betaine then cyclizes to a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane is unstable and spontaneously decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[9][10]

wittig cluster_reactants Reactants Aldehyde This compound Alkene Alkene Product Aldehyde->Alkene Wittig Reaction WittigReagent Wittig Reagent (e.g., Ph₃P=CH₂) WittigReagent->Alkene Solvent THF Solvent->Alkene Byproduct Triphenylphosphine Oxide

Caption: Wittig reaction of the target aldehyde.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add methyltriphenylphosphonium bromide (1.2 eq) to the flask and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

ReagentMolar Eq.Purpose
Methyltriphenylphosphonium bromide1.2Ylide Precursor
n-Butyllithium1.1Base
Aldehyde1.0Substrate
Anhydrous THF-Solvent

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[11] It typically proceeds in a one-pot fashion where an amine is reacted with the carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation as it is mild and selective for the reduction of the iminium ion over the starting aldehyde.[12]

Mechanistic Rationale

The reaction begins with the formation of a hemiaminal intermediate from the reaction of the aldehyde and a primary or secondary amine. This intermediate then dehydrates to form an iminium ion. The hydride from sodium triacetoxyborohydride then selectively attacks the electrophilic carbon of the iminium ion to yield the final amine product.[7]

reductive_amination cluster_reactants Reactants Aldehyde This compound Product Substituted Amine Aldehyde->Product Reductive Amination Amine Amine (R-NH₂) Amine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Solvent DCE or THF Solvent->Product

Caption: Reductive amination of the target aldehyde.

Experimental Protocol: Reductive Amination with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and benzylamine (1.1 eq).

  • Add 1,2-dichloroethane as the solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
Aldehyde1.0Substrate
Benzylamine1.1Amine Source
NaBH(OAc)₃1.5Reducing Agent
DCE-Solvent

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The protocols detailed in this guide for oxidation, reduction, Knoevenagel condensation, Wittig reaction, and reductive amination provide robust and reproducible methods for the functionalization of this important scaffold. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this building block to construct novel and complex molecular architectures.

References

  • Vázquez, E., et al. (2006). Synthesis and topical anti-inflammatory activity of a new series of 2,3-dihydro-1,4-benzodioxin derivatives. Bioorganic & Medicinal Chemistry, 14(13), 4356-4367.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Pinnick, H. W., & Lajis, N. H. (1981). The oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 46(24), 4909-4912.
  • Emerson, W. S. (1949).
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Freeman, F. (1981). Reactions of Malononitrile Derivatives. Chemical Reviews, 80(4), 329-350.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Synthesis II (pp. 674-711). Elsevier.
  • Larock, R. C. (1999).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091–2096.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
  • Jones, T. K., & Reamer, R. A. (1991). A practical, large-scale synthesis of the orally active thrombin inhibitor L-372,460. The Journal of Organic Chemistry, 56(22), 6477-6481.
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon Press.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Lane, C. F. (1975). Sodium Cyanoborohydride-A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.
  • Gribble, G. W., & Nutaitis, C. F. (1985). Sodium borohydride in carboxylic acid media. A phenomenal reduction system.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer-Verlag.

Sources

The Strategic Application of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,4-Benzodioxane Scaffold and the Versatility of the 5-Carbaldehyde Moiety

The 2,3-dihydro-1,4-benzodioxane ring system is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This versatile template has been extensively utilized in the design of molecules with diverse therapeutic applications, including agents targeting the central nervous system, cardiovascular diseases, and cancer.[2][3] The conformational rigidity of the dioxolane ring fused to the aromatic system imparts a defined three-dimensional structure that can facilitate precise interactions with biological targets.

Within this privileged scaffold, 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde emerges as a particularly valuable synthetic intermediate. The aldehyde functional group at the 5-position serves as a versatile handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this key building block in medicinal chemistry. We will delve into detailed protocols for its preparation and subsequent derivatization through key reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation, highlighting the causality behind experimental choices and providing a framework for its effective use in drug discovery programs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most reliably achieved through a two-step process commencing from commercially available o-vanillin. This pathway involves a demethylation followed by a cyclization reaction.

Step 1: Demethylation of o-Vanillin to 2,3-Dihydroxybenzaldehyde

The initial step involves the cleavage of the methyl ether in o-vanillin to yield 2,3-dihydroxybenzaldehyde.[4] This is a critical transformation to unmask the catechol functionality necessary for the subsequent cyclization.

Protocol 1: Synthesis of 2,3-Dihydroxybenzaldehyde

  • Materials:

    • o-Vanillin (1 equivalent)

    • Aluminum trichloride (AlCl₃) (1.1 equivalents)

    • Sodium iodide (NaI) (3.0 equivalents)

    • Acetonitrile (anhydrous)

    • 2 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.

    • Sequentially add aluminum trichloride, sodium iodide, and o-vanillin to the stirred solvent.

    • Heat the reaction mixture to 80 °C and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with 2 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 50 mL for a 5 mmol scale reaction).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate and saturated brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,3-dihydroxybenzaldehyde as a yellow solid.[4]

Step 2: Cyclization to this compound

The newly formed catechol, 2,3-dihydroxybenzaldehyde, is then cyclized with 1,2-dibromoethane under basic conditions to form the desired 1,4-benzodioxane ring.

Protocol 2: Synthesis of this compound

  • Materials:

    • 2,3-Dihydroxybenzaldehyde (1 equivalent)

    • 1,2-Dibromoethane (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2.2 equivalents)

    • Dimethylformamide (DMF) (anhydrous)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a round-bottom flask, add 2,3-dihydroxybenzaldehyde and anhydrous dimethylformamide.

    • Add potassium carbonate to the mixture.

    • Add 1,2-dibromoethane and heat the reaction mixture to reflux for 10 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Cyclization o_vanillin o-Vanillin reagents1 AlCl₃, NaI Acetonitrile, 80°C o_vanillin->reagents1 dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde reagents1->dihydroxybenzaldehyde Yield: ~87% reagents2 1,2-Dibromoethane, K₂CO₃ DMF, Reflux dihydroxybenzaldehyde->reagents2 final_product 2,3-Dihydro-1,4-benzodioxine- 5-carbaldehyde reagents2->final_product Yield: Moderate to Good

Caption: Synthetic pathway to this compound.

Applications in Medicinal Chemistry: Key Derivatization Protocols

The aldehyde functionality of this compound is a gateway to a vast chemical space of potential drug candidates. Below are detailed protocols for three fundamental transformations that are widely employed in medicinal chemistry.

Reductive Amination: Accessing Bioactive Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing access to secondary and tertiary amines which are prevalent in many drug classes.[4][5] This one-pot procedure involves the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.

Protocol 3: General Procedure for Reductive Amination

  • Materials:

    • This compound (1 equivalent)

    • Primary or secondary amine (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic acid (catalytic amount, optional)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound and the desired amine in the chosen solvent (DCE or MeOH) in a round-bottom flask.

    • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Reductive_Amination_Workflow aldehyde 2,3-Dihydro-1,4-benzodioxine- 5-carbaldehyde imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Primary or Secondary Amine (R¹R²NH) amine->imine_formation reduction Reduction (NaBH(OAc)₃) imine_formation->reduction product Substituted Amine Derivative reduction->product

Caption: Workflow for Reductive Amination.

Table 1: Representative Bioactive Amines Accessible via Reductive Amination

Amine InputResulting Derivative ClassPotential Therapeutic Area
4-Aminopiperidine derivativesNovel CNS agentsAntipsychotics, Anxiolytics
Aniline derivativesKinase inhibitor scaffoldsOncology
Amino acid estersPeptidomimeticsVarious
Wittig Olefination: Synthesis of Stilbene and Conjugated Systems

The Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes or ketones.[6][7] In the context of medicinal chemistry, this reaction allows for the introduction of vinyl linkages, leading to stilbene analogs and other conjugated systems that often exhibit interesting biological activities, including anticancer and anti-inflammatory properties.[8]

Protocol 4: General Procedure for Wittig Olefination

  • Materials:

    • Benzyltriphenylphosphonium halide (or other suitable phosphonium salt) (1.2 equivalents)

    • Strong base (e.g., n-Butyllithium, Sodium hydride)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

    • This compound (1 equivalent)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry, three-necked flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

    • Cool the suspension to 0 °C (or -78 °C for n-BuLi).

    • Slowly add the strong base to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

    • Stir the mixture at the appropriate temperature for 1 hour.

    • Add a solution of this compound in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture).

    • Purify the crude product by column chromatography to isolate the desired alkene.

Wittig_Reaction_Pathway phosphonium Phosphonium Salt (e.g., [Ph₃PCH₂R]⁺X⁻) ylide Phosphorus Ylide (Ph₃P=CHR) phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 2,3-Dihydro-1,4-benzodioxine- 5-carbaldehyde aldehyde->oxaphosphetane alkene Alkene Product (Stilbene Analog) oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide Elimination

Caption: Mechanism of the Wittig Reaction.

Knoevenagel Condensation: Access to α,β-Unsaturated Systems and PARP Inhibitors

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[2][9] This reaction is particularly relevant as it forms the basis for the synthesis of potent enzyme inhibitors, such as those targeting Poly(ADP-ribose) polymerase (PARP).[10]

Protocol 5: Knoevenagel Condensation for the Synthesis of a PARP Inhibitor Precursor

  • Materials:

    • This compound (1 equivalent)

    • Active methylene compound (e.g., Malononitrile, Ethyl cyanoacetate) (1.1 equivalents)

    • Weak base catalyst (e.g., Piperidine, Triethylamine)

    • Solvent (e.g., Ethanol, Toluene)

    • Dean-Stark apparatus (if using toluene)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.

    • Add a catalytic amount of the weak base.

    • If using toluene, set up a Dean-Stark apparatus to remove the water formed during the reaction and heat to reflux. If using ethanol, reflux the mixture.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

    • Cool the reaction mixture. If the product precipitates, it can be collected by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 2: Yields of Knoevenagel Condensation Products

Active Methylene CompoundCatalystSolventTypical YieldReference
MalononitrilePiperidineEthanol>90%[2]
Ethyl CyanoacetateTriethylamineToluene80-90%[9]

This α,β-unsaturated product can then be further elaborated. For instance, in the synthesis of certain PARP1 inhibitors, a similar benzodioxane-derived scaffold is generated via a Knoevenagel-type condensation.[10]

Conclusion and Future Outlook

This compound is a high-value, versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the aldehyde group provide a robust platform for the generation of diverse compound libraries for drug discovery. The protocols detailed in this application note for its synthesis and derivatization via reductive amination, Wittig olefination, and Knoevenagel condensation offer reliable and field-proven methodologies for medicinal chemists. The continued exploration of this scaffold is anticipated to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, further cementing the importance of the 1,4-benzodioxane core in the development of future medicines.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547. [Link]
  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]
  • Kim, G., et al. (2015). Synthesis of 2,3-dihydrobenzo[b][10][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][10][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 20(6), 10635-10651. [Link]
  • Pallavicini, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]
  • Zhang, X., et al. (2015). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 5(110), 90633-90656. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Master Organic Chemistry. (2017).
  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. [Link]
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • Wikipedia. (n.d.).
  • Airi, M., et al. (2024). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Chemistry - An Asian Journal. [Link]
  • Singh, H., & Kumar, S. (2007). Chemistry and pharmacology of benzodioxanes. Trade Science Inc.[Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Wikipedia. (n.d.). Duff reaction. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Bolchi, C., et al. (2020).
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
  • Taylor & Francis eBooks. (2014).
  • ResearchGate. (2019). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. [Link]
  • ResearchGate. (2022). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)
  • ResearchGate. (2018).
  • UNI ScholarWorks. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • YouTube. (2021). Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation | 1K+ Subscribers Special Video. [Link]
  • AIR Unimi. (2020).
  • Pure. (2017).
  • ResearchGate. (2017). Knoevenagel condensation between benzaldehyde and... | Download Scientific Diagram. [Link]
  • YouTube. (2023).
  • Google Patents. (n.d.). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • PubChem. (n.d.). 2,3-Dihydroxybenzaldehyde. [Link]
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]
  • SciELO. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}. [Link]
  • OUCI. (n.d.). The Vilsmeier–Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: an effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. [Link]

Sources

Application Notes: 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The 2,3-dihydro-1,4-benzodioxine (or benzodioxane) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, oxygen-rich structure often imparts favorable pharmacokinetic properties and serves as a versatile template for engaging with biological targets. The strategic placement of a formyl group at the 5-position transforms this simple scaffold into a powerful and versatile building block, 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde. The aldehyde's reactivity is a gateway to a vast chemical space of fused and substituted heterocyclic systems, enabling the exploration of novel therapeutics. This guide provides an in-depth look at the synthesis of this key intermediate and its application in constructing medicinally relevant heterocyclic frameworks through robust and reproducible protocols.

Synthesis of the Core Building Block

The cornerstone of any synthetic campaign is the reliable and efficient preparation of the starting materials. This compound can be synthesized from commercially available 2,3-dihydroxybenzaldehyde via a Williamson ether synthesis. This reaction proceeds by the alkylation of the two adjacent hydroxyl groups with a 1,2-dihaloethane, typically 1,2-dibromoethane, under basic conditions to form the characteristic dioxane ring.

The choice of base (e.g., K₂CO₃, NaOH) and solvent (e.g., DMF, Acetone) is critical for achieving high yields. The use of a phase-transfer catalyst can be advantageous in certain solvent systems to improve reaction rates.[1]

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related benzodioxane derivatives.[1]

Materials:

  • 2,3-Dihydroxybenzaldehyde

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the aldehyde (approx. 5-10 mL per gram of aldehyde).

  • Add anhydrous potassium carbonate (2.2 - 2.5 eq). The suspension should be stirred vigorously.

  • Add 1,2-dibromoethane (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and maintain for 10-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Visualization of Synthesis Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 2,3-Dihydroxybenzaldehyde F Williamson Ether Synthesis (Ring Closure) A->F B 1,2-Dibromoethane B->F C K₂CO₃ (Base) C->F D DMF (Solvent) D->F E Heat (80-100 °C) E->F G Workup & Purification F->G H This compound G->H

Caption: Synthesis of the target building block via cyclization.

Applications in Heterocyclic Synthesis

The aldehyde functionality is a linchpin for a multitude of classic and modern named reactions, enabling the construction of diverse heterocyclic cores.

Synthesis of Benzodioxane-Fused Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A variation of this involves the reaction with an aldehyde, which typically proceeds via an initial condensation followed by in-situ oxidation to form the aromatic quinoxaline ring.

Causality: The reaction is driven by the nucleophilic attack of the diamine's amino groups on the electrophilic aldehyde carbon, leading to a dihydroquinoxaline intermediate which can then be oxidized to the stable aromatic product.

Protocol 2: Synthesis of a Benzodioxanylquinoxaline Derivative

This is a general protocol for the synthesis of quinoxalines from aldehydes and o-phenylenediamines.[2][3]

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (or substituted derivative) (1.0 eq)

  • Ethanol or Acetic Acid

  • Optional: Oxidizing agent (e.g., air, DDQ, iodine)

Procedure:

  • Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.

  • Add an equimolar amount of o-phenylenediamine to the solution.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. For many substrates, atmospheric oxygen is sufficient to oxidize the intermediate to the final product.

  • If the reaction stalls at the dihydroquinoxaline intermediate, a mild oxidizing agent can be added upon cooling.

  • After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate).

Visualization of Quinoxaline Synthesis:

G A 2,3-Dihydro-1,4- benzodioxine-5-carbaldehyde C Condensation & Cyclization A->C B o-Phenylenediamine B->C D Dihydroquinoxaline Intermediate C->D E Oxidation [O] D->E F Benzodioxanyl- Substituted Quinoxaline E->F

Caption: Reaction pathway for the synthesis of quinoxalines.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid).[4] The resulting α,β-unsaturated products are not only valuable in their own right but are also key intermediates for further transformations, including the synthesis of pyridines and other heterocycles.[5]

Causality: The reaction is catalyzed by a weak base (e.g., piperidine, triethylamine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the aldehyde, followed by dehydration to yield the conjugated product.[6]

Protocol 3: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add malononitrile to the solution.

  • Add a catalytic amount of piperidine (a few drops) and stir the mixture at room temperature. The reaction is often exothermic.

  • Stir for 1-3 hours. The product usually precipitates from the reaction mixture as a solid.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization if necessary.

Table 1: Representative Knoevenagel Condensation Partners

Active Methylene CompoundCatalystTypical Product ClassPotential Applications
MalononitrilePiperidineDicyanovinyl arenesPrecursors for pyridines
Ethyl CyanoacetatePiperidineα-CyanoacrylatesMichael acceptors, dyes
Barbituric AcidAcetic Acid5-ArylidenebarbituratesCNS depressants, anticancer
2,4-ThiazolidinedionePiperidine5-Arylidene-2,4-thiazolidinedionesAntidiabetic agents
Multicomponent Reactions (MCRs) for Library Synthesis

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Aldehydes are classic substrates for many powerful MCRs.

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[7][8] This scaffold is found in numerous pharmaceuticals, including calcium channel blockers.

Causality: The acid-catalyzed mechanism involves the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration.[9]

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur, in the presence of a base.[10][11] This reaction is exceptionally useful for creating diverse libraries of thiophene derivatives, which are common motifs in dyes and pharmaceuticals.[12][13]

Visualization of Multicomponent Reaction Logic:

G cluster_inputs Reaction Inputs cluster_examples Aldehyde 2,3-Dihydro-1,4- benzodioxine-5-carbaldehyde MCR One-Pot Multicomponent Reaction (MCR) Aldehyde->MCR ComponentA Component A ComponentA->MCR Biginelli Biginelli Reaction Ethyl Acetoacetate Urea Gewald Gewald Reaction α-Cyanoester Sulfur ComponentB Component B ComponentB->MCR Output Complex Heterocyclic Scaffold MCR->Output

Caption: General workflow for multicomponent reactions (MCRs).

Conclusion

This compound is a high-value, readily accessible building block that provides a direct entry point into a rich variety of heterocyclic systems. Its utility in fundamental transformations like quinoxaline synthesis and Knoevenagel condensations, coupled with its potential in powerful multicomponent reactions, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and strategies outlined in this guide serve as a robust foundation for leveraging this versatile intermediate in the synthesis of novel and complex molecular architectures.

References

  • Biginelli, P. (1891). The Biginelli reaction. Gazzetta Chimica Italiana, 23, 360-413.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). The Gewald reaction. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
  • Knoevenagel, E. (1898). The Knoevenagel condensation. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Organic Chemistry Portal. Biginelli Reaction.
  • Organic Chemistry Portal. Gewald Reaction.
  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
  • Ahmadi, F., et al. (2018). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate.
  • Google Patents. (2016). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. CN105801556A.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812.
  • Rangnekar, D. W., & Sabnis, R. W. (2017). The Gewald reaction in dye chemistry. Dyes and Pigments, 141, 307-323.
  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 743-747.
  • Jetti, S. R., et al. (2012). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research, 4(4), 1721-1726.
  • Hudson, C. P., & Grow, R. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2014(3), M829.
  • YouTube. (2018). Knoevenagel condensation.
  • PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(9), e202100736.
  • ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process.
  • Fisher Scientific. This compound, Thermo Scientific.
  • ResearchGate. (2009). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation.
  • ResearchGate. (2011). O-phenylenediamine is condensed with a carboxylic acid.

Sources

Application Note & Protocol: A Validated Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the multi-step synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, a valuable scaffold in medicinal chemistry. The 1,4-benzodioxane motif is a cornerstone in numerous biologically active compounds, and this particular derivative has been identified as a lead compound for developing potent PARP1 inhibitors for anticancer research.[1][2] This guide is designed for researchers in drug development and organic synthesis, offering a detailed methodology grounded in established chemical principles. We will elucidate the causality behind experimental choices, provide step-by-step instructions, and include self-validating checkpoints through detailed characterization data.

Introduction and Significance

The 2,3-dihydro-1,4-benzodioxane ring system is a privileged scaffold in pharmacology, forming the core of therapeutic agents with diverse biological activities, including antihypertensive and antipsychotic properties.[3] The specific target of this protocol, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (Compound 4 ), has emerged as a significant molecule due to its inhibitory action against Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a crucial enzyme in the DNA single-strand break repair pathway, making its inhibition a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA mutations.[1]

The synthesis outlined herein provides a reliable and scalable route to this important building block, enabling further medicinal chemistry efforts such as structure-activity relationship (SAR) studies and lead optimization.[1]

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed for efficiency and reliability, starting from a commercially available precursor. The core logic involves constructing the benzodioxane ring via a Williamson ether synthesis and subsequently elaborating the carboxamide functionality from a carboxylic acid intermediate.

G Target Target: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide Acid 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid Target->Acid Amidation Ester Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate Acid->Ester Saponification (Hydrolysis) DihydroxyEster Methyl 2,3-dihydroxybenzoate Ester->DihydroxyEster Williamson Ether Synthesis (Cyclization) StartingMaterial Starting Material: 2,3-Dihydroxybenzoic acid DihydroxyEster->StartingMaterial Fischer Esterification

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Protocol

The synthesis is a four-step process starting from 2,3-dihydroxybenzoic acid. Each step is designed to produce intermediates that are readily purified, leading to a high-purity final product.

Overall Reaction Scheme

The complete synthetic transformation is illustrated below:

Step 1: Esterification → Step 2: Cyclization → Step 3: Hydrolysis → Step 4: Amidation

This multi-step approach allows for controlled introduction of functional groups and purification of intermediates, ensuring the final product's high quality.

G A 2,3-Dihydroxybenzoic acid B Methyl 2,3-dihydroxybenzoate A->B H₂SO₄, MeOH Reflux C Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate B->C 1,2-Dibromoethane K₂CO₃, DMF D 2,3-Dihydro-1,4-benzodioxine- 5-carboxylic acid C->D LiOH THF/H₂O E 2,3-Dihydro-1,4-benzodioxine- 5-carboxamide D->E Mixed Anhydride Method (e.g., with Ethyl Chloroformate, then NH₄OH)

Caption: Step-wise workflow for the synthesis.

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate (13)

Principle: This step employs a classic Fischer esterification. Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess.

Materials:

  • 2,3-Dihydroxybenzoic acid (1.9 mmol, 0.3 g)

  • Methanol (20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.3 mL)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.3 mL) dropwise at 5°C (ice bath).

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer three times with saturated sodium carbonate solution to neutralize the remaining acid, followed by a brine wash.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield Methyl 2,3-dihydroxybenzoate (13 ) as a white powder.[1]

Expected Yield: 85% (0.278 g).[1]

Step 2: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate (14)

Principle: This cyclization is a Williamson ether synthesis. Potassium carbonate, a mild base, deprotonates the two phenolic hydroxyl groups of the dihydroxybenzoate. The resulting diphenoxide then acts as a nucleophile, undergoing a double SN2 reaction with 1,2-dibromoethane to form the six-membered dioxane ring.

Materials:

  • Methyl 2,3-dihydroxybenzoate (13 )

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Protocol:

  • In a flask, dissolve Methyl 2,3-dihydroxybenzoate (13 ) in DMF.

  • Add potassium carbonate (a molar excess, typically 2.5-3 equivalents) to the solution.

  • Add 1,2-dibromoethane (a slight molar excess, typically 1.1-1.2 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture (typically 80-100°C) and stir for several hours until TLC indicates the consumption of the starting material.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure cyclized ester 14 .[1]

Step 3: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Principle: This step involves the saponification (base-catalyzed hydrolysis) of the methyl ester. The hydroxide ion (from LiOH) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A subsequent acidic workup is crucial to protonate the carboxylate and yield the neutral carboxylic acid.[1]

Materials:

  • Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate (14 )

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water solvent mixture

  • Hydrochloric acid (HCl) for workup

Protocol:

  • Dissolve the ester 14 in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide (molar excess).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution with HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid as a solid.[1][4]

Step 4: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (4)

Principle: Direct conversion of a carboxylic acid to an amide by heating with an amine source is often inefficient. Therefore, the carboxylic acid must first be "activated". The mixed-anhydride method is an effective activation strategy.[1] The carboxylic acid reacts with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a highly reactive mixed anhydride intermediate. This intermediate is then readily attacked by ammonia (or an amine) to form the stable amide bond, displacing the anhydride leaving group.[5][6]

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

  • Ethyl chloroformate

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Ammonium hydroxide (NH₄OH) or ammonia gas

  • Anhydrous THF or Dichloromethane (DCM)

Protocol (General Procedure A - Mixed-Anhydride Method):

  • Suspend the carboxylic acid (2.0 mmol, 0.288 g) in an anhydrous solvent like THF under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the mixture, followed by the dropwise addition of ethyl chloroformate (1.1 equivalents).

  • Stir the reaction at 0°C for 1-2 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of aqueous ammonium hydroxide.

  • Slowly add the mixed anhydride solution from the first step to the cold ammonium hydroxide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (4 ) as a white powder.[1]

Quantitative Data Summary

StepStarting MaterialMass (g) / MolesKey ReagentsProductYield (g) / %M.p. (°C)
12,3-Dihydroxybenzoic acid0.3 g / 1.9 mmolH₂SO₄, MeOHMethyl 2,3-dihydroxybenzoate0.278 g / 85%N/A
2Methyl 2,3-dihydroxybenzoate(from Step 1)1,2-Dibromoethane, K₂CO₃Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylateVariableN/A
3Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate(from Step 2)LiOH2,3-Dihydro-1,4-benzodioxine-5-carboxylic acidVariable195.5-196.5[4]
42,3-Dihydro-1,4-benzodioxine-5-carboxylic acid0.288 g / 2.0 mmolEthyl Chloroformate, NH₄OH2,3-Dihydro-1,4-benzodioxine-5-carboxamide 0.186 g / 70% [1]130-132 [1]

Characterization and Validation

To confirm the identity and purity of the final product, the following characterization data should be obtained and compared with literature values.

2,3-Dihydro-1,4-benzodioxine-5-carboxamide (4): [1]

  • ¹H NMR (400 MHz, DMSO-d₆, TMS): δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9 Hz, 1.8 Hz, 1H), 6.98 (dd, J = 8.0 Hz, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆, TMS): δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55.

  • Appearance: White powder.

The data obtained should closely match these reported values to validate the successful synthesis.

References

  • Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
  • Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
  • Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
  • Saeed, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
  • Andrey K. (2014).
  • Khan Academy. (2023).
  • McCall, R. B., et al. (1998). Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Furia, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. [Link]
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. SCIRP. [Link]
  • Curti, C., et al. (2020).
  • Khan Academy. (2023).

Sources

Application Notes and Protocols: In Vitro Profiling of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds, both natural and synthetic.[1][2][3][4] Its derivatives have garnered significant attention in medicinal chemistry due to their broad and potent pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6][7][8][9][10][11][12] The structural rigidity and unique electronic properties of the benzodioxane ring system make it an excellent backbone for the design of novel therapeutic agents.[3] This document provides a comprehensive guide to a panel of robust in vitro assays tailored for the initial screening and mechanistic elucidation of novel 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde derivatives.

The strategic selection of in vitro assays is paramount in the early stages of drug discovery. It allows for a rapid, cost-effective, and reproducible assessment of a compound's biological activity, providing the foundational data necessary to justify progression to more complex preclinical models.[13] This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind each assay, empowering researchers to build a comprehensive biological profile of their novel benzodioxane derivatives.

Workflow for In Vitro Evaluation

A logical and stepwise approach to the in vitro evaluation of novel compounds is crucial for efficient drug discovery. The following workflow is recommended for characterizing this compound derivatives.

In Vitro Evaluation Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 Target Engagement & Pathway Analysis Cell Viability Cell Viability Apoptosis Assays Apoptosis Assays Cell Viability->Apoptosis Assays If cytotoxic Cell Cycle Analysis Cell Cycle Analysis Cell Viability->Cell Cycle Analysis If cytostatic/cytotoxic Antioxidant Activity Antioxidant Activity Anti-inflammatory Assays Anti-inflammatory Assays Antioxidant Activity->Anti-inflammatory Assays Antimicrobial Activity Antimicrobial Activity Further MIC/MBC studies Further MIC/MBC studies Antimicrobial Activity->Further MIC/MBC studies Western Blot Western Blot Apoptosis Assays->Western Blot Confirm protein expression Cell Cycle Analysis->Western Blot Analyze cell cycle proteins qPCR qPCR Anti-inflammatory Assays->qPCR Gene expression of inflammatory markers

Caption: Recommended workflow for the in vitro evaluation of novel compounds.

Section 1: Anticancer Activity Assessment

Given that many benzodioxane derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, a primary focus of in vitro testing is often the evaluation of their anticancer potential.[10][14]

Cell Viability and Cytotoxicity Assays (MTT and XTT)

The initial step in assessing anticancer activity is to determine the effect of the compounds on cell viability and proliferation. Tetrazolium-based colorimetric assays like MTT and XTT are widely used for this purpose due to their simplicity and suitability for high-throughput screening.[1][15][16][17][18][19][20]

Principle of the Assay: These assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[15][18] The amount of formazan produced is directly proportional to the number of living cells. The key difference is that the formazan product of MTT is insoluble and requires a solubilization step, while the XTT product is water-soluble.[15][18]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]

Parameter MTT Assay XTT Assay
Principle Reduction of MTT to insoluble purple formazanReduction of XTT to soluble orange formazan
Solubilization Step Required (e.g., DMSO, SDS)Not required
Sensitivity GoodGenerally more sensitive than MTT
Endpoint Endpoint assayCan be a continuous assay
Apoptosis Induction: Caspase-3/7 Activity Assay

Should a compound demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases.[5][10][11][21]

Principle of the Assay: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[5][10] When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[5][10]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the benzodioxane derivatives as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[10]

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.[22]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

Some anticancer compounds may exert their effects by arresting the cell cycle at a specific phase, preventing cell proliferation. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][6][7][14][23]

Principle of the Assay: Propidium iodide is a fluorescent intercalating agent that binds to DNA.[6] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[3]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[1]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[6]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Section 2: Antioxidant Activity Evaluation

The benzodioxane moiety is often associated with antioxidant properties.[6][9] Therefore, evaluating the radical scavenging potential of new derivatives is a valuable component of their biological characterization. The DPPH and ABTS assays are two of the most common and reliable methods for this purpose.[24][25]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add a solution of the test compound at various concentrations to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle of the Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution.[24] This assay is applicable to both hydrophilic and lipophilic antioxidants.[24]

Protocol: ABTS Assay

  • ABTS•+ Generation: Prepare the ABTS radical cation by mixing ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the diluted ABTS•+ solution and incubate at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Section 3: Anti-inflammatory Activity Assessment

Several benzodioxane derivatives have been reported to possess anti-inflammatory properties.[4][5][12] A key mechanism of inflammation involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.

COX-1 and COX-2 Inhibition Assay

Principle of the Assay: These assays measure the ability of a compound to inhibit the activity of the COX-1 and COX-2 isoforms. The peroxidase activity of COX is determined by monitoring the oxidation of a chromogenic substrate. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Protocol: COX Inhibitor Screening Assay

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 inhibitor screening assay kits. Prepare the enzyme, heme, and arachidonic acid solutions according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the test compound.

    • Add the COX-1 or COX-2 enzyme to initiate the reaction.

    • Add arachidonic acid to start the enzymatic reaction.

    • Incubate at 37°C for a specified time.

  • Detection: Add a chromogenic substrate and measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both isoforms.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle of the Assay: This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes. The activity can be measured by monitoring the formation of the reaction products using spectrophotometry or fluorescence.

Protocol: 5-LOX Inhibitor Screening Assay

  • Reagent Preparation: Use a commercially available 5-LOX inhibitor screening kit. Prepare the enzyme and substrate solutions as per the kit's protocol.

  • Assay Procedure:

    • Add the reaction buffer and the test compound to a 96-well plate.

    • Add the 5-LOX enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Detection: Measure the fluorescence or absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

Section 4: Antimicrobial Activity Evaluation

The benzodioxane scaffold is also found in compounds with significant antimicrobial activity.[7][8][9][22] The initial assessment of antimicrobial properties involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2][8][9][12]

Minimum Inhibitory Concentration (MIC) Assay

Principle of the Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][8] The broth microdilution method is a common technique for determining MIC values.[8][9]

Protocol: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the benzodioxane derivatives in a 96-well microtiter plate.[8]

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[8]

Minimum Bactericidal Concentration (MBC) Assay

Principle of the Assay: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay is performed as a follow-up to the MIC assay.

Protocol: MBC Assay

  • Subculturing: Take an aliquot from the wells of the MIC plate that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Section 5: Mechanistic Elucidation using Molecular Techniques

To delve deeper into the mechanism of action of promising lead compounds, molecular biology techniques such as Western blotting and quantitative PCR (qPCR) are invaluable.

Western Blot Analysis

Principle of the Assay: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This technique can be used to assess changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved PARP), cell cycle regulation (e.g., cyclins, CDKs), or inflammatory signaling pathways.

Western Blot Workflow Sample Prep Sample Preparation (Protein Extraction) Electrophoresis SDS-PAGE (Protein Separation) Sample Prep->Electrophoresis Transfer Protein Transfer (to Membrane) Electrophoresis->Transfer Blocking Blocking (Non-specific sites) Transfer->Blocking Primary Ab Primary Antibody Incubation Blocking->Primary Ab Secondary Ab Secondary Antibody Incubation Primary Ab->Secondary Ab Detection Detection (Chemiluminescence/Fluorescence) Secondary Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Key steps in the Western Blotting workflow.

Protocol: Western Blot

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using an assay like the Bradford assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence imaging.

  • Data Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin).

Quantitative PCR (qPCR)

Principle of the Assay: qPCR is used to measure the levels of specific messenger RNA (mRNA), providing information about gene expression. This can be used to determine if a compound alters the transcription of genes involved in specific cellular pathways. For example, in anti-inflammatory studies, one could measure the mRNA levels of pro-inflammatory cytokines like TNF-α and IL-6.

Protocol: qPCR

  • RNA Extraction: Isolate total RNA from treated cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Thermocycling: Perform the qPCR in a real-time PCR machine, which monitors the fluorescence at each cycle of amplification.

  • Data Analysis: Determine the relative gene expression levels using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the comprehensive biological evaluation of novel this compound derivatives. By systematically assessing their anticancer, antioxidant, anti-inflammatory, and antimicrobial activities, and by delving into their mechanisms of action, researchers can efficiently identify promising lead compounds for further development in the quest for new and effective therapeutics.

References

  • Lee, H. K., & Lee, H. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37, 1B.6.1–1B.6.11.
  • Microbe Online. (2020, March 30). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Rahman, M. M., et al. (2017). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 25(6), 809-817.
  • protocols.io. (2025, April 1). Caspase 3/7 Activity.
  • Athmic Biotech Solutions. (2023, August 18). Exploring LOX and COX Analysis in Anti-Inflammatory Research.
  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.
  • Scarcello, E., et al. (2020). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Bio-protocol, 10(21), e3803.
  • Flis, S., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(1), 50.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS....
  • Teicher, B. A. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Cancer Chemotherapy and Pharmacology, 64(4), 643-653.
  • Semantic Scholar. (n.d.). Bioassays for anticancer activities.
  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
  • Lee, Y. J., et al. (2007). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Cancer Letters, 253(2), 253-263.
  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
  • Singh, S., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific Reports, 13(1), 8567.
  • Illumina. (2009). qPCR Quantification Protocol Guide.
  • The Scientist. (2023, November 8). Insights into qPCR: Protocol, Detection Methods, and Analysis.
  • ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for....
  • National Center for Biotechnology Information. (n.d.). Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways.
  • National Center for Biotechnology Information. (n.d.). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • SpringerLink. (n.d.). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights.

Sources

Pharmacological screening of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Tiered, High-Throughput Strategy for the Pharmacological Screening of Novel 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde Analogs

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antihypertensive and CNS-acting agents.[1][2][3] Analogs of this scaffold represent a promising avenue for the discovery of novel therapeutics. This document provides a comprehensive, field-proven guide for the pharmacological screening of a library of this compound analogs. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade designed for efficiency and the generation of high-confidence data. The protocols herein are presented as self-validating systems, incorporating orthogonal assays to confirm initial findings and provide a preliminary assessment of therapeutic potential. This guide moves from broad-based primary screening to focused hit validation and preliminary safety profiling, explaining the causal logic behind each experimental choice to empower researchers to make informed decisions in their drug discovery programs.[4][5]

Section 1: The Screening Cascade - A Strategic Overview

The fundamental principle of efficient drug discovery is a multi-stage screening process, or "cascade," that progressively narrows a large library of compounds down to a few promising lead candidates.[6] This strategy maximizes resource efficiency by employing high-throughput, cost-effective assays at the initial stages and reserving more complex, lower-throughput assays for a smaller number of validated "hits."

Our proposed cascade is built on three pillars:

  • Primary Screening: Rapidly evaluate the entire compound library at a single, high concentration to identify any compound exhibiting biological activity. The goal is sensitivity and throughput.

  • Secondary Screening (Hit-to-Lead): Confirm the activity of primary hits, establish their potency through dose-response analysis, and use orthogonal assays to rule out technology-specific artifacts or false positives.

  • Preliminary ADME-Tox Profiling: An early-stage assessment of a compound's drug-like properties is crucial to avoid costly late-stage failures.[7][8] This stage investigates initial cytotoxicity and selectivity to de-risk promising candidates.

The entire workflow is designed to move from a broad phenotypic response (e.g., cell death) toward a more refined understanding of potency and selectivity.

Screening_Cascade Compound_Library Compound Library (this compound Analogs) Primary_Screen PART 1: Primary Screening Single-Dose (e.g., 10 µM) MTT Cell Viability Assay Compound_Library->Primary_Screen Hit_Identification Identification of Primary 'Hits' Primary_Screen->Hit_Identification Inactive_Compounds Inactive Compounds Hit_Identification->Inactive_Compounds No significant activity Secondary_Screen PART 2: Secondary Screening (Hit Confirmation & Profiling) Hit_Identification->Secondary_Screen Activity > Threshold Dose_Response IC50 Determination (MTT Assay) Secondary_Screen->Dose_Response Orthogonal_Assay Orthogonal Validation (LDH Cytotoxicity Assay) Dose_Response->Orthogonal_Assay Confirmed Potency ADMETox PART 3: Preliminary ADME-Tox (Selectivity Profiling) Orthogonal_Assay->ADMETox Confirmed Activity Selectivity_Assay Cytotoxicity in Non-Cancerous Cell Line (e.g., Normal Fibroblasts) ADMETox->Selectivity_Assay Lead_Candidates Prioritized Lead Candidates for MoA & In Vivo Studies Selectivity_Assay->Lead_Candidates Potent & Selective

Figure 1: A tiered pharmacological screening workflow.

Section 2: Primary Screening - Identifying Initial Bioactivity

Causality Behind Experimental Choice: A primary screen should be robust, reproducible, and amenable to high-throughput automation.[9] We will start with a general cell viability assay. This phenotypic approach makes no assumptions about the specific molecular target, allowing for the discovery of compounds with diverse mechanisms of action, such as anticancer or cytotoxic properties.[10][11] The MTT assay is selected for its well-established protocol, cost-effectiveness, and reliance on a colorimetric readout, which is compatible with standard plate readers.[12]

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[14]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored protected from light.[12]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl[15] or DMSO.

  • Compound library plates (analogs dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette, CO2 incubator, microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a working concentration of the analog library. For a final screening concentration of 10 µM, if adding 1 µL of compound stock to 100 µL of media, the stock should be 1 mM.

    • Add the compound to triplicate wells.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the compound wells (e.g., 0.1%). This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Media Blank: Wells with media but no cells, to measure background absorbance.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Carefully remove the media and add 100 µL of fresh, serum-free media to each well. Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Development: Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

Data Analysis & Hit Criteria:

  • Subtract the average absorbance of the media blank from all other readings.

  • Calculate the percentage of cell viability for each compound using the formula:

    • % Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100

  • Hit Criterion: A compound is typically considered a "hit" if it reduces cell viability below a defined threshold, for example, < 50% viability at the 10 µM screening concentration.

Section 3: Secondary Screening - Confirming Hits & Determining Potency

Causality Behind Experimental Choice: A single-point primary screen is prone to false positives. Secondary screening is essential to (a) confirm the activity observed and (b) quantify the compound's potency by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). Furthermore, employing an orthogonal assay that relies on a different biological principle is a cornerstone of a self-validating protocol.[16] The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity via enzyme release from damaged cells, is an excellent orthogonal counterpart to the metabolism-based MTT assay.[17][18]

Protocol 2: IC50 Determination via Dose-Response Analysis

Methodology: This protocol follows the same steps as the MTT assay (Protocol 1), with one key difference in the "Compound Treatment" step. Instead of a single concentration, treat cells with a serial dilution of the hit compound (e.g., 8-10 points, ranging from 100 µM down to 1 nM). Plot the % Viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.

Protocol 3: Orthogonal Hit Validation (LDH Cytotoxicity Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[19] The LDH assay quantitatively measures the amount of released LDH by coupling it to an enzymatic reaction that produces a colorimetric signal, which is proportional to the level of cytotoxicity.[17]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the hit compounds at their approximate IC50 concentration and 5x the IC50 concentration, as determined in Protocol 2. Prepare controls as described below. Incubate for the same duration (48-72 hours).

  • Control Setup (Essential for Accurate Calculation):

    • Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).

    • Maximum LDH Release: Vehicle-treated cells lysed with a lysis buffer (often containing Triton X-100) 15-30 minutes before the assay endpoint. This represents 100% cytotoxicity.[16]

    • Vehicle Control: Same as Spontaneous Release.

    • Positive Control: Known cytotoxic agent.

  • Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Assay Reaction: Prepare the LDH assay reagent mixture (substrate, cofactor, and diaphorase) according to the manufacturer's instructions (e.g., CytoTox 96® from Promega). Add 50 µL of the reagent to each well containing the supernatant.

  • Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the background absorbance (media blank) from all readings.

  • Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = ((Abs_Compound - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

  • Confirmation Criterion: A confirmed hit should show significant cytotoxicity in the LDH assay, corroborating the results from the MTT assay.

Data Presentation: Summary of Confirmed Hits
Compound IDPrimary Screen (% Viability @ 10µM)MTT IC50 (µM)LDH % Cytotoxicity (at 5x IC50)Status
BZD-00185.2> 1005.1Inactive
BZD-007 15.4 1.2 88.9 Confirmed Hit
BZD-019 42.1 8.5 75.4 Confirmed Hit
BZD-02328.35.610.2 (Assay Interference)False Positive

Section 4: Preliminary ADME-Tox & Selectivity Profiling

Causality Behind Experimental Choice: An ideal therapeutic compound should be potent against its target (e.g., a cancer cell) but have minimal effect on healthy cells. Assessing this selectivity early is a critical de-risking step.[20] By running the same viability/cytotoxicity assay on a non-cancerous cell line, we can calculate a Selectivity Index (SI), which provides a quantitative measure of the compound's therapeutic window.

Protocol 4: Selective Cytotoxicity Profiling

Methodology: Repeat Protocol 2 (IC50 Determination via MTT Assay) using a non-cancerous, healthy cell line (e.g., human dermal fibroblasts, HDF; or a non-cancerous epithelial line like MCF-10A).

Data Analysis:

  • Determine the IC50 value for the confirmed hits in the non-cancerous cell line (IC50_normal).

  • Calculate the Selectivity Index (SI) for each compound:

    • SI = IC50_normal / IC50_cancer

  • Prioritization Criterion: Compounds with a high SI (e.g., > 10) are considered more promising as they are significantly more toxic to cancer cells than to normal cells.

Compound IDIC50 (HeLa, µM)IC50 (HDF, µM)Selectivity Index (SI)Priority
BZD-007 1.21.51.25Low
BZD-019 8.5> 100> 11.8High

Section 5: Elucidating the Mechanism of Action (MoA)

Rationale: With potent and selective compounds identified, the next logical step is to investigate their molecular mechanism. Given that many 1,4-benzodioxane derivatives target G-protein coupled receptors (GPCRs), a common and powerful class of drug targets, assessing GPCR modulation is a rational starting point.[21][22] GPCRs transduce extracellular signals into intracellular responses via second messengers like cyclic AMP (cAMP) or calcium.[23]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_Protein->AC Activates Ligand BZD Analog (Agonist) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 2: A representative Gs-coupled GPCR signaling pathway.

Future Directions - MoA Assays:

  • cAMP Assays: For potential Gs or Gi-coupled receptor activity, use HTRF or ELISA-based kits to measure changes in intracellular cAMP levels following compound treatment.

  • Calcium Flux Assays: For Gq-coupled receptors, use fluorescent calcium indicators (e.g., Fluo-4) to measure rapid changes in intracellular calcium.

  • Target-Based Screening: If a specific target is suspected (e.g., PARP1 based on literature for similar scaffolds[24]), perform direct biochemical assays using the purified protein.

References

  • Title: MTT Assay Protocol for Cell Viability and Prolifer
  • Title: In Vitro Assays | For successful drug discovery programs Source: AXXAM URL:[Link]
  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: NIH National Center for Biotechnology Inform
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NIH National Center for Biotechnology Inform
  • Title: ADME-Tox in drug discovery: integration of experimental and computational technologies Source: Drug Discovery Today URL:[Link]
  • Title: In vitro assays and techniques utilized in anticancer drug discovery Source: Journal of Applied Toxicology URL:[Link]
  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: NIH National Center for Biotechnology Inform
  • Title: High-Throughput Screening of GPCRs for Drug Discovery Source: Celtarys URL:[Link]
  • Title: An Overview of High Throughput Screening at G Protein Coupled Receptors Source: Bentham Science URL:[Link]
  • Title: How to Develop Effective in vitro Assays for Early Drug Discovery Source: Charnwood Discovery URL:[Link]
  • Title: LDH cytotoxicity assay Source: Protocols.io URL:[Link]
  • Title: Advances in G protein-coupled receptor high-throughput screening Source: PubMed URL:[Link]
  • Title: In vitro assays | 300 cells lines | CRO services Source: Oncodesign Services URL:[Link]
  • Title: Importance of ADME/Tox in Early Drug Discovery Source: Cresset Group URL:[Link]
  • Title: High-Throughput GPCR Assay Development Source: Agilent URL:[Link]
  • Title: Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development Source: News-Medical.Net URL:[Link]
  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: ResearchG
  • Title: Pharmacological screening: The drug discovery Source: IT Medical Team URL:[Link]
  • Title: The Importance of In Vitro Assays Source: Visikol URL:[Link]
  • Title: The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays Source: Drug Target Review URL:[Link]
  • Title: Synthesis of 2,3-dihydrobenzo[b][12][22]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][12][22]oxazine-8-carboxamide derivatives as PARP1 inhibitors Source: NIH National Center for Biotechnology Inform
  • Title: Screening and identification of novel biologically active natural compounds Source: Semantic Scholar URL:[Link]
  • Title: High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • Title: Current Screening Methodologies in Drug Discovery for Selected Human Diseases Source: NIH National Center for Biotechnology Inform
  • Title: Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine Source: PubMed URL:[Link]
  • Title: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine Source: MDPI URL:[Link]
  • Title: Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound Source: Google Patents URL
  • Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs Source: Scientific Research Publishing URL:[Link]
  • Title: Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B Source: N
  • Title: Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds Source: Bentham Science URL:[Link]
  • Title: Chemistry and Pharmacology of Benzodioxanes Source: Trade Science Inc. URL:[Link]

Sources

Synthesis of Novel Anti-inflammatory Agents from 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Its unique structural and electronic properties have been exploited to develop agents with a wide range of therapeutic applications, including antihypertensive and antipsychotic drugs. Notably, derivatives of 1,4-benzodioxine have shown significant promise as anti-inflammatory agents, positioning this heterocyclic system as a valuable starting point for the discovery of new therapeutics for inflammatory diseases.[1][2][5][6]

This application note provides a comprehensive guide for the synthesis of two key classes of potential anti-inflammatory agents—chalcones and Schiff bases—derived from 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and outline methods for the preliminary biological evaluation of the synthesized compounds.

Strategic Approaches to Novel Anti-inflammatory Agents

Our synthetic strategy leverages the reactivity of the aldehyde functional group in this compound to generate molecular diversity. We will focus on two well-established and versatile reactions: the Claisen-Schmidt condensation to yield chalcones and the formation of Schiff bases through condensation with primary amines.

I. Synthesis of Chalcones: Promising Anti-inflammatory Scaffolds

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of natural and synthetic compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[7][8][9][10] The synthesis of chalcones from this compound is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction with an appropriate acetophenone.[11][12][13]

Experimental Workflow: Synthesis of 1-(Substituted-phenyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-en-1-ones (Chalcones)

start Start: this compound + Substituted Acetophenone reagents Reagents: Ethanol, 10% NaOH(aq) start->reagents Dissolve in reaction Claisen-Schmidt Condensation (Stirring at room temperature) reagents->reaction Catalyze with workup Reaction Workup: - Pour into crushed ice - Acidify with dilute HCl - Filter the precipitate reaction->workup Proceed to purification Purification: Recrystallization from Ethanol workup->purification Purify by product Product: Chalcone Derivative purification->product

Caption: Workflow for the synthesis of chalcone derivatives.

Protocol: Synthesis of a Representative Chalcone Derivative

This protocol details the synthesis of (E)-1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-en-1-one.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroacetophenone (1.0 eq)

  • Ethanol

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Crushed Ice

Procedure:

  • In a round-bottom flask, dissolve this compound and 4-chloroacetophenone in a minimal amount of ethanol.

  • With continuous stirring at room temperature, add the 10% NaOH solution dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Dry the purified product in a vacuum oven.

Characterization:

The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Experimental Choices:

  • Base Catalyst (NaOH): The Claisen-Schmidt condensation is a base-catalyzed reaction. NaOH deprotonates the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves both the reactants and the base.

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.

  • Acidification: Acidification of the reaction mixture after completion protonates the resulting alkoxide and neutralizes the excess base, leading to the precipitation of the chalcone product.

Reactant Product Yield (%) Physical Appearance
4-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-en-1-one85-95Pale yellow solid
4-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-en-1-one80-90Yellow solid
4-Nitroacetophenone(E)-1-(4-nitrophenyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-en-1-one75-85Orange solid

Table 1: Representative examples of synthesized chalcones and their expected yields and appearances.

II. Synthesis of Schiff Bases: Versatile Anti-inflammatory Intermediates

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[14][15][16] This reaction provides a straightforward method to introduce a wide range of functional groups, thereby modulating the biological activity of the parent molecule. Schiff bases derived from various heterocyclic aldehydes have demonstrated significant anti-inflammatory properties.[15][17]

Experimental Workflow: Synthesis of Schiff Base Derivatives

start Start: this compound + Primary Amine reagents Reagents: Ethanol, Glacial Acetic Acid (catalyst) start->reagents Dissolve in reaction Condensation Reaction (Reflux) reagents->reaction Heat under workup Reaction Workup: - Cool to room temperature - Pour into ice-water - Filter the precipitate reaction->workup Proceed to purification Purification: Recrystallization from Ethanol workup->purification Purify by product Product: Schiff Base Derivative purification->product

Caption: Workflow for the synthesis of Schiff base derivatives.

Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of (E)-N-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxin-5-amine.

Materials:

  • This compound (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Ice

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of 4-fluoroaniline.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Rationale for Experimental Choices:

  • Acid Catalyst (Glacial Acetic Acid): The condensation reaction is catalyzed by acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

  • Reflux: Heating the reaction mixture under reflux increases the reaction rate.

  • Precipitation in Ice-Water: The Schiff base product is typically insoluble in water, allowing for its easy isolation by precipitation.

Primary Amine Product Yield (%) Physical Appearance
4-Fluoroaniline(E)-N-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxin-5-amine80-90Crystalline solid
4-Aminobenzoic acid4-(((E)-(2,3-dihydro-1,4-benzodioxin-5-yl)methylene)amino)benzoic acid75-85Solid
Aniline(E)-N-benzylidene-2,3-dihydro-1,4-benzodioxin-5-amine85-95Crystalline solid

Table 2: Representative examples of synthesized Schiff bases and their expected yields and appearances.

Biological Evaluation: Assessing Anti-inflammatory Potential

The synthesized chalcones and Schiff bases can be evaluated for their anti-inflammatory activity using a variety of in vitro and in vivo assays.

In Vitro Assays
  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. The ability of the synthesized compounds to inhibit these enzymes can be assessed using commercially available assay kits.

  • Inhibition of Lipoxygenase (LOX): 5-LOX is another important enzyme in the inflammatory cascade. The inhibitory activity of the compounds against 5-LOX can be determined spectrophotometrically.

  • Antioxidant Activity: Many anti-inflammatory agents also possess antioxidant properties. The antioxidant potential can be evaluated using assays such as the DPPH radical scavenging assay.

In Vivo Assays
  • Carrageenan-Induced Paw Edema in Rats: This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds. The reduction in paw volume after administration of the test compound is a measure of its anti-inflammatory effect.

Signaling Pathway: Putative Mechanism of Action

stimulus Inflammatory Stimulus membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation compound Synthesized Compound (Chalcone / Schiff Base) compound->cox inhibits compound->lox inhibits

Caption: Potential inhibition of the arachidonic acid cascade by synthesized compounds.

Conclusion

This compound serves as a versatile and readily available starting material for the synthesis of novel chalcones and Schiff bases with significant potential as anti-inflammatory agents. The synthetic protocols outlined in this application note are robust, high-yielding, and can be readily adapted to generate a diverse library of compounds for structure-activity relationship studies. Preliminary biological evaluation of these derivatives is expected to identify lead compounds for further development in the quest for new and effective anti-inflammatory therapies.

References

  • Synthesis and anti-inflammatory activity of chalcones and related Mannich bases. PubMed.
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed.
  • Synthesis and anti-inflammatory activity of chalcone derivatives. PubMed.
  • Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. AIR Unimi.
  • Synthesis and anti-inflammatory activity study of Schiff bases complexes. Biochemical and Cellular Archives.
  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. PubMed.
  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Semantic Scholar.
  • (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate.
  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed.
  • Synthesis and anti-inflammatory activity of three nitro chalcones. PubMed.
  • Claisen-Schmidt Condensation. University of Wisconsin-Madison.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega.
  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • synthesis of schiff bases complexes as anti– inflammatory agents. ResearchGate.
  • Claisen–Schmidt condensation. Wikipedia.
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTI-INFLAMMATORY STUDIES OF SOME NOVEL SCHIFF BASE METAL COMPLEXES DERIVED FROM. Rasayan Journal of Chemistry.
  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
  • Scheme 1. Claisen-Schmidt condensation of acetophenone with benzaldehyde. ResearchGate.
  • SYNTHESIS OF BENZ Y LID EN EACETOPHENONE UNDER MICROWAVE IRRADIATION ; GREEN CHEMISTRY. Redalyc.

Sources

Application Notes and Protocols: Reductive Amination of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction: The Strategic Importance of the Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its rigid, yet non-planar, conformation and the presence of hydrogen bond acceptors make it an ideal structural component for interacting with a wide array of biological targets.[3][4] Derivatives of this scaffold are found in numerous biologically active compounds, including agents with α-adrenergic blocking properties, as well as inhibitors for enzymes like poly(ADP-ribose)polymerase 1 (PARP1), which are critical in cancer therapy.[1][5][6]

The transformation of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde into a diverse library of amine derivatives via reductive amination is a cornerstone synthetic strategy. This powerful C-N bond-forming reaction offers a highly controlled and versatile method to introduce functional diversity, enabling the systematic exploration of structure-activity relationships (SAR) essential for lead optimization in drug development.[7][8][9] This guide provides an in-depth analysis of the reaction mechanism, a critical comparison of common protocols, and detailed, field-proven methodologies for researchers in organic synthesis and pharmaceutical development.

Pillar 1: Mechanistic Underpinnings and Reagent Selection

Reductive amination is fundamentally a two-stage process that converts a carbonyl group into an amine through an imine or iminium ion intermediate.[10] The reaction's efficiency and selectivity are critically dependent on the careful selection of reagents and conditions.

The Reaction Pathway

The process begins with the condensation of the aldehyde (this compound) with a primary or secondary amine. This nucleophilic addition is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[11][12] The subsequent dehydration of the resulting carbinolamine intermediate yields a transient imine (from a primary amine) or an iminium ion (from a secondary amine).[11][13] In the second stage, a selective reducing agent delivers a hydride to the electrophilic carbon of the C=N bond, yielding the final amine product.[12][13]

A key feature of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde.[8][14] This prevents the wasteful formation of the corresponding alcohol.

G cluster_0 Step 1: Imine/Iminium Ion Formation Aldehyde Benzodioxine Carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Amine Primary or Secondary Amine (R₂NH) Imine Imine / Iminium Ion Intermediate Carbinolamine->Imine H2O H₂O Hydride Selective Hydride Reducing Agent (e.g., NaBH(OAc)₃) Product Final Amine Product Imine_ref->Product G start Start: Inert Atmosphere (N₂ or Ar) dissolve 1. Dissolve Aldehyde (1.0 eq) & Amine (1.1 eq) in DCE start->dissolve stir 2. Stir at RT for 20-30 min (Allows for imine formation) dissolve->stir add_stab 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C stir->add_stab react 4. Warm to RT and stir for 2-16 h (Monitor by TLC/LC-MS) add_stab->react quench 5. Quench reaction with saturated aq. NaHCO₃ react->quench extract 6. Extract with DCM (3x) quench->extract wash 7. Wash combined organic layers with brine extract->wash dry 8. Dry over Na₂SO₄, filter, and concentrate wash->dry purify 9. Purify by column chromatography (e.g., SiO₂, EtOAc/Hexanes) dry->purify end Final Product purify->end

Sources

Application Notes and Protocols for the Wittig Reaction with 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Strategic Olefination of a Privileged Heterocycle

The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics. The targeted functionalization of this privileged heterocycle is therefore of paramount importance in drug discovery and development. The Wittig reaction, a Nobel Prize-winning transformation, stands as a powerful and reliable method for the stereoselective synthesis of alkenes from carbonyl compounds.[2][3][4] This application note provides a comprehensive guide to the successful execution of the Wittig reaction with 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, a key intermediate for the synthesis of a diverse array of molecular probes and potential therapeutic agents.

We will delve into the mechanistic underpinnings of this olefination, provide detailed, field-tested protocols for both the preparation of the requisite phosphonium ylide and its subsequent reaction with the aldehyde, and offer insights into reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating, with clear causality behind each experimental choice, ensuring reproducibility and success for researchers at various levels of expertise.

Mechanistic Overview: The Power of Phosphorus Ylides

The Wittig reaction hinges on the nucleophilic addition of a phosphorus ylide, also known as a phosphorane, to an aldehyde or ketone.[2][5][6] The reaction proceeds through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate.[3][4][5][7] This intermediate then collapses in an irreversible, exothermic step to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force of the reaction.[2][3][7]

A key feature of the Wittig reaction is the predictable regiochemistry of the newly formed double bond, which is always located where the carbonyl group of the starting material was.[3][5] The stereoselectivity of the reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide. Stabilized ylides, typically bearing electron-withdrawing groups, favor the formation of (E)-alkenes, while non-stabilized ylides, with alkyl or aryl substituents, generally lead to (Z)-alkenes.[7]

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Alkyl_Halide R-CH2-X Phosphonium_Salt [R-CH2-PPh3]+X- Alkyl_Halide->Phosphonium_Salt SN2 PPh3 PPh3 PPh3->Phosphonium_Salt Ylide R-CH=PPh3 Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 2,3-Dihydro-1,4-benzodioxine- 5-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction.

Experimental Protocols

Part 1: Synthesis of the Phosphonium Ylide (Wittig Reagent)

The successful execution of the Wittig reaction begins with the efficient preparation of the corresponding phosphonium ylide. This is typically a two-step process involving the formation of a phosphonium salt via an SN2 reaction, followed by deprotonation with a strong base.[5][6][8]

Materials:

ReagentM.W. ( g/mol )AmountMolesPurity
Alkyl Halide (e.g., Benzyl chloride)126.581.27 g10.0 mmol>98%
Triphenylphosphine (PPh3)262.292.62 g10.0 mmol>99%
Toluene-20 mL-Anhydrous
n-Butyllithium (n-BuLi)64.064.4 mL11.0 mmol2.5 M in hexanes
Diethyl ether or THF-50 mL-Anhydrous

Protocol:

  • Phosphonium Salt Formation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (2.62 g, 10.0 mmol) and anhydrous toluene (20 mL).

    • Stir the mixture to dissolve the triphenylphosphine.

    • Add the alkyl halide (e.g., benzyl chloride, 1.27 g, 10.0 mmol) to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.[9] The formation of a white precipitate (the phosphonium salt) will be observed.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Collect the phosphonium salt by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.

  • Ylide Generation (In Situ):

    • Caution: This step must be performed under an inert atmosphere (e.g., argon or nitrogen) as n-butyllithium is highly pyrophoric.

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the dried phosphonium salt (10.0 mmol).

    • Add anhydrous diethyl ether or THF (50 mL) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred suspension over 15-20 minutes.

    • A color change (typically to a deep red, orange, or yellow) indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

Part 2: The Wittig Reaction with this compound

With the freshly prepared ylide in hand, the olefination of this compound can proceed.

Materials:

ReagentM.W. ( g/mol )AmountMolesPurity
This compound164.161.64 g10.0 mmol>97%
Phosphonium Ylide Solution--10.0 mmolFreshly prepared
Diethyl ether or THF-20 mL-Anhydrous
Saturated aqueous NH4Cl-50 mL--
Brine-50 mL--
Anhydrous MgSO4 or Na2SO4----
Silica gel---For column chromatography
Hexanes/Ethyl Acetate---For elution

Protocol:

  • Reaction Setup:

    • Dissolve this compound (1.64 g, 10.0 mmol) in anhydrous diethyl ether or THF (20 mL) in a separate flame-dried flask.

    • Cool the solution to 0 °C.

  • Wittig Reaction:

    • Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C via a cannula or dropping funnel over 20-30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure alkene.

Data Interpretation and Characterization

The successful synthesis of the desired alkene can be confirmed by standard spectroscopic techniques:

  • 1H NMR: The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the appearance of new vinylic proton signals (typically in the range of 5.0-7.5 ppm) are indicative of a successful reaction. The coupling constants of the vinylic protons can help determine the stereochemistry of the double bond.

  • 13C NMR: The disappearance of the aldehyde carbonyl carbon (around 190-200 ppm) and the appearance of two new sp2 carbon signals in the alkene region (110-150 ppm) will be observed.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected alkene product.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or no product formationIncomplete ylide formationEnsure anhydrous conditions and the use of a strong, fresh base.
Sterically hindered aldehyde or ylideIncrease reaction temperature or use a more reactive ylide (e.g., a non-stabilized ylide).
Formation of side productsPresence of waterRigorously dry all glassware and solvents.
Competing side reactions of the ylideMaintain a low reaction temperature during ylide formation and the Wittig reaction.
Difficulty in separating the product from triphenylphosphine oxideSimilar polaritiesOptimize the mobile phase for column chromatography. In some cases, precipitation of the oxide from a non-polar solvent can be effective.

Conclusion

The Wittig reaction provides a robust and versatile method for the synthesis of alkenes from this compound. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently access a wide range of novel olefinic derivatives of this important heterocyclic scaffold. The precise control over the double bond position and the tunable stereoselectivity make the Wittig reaction an indispensable tool in the arsenal of synthetic and medicinal chemists.

References

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry.
  • Doucet, A. R., & Matteson, D. S. (2005). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 7(17), 3733–3736.
  • LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts.
  • Various Authors. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? ResearchGate.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination.
  • Majumdar, K. C., Ansary, I., Samanta, S., & Roy, B. (2011). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Synlett, 2011(5), 694-698.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
  • ResearchGate. (n.d.). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions.
  • LibreTexts. (2023, January 22). The Wittig Reaction. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.
  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • Chad's Prep. (2021, April 6). 19.7b Wittig Reaction. YouTube.
  • Fisher Scientific. (n.d.). This compound, Thermo Scientific.

Sources

Analytical methods for the quantification of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Quantification of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed, validated analytical methodologies for the precise quantification of this compound (CAS: 29668-43-7), a critical intermediate in the synthesis of various pharmacologically active molecules.[1][2] Recognizing the importance of this compound in drug development, robust quality control is paramount. This document outlines two primary analytical techniques: a High-Performance Liquid Chromatography (HPLC) method for routine purity and assay determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and sensitive quantification. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure scientific integrity and reproducible results. All methodologies are presented with the framework of established validation guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are suitable for their intended purpose.[3]

Introduction to the Analyte

This compound is a heterocyclic aromatic aldehyde with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[4] Its structure, featuring a benzodioxane core, makes it a valuable precursor in medicinal chemistry. Notably, this scaffold is integral to the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors and other bioactive compounds, highlighting its significance in pharmaceutical research and manufacturing.[5][6]

Accurate quantification of this intermediate is essential to control the quality, purity, and consistency of the final active pharmaceutical ingredient (API). The methods described in this note provide the necessary tools for in-process control, release testing, and stability studies.

Methodology I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method with UV detection is the workhorse for assay and purity analysis of this compound due to its robustness, precision, and suitability for non-volatile, polar-to-moderately nonpolar compounds.

Principle and Rationale

This method employs a nonpolar stationary phase (C18) and a polar mobile phase. The analyte is retained on the column and then eluted by a mixture of an organic solvent (acetonitrile) and water. The choice of a C18 column provides excellent retention and resolution for the aromatic structure of the analyte.[7] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical; it ensures that any acidic or basic functional groups on the analyte or impurities are in a consistent, non-ionized state, which results in sharp, symmetrical chromatographic peaks.[7] Detection is achieved via UV spectrophotometry, as the conjugated aromatic ring and carbonyl group of the aldehyde exhibit strong absorbance.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (or Phosphoric acid), analytical grade

  • Methanol (HPLC grade, for standard preparation)

  • This compound reference standard (purity ≥98%)

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Detection Wavelength 275 nm (Verify λmax experimentally)
Injection Volume 10 µL[8]

| Run Time | ~10 minutes |

Solution Preparation:

  • Diluent: Prepare a mixture of Acetonitrile:Water (60:40 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of working standards covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test material expected to contain about 10 mg of the analyte and prepare a 100 mL solution using the diluent. Filter through a 0.45 µm syringe filter before injection if particulate matter is present.

Method Validation Framework

Before routine use, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[3]

  • Specificity: Analyze blank (diluent) and placebo samples to confirm the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against concentration. A correlation coefficient (r²) of ≥0.999 is typically required.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0-102.0%.[9]

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution. The relative standard deviation (%RSD) should be ≤2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be consistent with the initial findings.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. These are often established based on the signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD).[9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing RefStd Weigh Reference Standard Stock Prepare Stock Solution (100 µg/mL) RefStd->Stock Sample Weigh Test Sample SampleSol Prepare Sample Solution Sample->SampleSol Cal Prepare Calibration Standards (1-50 µg/mL) Stock->Cal HPLC HPLC System Setup (C18 Column, 60:40 ACN:H2O) Cal->HPLC Filter Filter Sample (0.45 µm) SampleSol->Filter Filter->HPLC Inject Inject Standards & Samples (10 µL) HPLC->Inject Detect UV Detection @ 275 nm Inject->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve (Linearity) Integrate->CalCurve Quantify Quantify Analyte in Sample Integrate->Quantify CalCurve->Quantify Report Generate Report (Assay, Purity) Quantify->Report

Caption: Workflow for HPLC quantification.

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it an excellent confirmatory method and a powerful tool for identifying and quantifying trace-level impurities. The analyte is sufficiently volatile for GC analysis without derivatization.

Principle and Rationale

In this technique, the sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a non-polar capillary column.[10] Helium is used as an inert carrier gas to move the analyte through the column. After separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). This high-energy process causes predictable fragmentation of the molecule. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used to monitor specific, abundant fragment ions, drastically increasing sensitivity and selectivity.[10]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometric detector (Quadrupole or similar).

  • Data acquisition and processing software with a spectral library (e.g., NIST).

Reagents and Materials:

  • Ethyl Acetate or Dichloromethane (GC grade or higher)

  • Helium (99.999% purity)

  • This compound reference standard (purity ≥98%)

GC-MS Conditions:

Parameter Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film[10]
Carrier Gas Helium at 1.2 mL/min (constant flow)[10]
Injector Temp. 280 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Oven Program Start at 100 °C (hold 1 min), ramp at 20 °C/min to 290 °C (hold 5 min)
MS Source Temp. 230 °C[10]
MS Quad Temp. 150 °C[10]
Ionization Electron Ionization (EI) at 70 eV

| Acquisition Mode | Full Scan (m/z 40-450) for identification; SIM for quantification |

Solution Preparation:

  • Solvent: Ethyl Acetate.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Working Standards: Prepare a series of dilutions in Ethyl Acetate suitable for the intended quantification range (e.g., 0.1 to 10 µg/mL).

  • Sample Solution: Prepare a solution of the test material in Ethyl Acetate at a target concentration of ~10 µg/mL.

Data Analysis
  • Identification: The identity of the analyte peak is confirmed by comparing its retention time and the acquired mass spectrum with that of a pure reference standard. The fragmentation pattern should match the standard and can be compared against spectral libraries.

  • Quantification: For quantitative analysis, a calibration curve is generated by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against the concentration of the working standards.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation Std_GC Prepare Standards in Ethyl Acetate GC Vaporize & Separate (GC with HP-5ms) Std_GC->GC Sample_GC Prepare Sample in Ethyl Acetate Sample_GC->GC MS Ionize (EI, 70eV) & Detect (MS) GC->MS TIC Extract Total Ion Chromatogram (TIC) MS->TIC Spectrum Acquire Mass Spectrum MS->Spectrum Identify Identify by RT & Spectrum Match TIC->Identify Quant Quantify using Calibration Curve (SIM) TIC->Quant Spectrum->Identify

Caption: Workflow for GC-MS analysis.

Method Comparison and Summary

The choice between HPLC and GC-MS depends on the specific analytical need. HPLC is generally preferred for routine quality control (assay and purity), while GC-MS excels as a confirmatory and trace analysis tool.

FeatureRP-HPLC with UV DetectionGC-MS
Principle Partition chromatographyVolatility-based separation, mass-based detection
Specificity Good; based on retention time and UV spectrumExcellent; based on retention time and mass fragmentation pattern
Primary Use Assay, purity, routine QCIdentity confirmation, trace impurity analysis, structural elucidation
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL (SIM mode)
Sample Throughput HighModerate
Pros Robust, precise, widely available, suitable for non-volatile impuritiesUnambiguous identification, very high sensitivity
Cons Potential for co-elution, less definitive identification than MSRequires analyte to be volatile, potential for thermal degradation

Conclusion

This application note provides two comprehensive and scientifically grounded methods for the quantification of this compound. The RP-HPLC method is ideal for routine quality control, offering excellent precision and robustness for assay and impurity profiling. The GC-MS method serves as a powerful orthogonal technique, providing unequivocal identification and superior sensitivity for trace analysis. The implementation of these validated protocols will ensure the reliable quality assessment of this key pharmaceutical intermediate, supporting the development of safe and effective medicines. Analytical method validation is a documented process that provides evidence that a method is suitable for its intended purpose and is a critical aspect of pharmaceutical quality control.[11][12]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ChemBK. (n.d.). 1,4-BENZODIOXANE-5-CARBOXALDEHYDE.
  • SIELC. (n.d.). Separation of 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid on Newcrom R1 HPLC column.
  • Research Trend. (2013). Determination of DDQ using Ultra Performance liquid Chromatography.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Jadhav, et al. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Fisher Scientific. (n.d.). This compound, Thermo Scientific.
  • Appretech Scientific Limited. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Synthesis of 2,3-dihydrobenzo[b][9][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors.
  • National Institutes of Health. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • ResearchGate. (2025). Development and validation of an RP-HPLC method for CB13 evaluation in several PLGA nanoparticle systems.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable heterocyclic building block. The 2,3-dihydro-1,4-benzodioxine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2][3] The precise placement of functional groups on the aromatic ring is critical for pharmacological activity, making regioselective synthesis a paramount challenge.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative literature. Our goal is to empower you to overcome common synthetic hurdles and optimize your experimental outcomes.

Section 1: Overview of Synthetic Strategies

Two primary retrosynthetic pathways are typically considered for accessing this compound. The choice of strategy fundamentally dictates the challenges you will encounter, particularly concerning regioselectivity.

  • Route A: Catechol Annulation. This is the most direct and regiochemically unambiguous approach. It involves the cyclization of a pre-functionalized catechol, specifically 2,3-dihydroxybenzaldehyde, with a two-carbon electrophile like 1,2-dibromoethane or 1,2-dichloroethane via a Williamson ether synthesis. This strategy guarantees the formyl group at the desired C5 position.

  • Route B: Electrophilic Aromatic Substitution (EAS). This strategy involves the direct formylation of the parent 1,4-benzodioxan ring. While seemingly straightforward, this route presents a significant regioselectivity challenge. The ether oxygens are ortho-, para-directing activators, making the C6 position (para to one oxygen) electronically favored and sterically more accessible than the C5 position (ortho to one oxygen). Consequently, formylation reactions often yield the 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde as the major product.[4]

Synthetic_Strategies cluster_0 Route A: Catechol Annulation (Recommended) cluster_1 Route B: Electrophilic Formylation A_Product This compound B_Product Mixture of Isomers (5- and 6-carbaldehyde) A_SM 2,3-Dihydroxybenzaldehyde + 1,2-Dihaloethane A_Reaction Williamson Ether Synthesis A_SM->A_Reaction A_Reaction->A_Product B_SM 1,4-Benzodioxan B_Reaction Formylation (e.g., Vilsmeier-Haack) B_SM->B_Reaction B_Reaction->B_Product

Figure 1. Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I am attempting the Williamson ether synthesis starting from 2,3-dihydroxybenzaldehyde (Route A) and experiencing very low yields. What are the common pitfalls?

A1: This is a common issue often related to reaction conditions and reagent quality. Here are the key parameters to investigate:

  • Choice of Base: The base is critical for deprotonating the phenolic hydroxyl groups. While potassium carbonate (K₂CO₃) is commonly used, it may not be strong enough or sufficiently soluble for this sterically hindered system. Cesium carbonate (Cs₂CO₃) is often a superior choice as it is more soluble and the larger cation promotes a "template effect," leading to higher yields in cyclization reactions.[4]

  • Solvent: Anhydrous, polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is a standard choice due to its high boiling point and ability to dissolve the reactants. Ensure your DMF is truly anhydrous, as water will consume the base and hinder the reaction.

  • Electrophile: 1,2-Dibromoethane is more reactive than 1,2-dichloroethane and is generally preferred for this synthesis to achieve reasonable reaction rates.[4] Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Temperature: The reaction typically requires heating to proceed. A temperature range of 70-110°C is common.[4] Monitor the reaction by TLC to avoid decomposition of the aldehyde at prolonged high temperatures.

  • Side Reactions: The primary side reaction is intermolecular polymerization. This can be minimized by using high-dilution conditions, which favor intramolecular cyclization over intermolecular reactions. This involves adding the reactants slowly to a large volume of solvent.

Q2: I am trying to formylate 1,4-benzodioxan (Route B) but am primarily isolating the 6-carbaldehyde isomer. How can I improve selectivity for the 5-position?

A2: Achieving 5-position selectivity is the central challenge of Route B. The 6-position is electronically and sterically favored. While overcoming this preference is difficult, here are some strategies to explore:

  • Reaction Choice: The Vilsmeier-Haack reaction is a potent choice for formylating electron-rich arenes.[5][6] However, due to the moderate size of the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride), it may not provide significant steric differentiation between the 5- and 6-positions.

  • Directed Ortho Metalation (DoM): This is an advanced strategy. If you can introduce a directing group (e.g., a removable amide or pivaloyl group) at one of the ether oxygens (this would require a different starting material), you could use a strong base like n-butyllithium to deprotonate the adjacent C5 position selectively. Quenching the resulting lithiated species with a formylating agent like DMF would install the aldehyde at the 5-position. This is a multi-step, more complex approach but offers excellent regiocontrol.

  • Lewis Acid Catalysis: In some electrophilic substitutions, a Lewis acid can coordinate with the ether oxygens. This coordination could potentially increase the steric bulk around the C6 position or alter the electronic distribution to favor attack at the C5 position. Experimenting with Lewis acids like TiCl₄ or AlCl₃ in a Friedel-Crafts type formylation could be investigated, but may also lead to ring-opening or decomposition.

Given these difficulties, Route A is strongly recommended for reliably producing the 5-isomer.

Q3: My Vilsmeier-Haack reaction is sluggish or results in a complex mixture of byproducts. What should I check?

A3: The success of the Vilsmeier-Haack reaction hinges on the correct formation and reactivity of the Vilsmeier reagent.

  • Reagent Quality and Stoichiometry: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous DMF. The reaction of these two forms the electrophilic Vilsmeier reagent.[7] Typically, the reagent is pre-formed at a low temperature (0°C) before adding the aromatic substrate. The stoichiometry is crucial; a common ratio is 1.5 equivalents of the pre-formed reagent to 1.0 equivalent of the substrate.[7]

  • Temperature Control: The reaction temperature depends on the substrate's reactivity. For an activated ring like 1,4-benzodioxan, the reaction may proceed at room temperature or require gentle heating (e.g., 60-80°C).[8] Monitor the reaction by TLC to find the optimal temperature that promotes formylation without causing degradation.

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: The initial product is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[5] This is typically done by pouring the reaction mixture into a cold aqueous solution of a base like sodium acetate or sodium hydroxide to neutralize the strong acids and facilitate hydrolysis. An incomplete or improper workup can lead to low yields or isolation of the intermediate salt.

Q4: I have a mixture of the 5- and 6-carbaldehyde isomers and am struggling with purification. What are the best techniques?

A4: Separating regioisomers with similar physical properties is a common purification challenge.

  • Column Chromatography: This is the primary method for separation. The polarity difference between the two isomers is likely small. Therefore, you will need to use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexane and increasing it very slowly). Using a high-performance flash chromatography system can improve resolution.

  • Fractional Crystallization: If the isomeric mixture is solid, you may be able to enrich one isomer through fractional crystallization. This involves dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first. This is often a trial-and-error process.

  • Analytical Confirmation: Unambiguous identification of the isomers is critical. As demonstrated in related benzodioxane systems, 1D and 2D NMR techniques (like HMBC and NOESY) are essential to correctly assign the substitution pattern.[9] The proton at C5 in the 6-isomer and the proton at C8 in the 5-isomer will have distinct chemical shifts and coupling patterns that can be used for identification.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is definitively recommended for producing pure this compound?

A1: For unambiguous and reliable synthesis of the 5-carbaldehyde isomer, Route A (Catechol Annulation) starting from 2,3-dihydroxybenzaldehyde is the superior and recommended strategy. It avoids the significant challenge of regiochemical control and the subsequent difficult purification of isomers that plagues Route B.

Q2: What are the key practical differences between common formylation reactions like Vilsmeier-Haack, Duff, and Reimer-Tiemann?

A2: These reactions are all used to introduce a formyl group onto an aromatic ring, but they differ significantly in their reagents, conditions, and substrate scope.

FeatureVilsmeier-Haack ReactionDuff ReactionReimer-Tiemann Reaction
Reagents POCl₃ (or other acid halide) + Substituted amide (e.g., DMF)[5]Hexamethylenetetramine (Hexamine) + Acid (e.g., glyceroboric acid)[10]Chloroform (CHCl₃) + Strong Base (e.g., NaOH)[11]
Electrophile Chloroiminium ion (Vilsmeier reagent)[7]Iminium ion derived from hexamine[10]Dichlorocarbene (:CCl₂)[11]
Substrates Electron-rich arenes and heterocycles (anilines, phenols, etc.)[5]Highly activated arenes, primarily phenols.[10]Phenols and electron-rich heterocycles (pyrroles, indoles).[12]
Pros Generally good yields, mild conditions, widely applicable.[6]Simple reagents, can work when other methods fail.Uses inexpensive reagents, no anhydrous conditions needed.[12]
Cons Reagents are moisture-sensitive.Often gives low yields, requires high temperatures.[10][13]Often gives low yields, significant amounts of para-isomer and tar-like byproducts.[14]
Reference [5],[6],[7][10],[13][11],[12],[14]

Q3: What are the most critical safety precautions for these syntheses?

A3: Chemical synthesis requires strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • 1,2-Dibromoethane: A suspected carcinogen and toxicant. Handle with extreme care in a fume hood.

  • Strong Bases/Acids: Reagents like sodium hydroxide, cesium carbonate, and the acidic byproducts of the Vilsmeier reaction are corrosive.

  • General Practice: Always work in a well-ventilated chemical fume hood. Be aware of the exothermic nature of some reactions (e.g., Reimer-Tiemann[12], Vilsmeier reagent formation) and have an ice bath ready for cooling if necessary.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Route A)

This protocol is adapted from analogous Williamson ether syntheses.[4]

Protocol_A start Start step1 1. Add 2,3-dihydroxybenzaldehyde (1.0 eq), Cs₂CO₃ (2.2 eq), and anhydrous DMF to a flame-dried flask under N₂. start->step1 step2 2. Heat the mixture to 80°C. step1->step2 step3 3. Add 1,2-dibromoethane (1.1 eq) dropwise over 30 minutes. step2->step3 step4 4. Stir at 80-100°C for 4-8 hours. Monitor by TLC. step3->step4 step5 5. Cool to RT, pour into water, and extract with ethyl acetate (3x). step4->step5 step6 6. Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. step5->step6 step7 7. Purify the crude product by silica gel column chromatography. step6->step7 end End step7->end

Figure 2. Workflow for the synthesis via Catechol Annulation (Route A).
  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,3-dihydroxybenzaldehyde (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration).

  • Add cesium carbonate (Cs₂CO₃, 2.2 eq.) to the solution.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Slowly add 1,2-dibromoethane (1.1 eq.) dropwise via syringe over 30 minutes.

  • Maintain the reaction temperature at 80-100°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Vilsmeier-Haack Formylation of 1,4-Benzodioxan (Route B)

This protocol is a general procedure for the Vilsmeier-Haack reaction.[7] Note: This reaction is expected to yield the 6-carbaldehyde isomer as the major product.

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 eq.) and cool to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring. Maintain the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of 1,4-benzodioxan (1.0 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to 0°C and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the resulting mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to separate the isomeric aldehydes.

Vilsmeier_Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_attack 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Adduct Iminium Adduct Benzodioxan 1,4-Benzodioxan Benzodioxan->Iminium_Adduct + Vilsmeier Reagent Final_Product Aryl Aldehyde Iminium_Adduct->Final_Product + H₂O (Workup)

Sources

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde. This molecule is a valuable building block in medicinal chemistry, notably in the development of PARP1 inhibitors[1][2]. However, its synthesis can present significant challenges, particularly concerning yield and regioselectivity. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established chemical principles with practical, field-proven advice.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is critically low. Where should I start troubleshooting?

Low yield is a common complaint, often stemming from one or more suboptimal stages in the synthesis. The most reliable synthetic strategy for the 5-carbaldehyde isomer involves building the dioxane ring onto a pre-functionalized benzene precursor rather than attempting a direct formylation of 1,4-benzodioxan, which typically favors the 6-position[3].

Your troubleshooting should follow a logical workflow to pinpoint the bottleneck.

G cluster_solutions Corrective Actions start Low Overall Yield Detected check_purity Step 1: Verify Purity of Starting Materials (e.g., 2,3-Dihydroxybenzaldehyde) start->check_purity check_cyclization Step 2: Analyze Cyclization (Williamson Ether Synthesis) Efficiency check_purity->check_cyclization If purity is >98% sol_purity Recrystallize or re-distill starting materials. check_purity->sol_purity check_side_reactions Step 3: Investigate Side Reactions / Decomposition check_cyclization->check_side_reactions If cyclization TLC shows issues sol_cyclization Optimize base, solvent, and temperature. See Q4. check_cyclization->sol_cyclization check_purification Step 4: Evaluate Purification Protocol for Product Loss check_side_reactions->check_purification If reaction mixture is dark/contains tar sol_side_reactions Use inert atmosphere, control temperature strictly. See Q5. check_side_reactions->sol_side_reactions solution Yield Improvement Achieved check_purification->solution If product is lost during work-up sol_purification Use optimized chromatography conditions. See Q6. check_purification->sol_purification

Caption: Troubleshooting workflow for low yield.

Q2: I attempted direct formylation of 1,4-benzodioxan and got the wrong isomer. Why, and can it be fixed?

This is an expected outcome based on the principles of electrophilic aromatic substitution. The two ether oxygens of the 1,4-benzodioxan ring are activating, ortho-, para-directing groups. Electrophilic attack is electronically favored at positions 6 and 7 (para to the oxygens) and sterically less hindered than at positions 5 and 8 (ortho). Consequently, formylation reactions like the Vilsmeier-Haack or Duff reaction overwhelmingly yield the 6-carbaldehyde isomer[3][4].

Achieving high selectivity for the 5-position via this route is exceptionally difficult and not synthetically viable. The authoritative and recommended strategy is to begin with a starting material where the aldehyde (or a precursor) is already in the correct position. The most common and effective precursor is 2,3-dihydroxybenzaldehyde.

G cluster_reactant 1,4-Benzodioxan cluster_reaction Electrophilic Formylation (e.g., Vilsmeier-Haack) cluster_products Products benzodioxan 1,4-Benzodioxan (Activating O-R groups) reaction [CHO+] benzodioxan->reaction product_6 6-Carbaldehyde (Major Product) Para-position, less hindered reaction->product_6 Electronically & Sterically Favored product_5 5-Carbaldehyde (Minor/Trace Product) Ortho-position, more hindered reaction->product_5 Disfavored

Caption: Regioselectivity in the formylation of 1,4-benzodioxan.

Q3: My Williamson ether synthesis from 2,3-dihydroxybenzaldehyde is inefficient. How can I optimize it?

The cyclization of 2,3-dihydroxybenzaldehyde with a 1,2-dielectrophile (like 1,2-dibromoethane or 1,2-dichloroethane) is a Williamson ether synthesis. Success hinges on the careful selection of base, solvent, and temperature to favor the desired intramolecular cyclization over intermolecular polymerization.

Common Issues & Solutions:

  • Weak Base: Using a weak base like sodium bicarbonate (NaHCO₃) can lead to incomplete deprotonation of the second, less acidic phenol, resulting in a stalled reaction. A stronger base is required.

  • Poor Solvent Choice: The solvent must adequately dissolve both the polar phenoxide salt and the nonpolar dielectrophile. Aprotic polar solvents are ideal.

  • Polymerization: High concentrations can favor intermolecular reactions, leading to polymer formation instead of the desired cyclic product.

Table 1: Optimization Parameters for Williamson Ether Synthesis

ParameterSuboptimal ConditionRecommended ConditionRationale & Citation
Base NaHCO₃, Et₃NK₂CO₃, Cs₂CO₃A stronger base like potassium or cesium carbonate ensures complete deprotonation of both hydroxyl groups, facilitating the second ring-closing substitution[4]. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
Solvent THF, DichloromethaneDMF, DMSO, AcetonitrileAprotic polar solvents like DMF effectively solvate the cation of the base (K⁺, Cs⁺) without solvating the phenoxide anion, leaving it highly nucleophilic and reactive[1][4].
Reagent 1,2-dichloroethane1,2-dibromoethaneBromoethane is more reactive than dichloroethane, as bromide is a better leaving group than chloride. This allows the reaction to proceed at lower temperatures, reducing side reactions[4].
Temperature >120 °C70-105 °CExcessive heat can promote decomposition of the aldehyde and solvent, leading to tar formation. The reaction should be heated just enough to ensure a reasonable rate[4].
Concentration > 1 M< 0.5 M (High Dilution)Running the reaction under high dilution conditions favors the intramolecular cyclization pathway over the intermolecular polymerization pathway.
Q4: I'm observing significant tar/polymer formation. What causes this and how can it be prevented?

Tar formation is a sign of decomposition or undesired polymerization. In this synthesis, the primary causes are:

  • Reaction Temperature is Too High: Aldehydes can be sensitive to high temperatures, especially under basic conditions (e.g., Cannizzaro-type side reactions or polymerization).

  • Presence of Oxygen: Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of a base. This oxidation leads to complex, dark-colored polymeric byproducts.

  • Intermolecular Polymerization: As discussed in Q3, if reaction conditions (especially concentration) are not optimized, the phenoxide can react with another molecule of the 1,2-dihaloethane that has already reacted with another phenoxide, leading to a polymer chain instead of a ring.

Preventative Measures:

  • Maintain Strict Temperature Control: Use an oil bath and a temperature controller. Do not exceed the recommended temperature for your specific solvent and base combination[4].

  • Use an Inert Atmosphere: Purge the reaction flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. This is critical to prevent oxidation of the phenoxide intermediates.

  • Ensure High Dilution: Add the reagents slowly to a large volume of solvent to keep the instantaneous concentration low, thereby favoring intramolecular cyclization.

Frequently Asked Questions (FAQs)

FAQ1: What is the best and most reliable synthetic route to this compound?

The most reliable and highest-yielding route starts with a pre-functionalized catechol derivative, 2,3-dihydroxybenzaldehyde. This approach circumvents the regioselectivity problems associated with direct formylation of 1,4-benzodioxan. The key step is a Williamson ether synthesis to form the dioxane ring.

G start 2,3-Dihydroxybenzaldehyde reagents + 1,2-Dibromoethane + K₂CO₃ / DMF start->reagents intermediate Bis-deprotonated Intermediate reagents->intermediate Base step1 1. First SN2 Attack (Forms C-O bond) intermediate->step1 step2 2. Intramolecular SN2 Cyclization (Forms second C-O bond) step1->step2 product This compound step2->product

Caption: Recommended synthetic pathway.

This method is superior because it guarantees the aldehyde group is at the desired 5-position. A similar strategy starting from methyl 2,3-dihydroxybenzoate followed by cyclization and functional group manipulation has also been successfully employed[1].

FAQ2: How do I choose a formylation method if I were to attempt it on a substituted 1,4-benzodioxan?

While not recommended for synthesizing the 5-carbaldehyde from unsubstituted 1,4-benzodioxan, these methods are relevant for other derivatives.

Table 2: Comparison of Aromatic Formylation Methods

MethodReagentsMechanismProsCons
Vilsmeier-Haack DMF, POCl₃Electrophilic substitution with the "Vilsmeier reagent" (a chloroiminium ion)[5][6].Mild conditions, high yields for activated rings, widely applicable[7][8].Reagent is moisture-sensitive; not suitable for strongly deactivated rings.
Duff Reaction Hexamethylenetetramine, acid (e.g., TFA, acetic acid)Electrophilic substitution with an iminium ion derived from hexamine[9][10].Simple reagents, can work on phenols.Generally low yields (15-20%), requires strongly activating groups[3][9].
Reimer-Tiemann Chloroform (CHCl₃), strong base (e.g., NaOH)Electrophilic substitution with dichlorocarbene (:CCl₂)[11][12].Uses inexpensive reagents, good for phenols (ortho-selective)[13].Often low yields, harsh basic conditions, biphasic reaction can be difficult to control[11][12].

For a typical electron-rich aromatic like 1,4-benzodioxan, the Vilsmeier-Haack reaction would be the most logical choice due to its higher efficiency and milder conditions compared to the Duff or Reimer-Tiemann reactions[7][12].

FAQ3: What are the expected spectroscopic data for this compound?

Confirming the structure of your final product is crucial. While ¹H NMR and ¹³C NMR data for the 5-carbaldehyde isomer are not as commonly reported as for the 6-carbaldehyde isomer, the expected shifts can be predicted based on known substituent effects. The key distinguishing feature will be the coupling patterns of the aromatic protons.

  • ¹H NMR: You would expect three aromatic protons. The proton ortho to the aldehyde (at C6) would be a doublet, the proton para to the aldehyde (at C8) would be a doublet, and the proton between them (at C7) would be a triplet or doublet of doublets. The aldehyde proton will appear as a singlet around 9.8-10.5 ppm. The two methylene groups of the dioxane ring will appear as multiplets around 4.3-4.5 ppm.

  • ¹³C NMR: The aldehyde carbonyl carbon will be significantly downfield (~190 ppm). You will see four aromatic CH carbons and two quaternary aromatic carbons attached to the oxygen atoms.

  • Mass Spectrometry: The molecular weight is 164.16 g/mol [14]. Expect to see a molecular ion peak [M]⁺ at m/z = 164.

Always compare your results with reference data if available or perform comprehensive 2D NMR (COSY, HSQC) for unambiguous assignment.

FAQ4: What are the key safety precautions for this synthesis?
  • 1,2-Dibromoethane: This is a toxic and carcinogenic substance. Handle it only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF/DMSO: These solvents can facilitate the absorption of other chemicals through the skin. Avoid all skin contact.

  • Phosphorus Oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, it is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and use appropriate PPE.

  • Strong Bases (K₂CO₃, NaOH): These are corrosive. Avoid contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis (Recommended)

This protocol is adapted from procedures for analogous syntheses[1][4].

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous potassium carbonate (K₂CO₃, 2.2 equivalents) and anhydrous N,N-dimethylformamide (DMF, sufficient to make a ~0.2 M solution).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Add Reactants: Add 2,3-dihydroxybenzaldehyde (1.0 equivalent) to the stirring suspension. After 15 minutes, add 1,2-dibromoethane (1.1 equivalents) dropwise via syringe.

  • Reaction: Heat the mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,3-dihydroxybenzaldehyde spot has been completely consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing an equal volume of cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them twice with water and once with brine to remove residual DMF.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid/oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

  • Khattab, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
  • Smith, W. E. (1972). Formylation of aromatic compounds with trifluoroacetic acid and hexamethylenetetramine.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Wikipedia. Duff reaction. Wikipedia. [Link]
  • Di Mola, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]
  • Chen, J., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(29), 20186-20192. [Link]
  • Google Patents. Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. CN105801556A.
  • Wikipedia. Reimer–Tiemann reaction. Wikipedia. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 3(1), 1-10. [Link]
  • chemeurope.com. Duff reaction. chemeurope.com. [Link]
  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.
  • Duff Reaction. Duff Reaction. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]
  • PubMed. Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]
  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. L.S.College. [Link]
  • Salimi, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-phenylaminomethylene malonaldehyde and its applications in heterocyclic synthesis. International Journal of Organic Chemistry, 3(3), 187-194. [Link]
  • Appretech Scientific Limited. This compound. Appretech Scientific Limited. [Link]
  • SynArchive.

Sources

Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. Here, we address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Overview: Synthesis and Impurity Profile

This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the cyclization of 2,3-dihydroxybenzaldehyde with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base (e.g., K₂CO₃, NaOH) and a polar aprotic solvent like DMF.[1][2] While the reaction is robust, it can generate a characteristic set of impurities that complicate downstream processing.

G SM1 2,3-Dihydroxybenzaldehyde reagents Base (e.g., K2CO3) Solvent (e.g., DMF) SM1->reagents SM2 1,2-Dibromoethane SM2->reagents Product 2,3-Dihydro-1,4-benzodioxine- 5-carbaldehyde reagents->Product Williamson Ether Synthesis G decision decision process process final final start Crude Product (Post-Workup) tlc Run Diagnostic TLC (e.g., 30% EtOAc/Hexane) start->tlc check_purity Is it >90% pure with one major spot? tlc->check_purity check_separation Are spots well separated (ΔRf > 0.1)? check_purity->check_separation No recrystallize Purify by Recrystallization check_purity->recrystallize Yes column Purify by Flash Column Chromatography check_separation->column Yes check_separation->recrystallize No (Consider alternative solvent system or re-synthesis) pure Pure Product (Verify by NMR, MP, HPLC) column->pure recrystallize->pure

Sources

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.

Introduction: The Challenge of Regioselectivity

A common initial thought for synthesizing this compound is the direct formylation of 1,4-benzodioxane using standard electrophilic aromatic substitution reactions like the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions. However, this approach is fraught with challenges, primarily concerning regioselectivity. The two ether oxygens of the 1,4-benzodioxane ring are activating, electron-donating groups that direct electrophiles to the ortho and para positions relative to themselves. This overwhelmingly favors substitution at the 6- and 7-positions, with the 6-position being the major product due to electronic and steric factors. Formylation at the 5-position is electronically disfavored, leading to negligible yields and a complex mixture of isomers that are difficult to separate.

Therefore, a more robust and reliable strategy involves constructing the benzodioxane ring onto a pre-functionalized benzene core. The recommended and most scientifically sound approach is the Williamson ether synthesis , starting from 2,3-dihydroxybenzaldehyde. This method provides unambiguous control over the aldehyde's position, ensuring the desired 5-isomer is the sole product.

This guide will focus on troubleshooting and frequently asked questions related to this preferred synthetic route.

Troubleshooting Guide: Williamson Ether Synthesis Route

This section addresses specific issues you might encounter when synthesizing this compound from 2,3-dihydroxybenzaldehyde and a 1,2-dihaloethane.

Issue 1: Low or No Product Formation

Question: "My reaction has run for the recommended time, but TLC analysis shows mostly unreacted 2,3-dihydroxybenzaldehyde. What could be the cause?"

Answer:

This is a common issue that typically points to three main areas: insufficient deprotonation, inactive dihaloethane, or suboptimal reaction conditions.

  • Causality (Expertise & Experience): The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction. It requires the formation of a dianion from the two hydroxyl groups of the starting material to act as a nucleophile. If the base is not strong enough, is not used in sufficient quantity, or if there is residual acid or water in the reaction, deprotonation will be incomplete, and the reaction will not proceed efficiently. The reactivity of the 1,2-dihaloethane is also critical; 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane but also more expensive and prone to side reactions.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: Ensure you are using at least two equivalents of a suitable base to deprotonate both hydroxyl groups. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective. For stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but extreme caution is necessary due to its reactivity with the solvent (DMF) at elevated temperatures.

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvent (typically DMF or DMSO) must be anhydrous. The presence of water will consume the base and protonate the phenoxide intermediates.

    • Reagent Quality: Verify the purity and reactivity of your 1,2-dihaloethane. Over time, these reagents can degrade. Using a freshly opened bottle or purifying the reagent before use is recommended.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range is 70-110 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial, but it should be monitored closely.

Issue 2: Formation of Polymeric or Tar-like Byproducts

Question: "My reaction has turned dark, and upon workup, I am left with a significant amount of intractable, tar-like material, making purification difficult."

Answer:

The formation of polymeric material is a known side reaction in this synthesis, often resulting from intermolecular reactions.

  • Causality (Expertise & Experience): The desired reaction is an intramolecular Williamson ether synthesis, where both ends of the 1,2-dihaloethane react with the two phenoxide groups on the same molecule. However, if one end of the dihaloethane reacts with one molecule of 2,3-dihydroxybenzaldehyde, the other end can then react with a different molecule, leading to a chain of linked aromatic rings—a polymer. This is more likely to occur at high concentrations.

  • Troubleshooting Steps:

    • High Dilution Conditions: The most effective way to favor the intramolecular cyclization is to run the reaction under high dilution. This reduces the probability of reactive intermediates encountering other molecules. A typical concentration would be in the range of 0.05-0.1 M.

    • Slow Addition: Instead of adding the 1,2-dihaloethane all at once, add it slowly over several hours using a syringe pump. This keeps the concentration of the alkylating agent low at any given time, further promoting intramolecular reaction.

Issue 3: Presence of an Unidentified, Less Polar Impurity

Question: "After purification, I have a persistent impurity that runs higher on the TLC plate than my product. What could it be?"

Answer:

A common, less polar byproduct in reactions involving a strong base and an alkyl halide is the elimination product.

  • Causality (Expertise & Experience): Alkoxide bases, especially when hindered or at high temperatures, can induce an E2 elimination reaction with the 1,2-dihaloethane to form vinyl bromide or vinyl chloride. This volatile impurity may be carried through the workup.

  • Troubleshooting Steps:

    • Choice of Base: While strong bases are needed, extremely hindered bases are more likely to promote elimination. Potassium carbonate is often a good balance of basicity and steric bulk.

    • Temperature Control: Avoid excessively high reaction temperatures, as elimination reactions are entropically favored and become more competitive at higher temperatures. Maintain the temperature at the lowest point where a reasonable reaction rate is observed.

    • Purification: This type of impurity is often volatile. Careful evaporation under reduced pressure or purification by column chromatography with a low-boiling point solvent system can help in its removal.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a Vilsmeier-Haack reaction on 1,4-benzodioxane to get the 5-aldehyde?

A1: The ether functionalities on the 1,4-benzodioxane ring are ortho, para-directing groups. Electrophilic attack is electronically favored at the 6- and 7-positions. The 5- and 8-positions are meta to one of the oxygens and are therefore deactivated towards electrophilic substitution. This results in very low to no yield of the desired 5-isomer, with the 6-isomer being the major product. The diagram below illustrates the directing effects.

Q2: What is the best solvent for the Williamson ether synthesis step?

A2: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal. They effectively dissolve the phenoxide intermediates and are stable at the required reaction temperatures. Ensure you are using an anhydrous grade of the solvent.

Q3: My starting material, 2,3-dihydroxybenzaldehyde, is expensive/difficult to obtain. Are there reliable ways to synthesize it?

A3: Yes, a common and effective method is the demethylation of 2,3-dimethoxybenzaldehyde or the selective demethylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). A widely cited method involves using aluminum trichloride and sodium iodide in acetonitrile to demethylate o-vanillin in high yield[1].

Q4: How can I best purify the final product?

A4: this compound is a solid at room temperature. The primary purification method is recrystallization, often from an ethanol/water mixture or a solvent system like ethyl acetate/hexanes. If significant byproducts are present, column chromatography on silica gel is effective.

Q5: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

A5: Yes, 1,2-dichloroethane can be used and is a more economical and less toxic option. However, C-Cl bonds are less reactive than C-Br bonds, so you may need to use higher temperatures or longer reaction times to achieve a comparable yield.

Experimental Protocols & Data

Recommended Synthesis: Williamson Ether Synthesis

This protocol is a reliable method for the synthesis of this compound.

Step 1: Synthesis of 2,3-Dihydroxybenzaldehyde from o-Vanillin[1]

  • To a stirred solution of o-vanillin (1 equivalent) in anhydrous acetonitrile, add sodium iodide (3 equivalents) and anhydrous aluminum trichloride (1.1 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 18-24 hours under an inert atmosphere.

  • Cool the mixture to room temperature and acidify with 2 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,3-dihydroxybenzaldehyde.

Step 2: Synthesis of this compound

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dihydroxybenzaldehyde (1 equivalent) in anhydrous DMF.

  • Add finely ground potassium carbonate (2.2 equivalents).

  • Heat the mixture to 90-100 °C and stir for 30 minutes to ensure formation of the dianion.

  • Slowly add 1,2-dibromoethane (1.1 equivalents) dropwise over 1-2 hours.

  • Maintain the reaction at 90-100 °C and monitor its progress by TLC. The reaction is typically complete within 10-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to yield the final product.

ParameterValueReference
Typical Yield70-85%[2] (for a similar cyclization)
Purity (Post-Purification)>98%[3]
Melting PointVaries based on purityN/A

Mechanistic Diagrams

Recommended Synthetic Pathway

Williamson_Synthesis 2_3_dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde Base K₂CO₃ (≥2 eq.) Product 2,3-Dihydro-1,4-benzodioxine- 5-carbaldehyde 2_3_dihydroxybenzaldehyde->Product Williamson Ether Synthesis (Intramolecular SN2) dihaloethane 1,2-Dibromoethane Solvent Anhydrous DMF dihaloethane->Product Temp 90-100 °C

Caption: Recommended synthesis via Williamson ether cyclization.

Problematic Direct Formylation Pathway

Direct_Formylation Benzodioxane 1,4-Benzodioxane Mixture Mixture of Isomers Benzodioxane->Mixture Electrophilic Aromatic Substitution Formylating_Agent Formylating Agent (e.g., Vilsmeier Reagent) Formylating_Agent->Mixture Product_6 6-carbaldehyde (Major Product) Mixture->Product_6 Favored Product_7 7-carbaldehyde (Minor Product) Mixture->Product_7 Product_5 5-carbaldehyde (Trace/None) Mixture->Product_5 Disfavored

Sources

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (CAS 29668-43-7). This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. The 2,3-dihydro-1,4-benzodioxine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Achieving high purity of the 5-carbaldehyde isomer is critical for downstream applications, yet the synthesis is often plagued by specific and recurring impurities.

This guide provides field-proven insights, troubleshooting protocols, and detailed analytical methods to help you identify, control, and eliminate common impurities encountered during synthesis.

Synthesis Overview: The Dominant Pathway and Its Pitfalls

The most prevalent and logical synthetic strategy for this compound involves a two-stage process:

  • Ring Formation (Williamson Ether Synthesis): Construction of the 1,4-benzodioxan ring via the reaction of 2,3-dihydroxybenzaldehyde with a 1,2-dielectrophile, typically 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions.[3]

  • Formylation of 1,4-Benzodioxan: While one could start with 2,3-dihydroxybenzaldehyde, a more common route involves formylating the parent 1,4-benzodioxan ring. This is because formylation reactions can be sensitive to free hydroxyl groups. The formylation is an electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a frequently employed method due to its reliability.[4][5][6][7]

Each of these stages presents unique challenges and is a source of characteristic impurities. The following diagram illustrates the primary synthetic route and highlights the critical points where impurities are generated.

Synthesis_Pathway_and_Impurities cluster_0 Stage 1: Ring Formation (Williamson Ether Synthesis) cluster_1 Alternative Route: Formylation 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde Reaction_1 Williamson Ether Synthesis (e.g., K₂CO₃, DMF) 2,3-Dihydroxybenzaldehyde->Reaction_1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction_1 Product_1 This compound Reaction_1->Product_1 Impurity_A Impurity A: Unreacted 2,3-Dihydroxybenzaldehyde Reaction_1->Impurity_A Incomplete Reaction Impurity_B Impurity B: Mono-alkylated Intermediate Reaction_1->Impurity_B Sub-stoichiometric Reagent Benzodioxan 1,4-Benzodioxan Reaction_2 Formylation (e.g., Vilsmeier-Haack) Benzodioxan->Reaction_2 Product_2 This compound Reaction_2->Product_2 Impurity_C Impurity C: Unreacted 1,4-Benzodioxan Reaction_2->Impurity_C Low Conversion Impurity_D Impurity D: 6-carbaldehyde isomer Reaction_2->Impurity_D Poor Regioselectivity

Caption: Key impurity generation points in the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My ring-closing reaction is incomplete, leaving significant amounts of unreacted 2,3-dihydroxybenzaldehyde. What is causing this?

Answer: This is a classic issue in Williamson ether synthesis. The primary causes are related to reaction kinetics and equilibrium.

  • Causality: The reaction involves the deprotonation of two hydroxyl groups, followed by two sequential SN2 reactions.[8][9] The second ring-closing step is an intramolecular reaction that can be slow. Insufficient base, low reaction temperature, or short reaction times are common culprits. The choice of base and solvent is also critical; a base like potassium carbonate in a polar aprotic solvent like DMF is standard, but its effectiveness can be hampered by moisture.[3][10]

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Dry your solvent (DMF) and reagents thoroughly. Water will consume the base and hinder the deprotonation of the catechol.

    • Increase Temperature: Refluxing is often necessary to drive the reaction to completion. A typical temperature range is 100-120 °C.[3]

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC. These reactions can often require 10-16 hours to go to completion.[3][10]

    • Base Stoichiometry: Use at least 2.2 equivalents of a moderate base like K₂CO₃ or Cs₂CO₃ to ensure complete deprotonation of both hydroxyl groups.

Q2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is it and how do I avoid it?

Answer: When formylating the parent 1,4-benzodioxan ring, the most likely isomeric impurity is 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde .

  • Causality: The two ether oxygens of the benzodioxan ring are electron-donating and act as ortho, para-directors for electrophilic aromatic substitution. Formylation at the 5-position is an ortho-substitution, while formylation at the 6-position is a para-substitution relative to one of the oxygens. The Vilsmeier-Haack[4][7], Duff[11][12], and Reimer-Tiemann[13][14] reactions are all subject to these directing effects. While the 5-position is often favored under specific conditions, a mixture is common. The Duff reaction, in particular, can give poor regioselectivity.[15]

  • Troubleshooting & Control:

    • Choice of Reaction: The Vilsmeier-Haack reaction (using POCl₃/DMF) generally offers better control and higher yields for this substrate compared to the Duff or Reimer-Tiemann reactions.[5][6]

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the Vilsmeier reagent to the benzodioxan substrate. This can significantly enhance regioselectivity by favoring the kinetically controlled ortho product.

    • Purification: The isomers can be challenging to separate. Careful column chromatography on silica gel with a low-polarity eluent system (e.g., a gradient of ethyl acetate in hexane) is the most effective method.

Q3: My reaction yields a significant amount of a higher molecular weight byproduct that is difficult to characterize. What could it be?

Answer: This is likely an oligomeric or polymeric byproduct from the Williamson ether synthesis step.

  • Causality: This occurs when a molecule of 2,3-dihydroxybenzaldehyde reacts with two different molecules of 1,2-dibromoethane (intermolecularly) instead of the two ends of the same molecule (intramolecularly). This can lead to the formation of dimers or short-chain polymers. This side reaction is favored if the concentration of the reactants is too high, which promotes intermolecular reactions over the desired intramolecular ring-closing.

  • Troubleshooting & Control:

    • High Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M). This principle of high dilution favors intramolecular cyclization by reducing the probability of reactive ends of different molecules encountering each other.

    • Slow Addition: Add the 1,2-dibromoethane slowly over several hours to the solution of the deprotonated catechol. This keeps the instantaneous concentration of the alkylating agent low, further promoting the intramolecular pathway.

Troubleshooting Guide: At-a-Glance

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low overall yield Incomplete ring-closure; Inefficient formylation; Mechanical losses during workup.Verify completion of each step by TLC/HPLC before proceeding. Optimize temperature and reaction time. Check stoichiometry of formylating agent.
Persistent spot of 2,3-dihydroxybenzaldehyde on TLC after ring closure Insufficient base; Insufficient reaction time/temperature; Wet reagents/solvent.Use >2.2 eq. of anhydrous K₂CO₃. Ensure reaction is refluxed for at least 10 hours. Use anhydrous DMF.[3][10]
Multiple product spots of similar Rf after formylation Formation of positional isomers (5- and 6-carbaldehyde).Use Vilsmeier-Haack at low temperature (0-5 °C) for better selectivity. Purify carefully using column chromatography.
Reaction mixture is dark brown/black (especially with Duff reaction) Formation of tarry polymerization byproducts.The Duff reaction is known for this.[12] Attempt purification by filtering through a pad of Celite and silica, followed by column chromatography. Consider using the Vilsmeier-Haack reaction instead.
Product contains residual DMF or phosphorus compounds Incomplete hydrolysis or workup after Vilsmeier-Haack reaction.Ensure the reaction is thoroughly quenched with ice-water and stirred until the intermediate iminium salt is fully hydrolyzed. Perform multiple aqueous washes during extraction.

Recommended Protocols and Analytical Methods

Protocol 1: High-Purity Synthesis of this compound

This protocol is based on the robust Williamson ether synthesis followed by a regioselective Vilsmeier-Haack formylation.

Step A: Synthesis of 1,4-Benzodioxan (This protocol starts with catechol for the parent ring, which is then formylated. This route often provides better overall yields and purity than cyclizing 2,3-dihydroxybenzaldehyde).

  • To a stirred suspension of catechol (1.0 eq.), potassium carbonate (2.5 eq.), and a catalytic amount of potassium iodide (0.1 eq.) in anhydrous DMF, add 1,2-dichloroethane (1.1 eq.) dropwise.

  • Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by GC or TLC until the catechol is consumed.

  • Cool the reaction to room temperature, pour into a large volume of cold water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1,4-benzodioxan can often be used directly in the next step or purified by vacuum distillation.

Step B: Vilsmeier-Haack Formylation of 1,4-Benzodioxan

  • In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 1,4-benzodioxan (1.0 eq.) in a small amount of anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC or HPLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the pure this compound.

Protocol 2: Impurity Profiling by HPLC

This method provides a baseline for separating the target compound from its most common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Expected Elution Order: 2,3-Dihydroxybenzaldehyde (most polar, earliest elution) -> 6-carbaldehyde isomer -> 5-carbaldehyde isomer (Product) -> 1,4-Benzodioxan (least polar, latest elution).

Logical Flow Diagram for Troubleshooting

Troubleshooting_Flow start Analysis of Crude Product Shows Impurities q1 Is the major impurity the starting material? start->q1 ans1_yes YES q1->ans1_yes ans1_no NO q1->ans1_no action1 Review reaction conditions: - Increase temperature/time - Check base stoichiometry - Ensure anhydrous conditions ans1_yes->action1 q2 Is the impurity an isomer (similar MW, different RT/Rf)? ans1_no->q2 end_node Implement changes and re-analyze batch action1->end_node ans2_yes YES q2->ans2_yes ans2_no NO q2->ans2_no action2 Optimize formylation selectivity: - Use Vilsmeier-Haack - Lower reaction temperature (0-5 °C) - Perform careful chromatography ans2_yes->action2 q3 Is the impurity of a higher molecular weight? ans2_no->q3 action2->end_node ans3_yes YES q3->ans3_yes action3 Minimize intermolecular side reactions: - Use high dilution conditions - Add alkylating agent slowly ans3_yes->action3 action3->end_node

Caption: A decision tree for troubleshooting common impurity issues.

References
  • [Synthesis of 2,3-dihydrobenzo[b][2][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. (n.d.).]([Link])
  • Duff Reaction. (n.d.).
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (2024).
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - NIH. (2023).
  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google P
  • US3833660A - Process for making aromatic aldehydes - Google P
  • What are the synthesis and applications of 1,4-BENZODIOXAN-6-CARBOXALDEHYDE? (n.d.).
  • Duff reaction - Wikipedia. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Note Reactions of Vilsmeier Haack reagent with arom
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Reimer–Tiemann reaction - Wikipedia. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • www.rsc.org/njc. (n.d.).
  • Duff Reaction | Chem-St
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
  • 2,3-Dihydroxybenzaldehyde | 24677-78-9 - ChemicalBook. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2021).
  • Reimer–Tiemann reaction | 60 Publications | 523 Citations | Top Authors | Rel
  • Reimer–Tiemann reaction | Request PDF - ResearchG
  • This compound - Appretech Scientific Limited. (n.d.).

Sources

Troubleshooting low yield in Knoevenagel condensation of benzodioxine aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistries, this Technical Support Center provides in-depth troubleshooting for the Knoevenagel condensation, with a specific focus on challenges encountered with benzodioxine aldehydes. As a Senior Application Scientist, my goal is to move beyond simple procedural lists to explore the causal relationships between reaction parameters and outcomes, empowering you to diagnose and resolve issues leading to low product yield.

Technical Support Guide: Knoevenagel Condensation of Benzodioxine Aldehydes

This guide is structured as a series of frequently asked questions (FAQs) that address common failure points in the synthesis. We will dissect each problem, explore the underlying chemical principles, and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation with a benzodioxine aldehyde is giving a very low yield. Where should I start my troubleshooting?

A1: A low yield is a systemic issue that can originate from several factors: the reactants, the catalyst, the reaction conditions, or the work-up procedure. A systematic approach is the most efficient way to diagnose the problem.[1]

Start by verifying the integrity of your starting materials. Benzodioxine aldehydes, while generally stable, should be checked for purity. The active methylene compound must be sufficiently acidic to be deprotonated by a weak base.

Next, critically evaluate your catalytic system and reaction conditions. The Knoevenagel condensation is an equilibrium process, and factors like catalyst choice, solvent, temperature, and water removal are paramount to shifting the equilibrium towards the product.[2][3]

The following workflow provides a logical path for your investigation.

G LowYield Low Yield Reported CheckReactants 1. Verify Reactant Integrity LowYield->CheckReactants CheckCatalyst 2. Evaluate Catalyst System LowYield->CheckCatalyst CheckConditions 3. Assess Reaction Conditions LowYield->CheckConditions CheckSideRxns 4. Investigate Side Reactions LowYield->CheckSideRxns AldehydePurity Purity of Benzodioxine Aldehyde (NMR, GC-MS) CheckReactants->AldehydePurity MethylenePurity Purity & pKa of Active Methylene Compound CheckReactants->MethylenePurity CatalystActivity Catalyst Type & Activity (e.g., Piperidine vs. NH4OAc) CheckCatalyst->CatalystActivity CatalystLoading Correct Catalyst Loading? CheckCatalyst->CatalystLoading SolventChoice Solvent Polarity Optimal? (e.g., Toluene, EtOH, DMF) CheckConditions->SolventChoice Temperature Temperature Too Low/High? CheckConditions->Temperature WaterRemoval Is Water Being Removed? (Dean-Stark, Mol. Sieves) CheckConditions->WaterRemoval ReactionTime Reaction Time Sufficient? CheckConditions->ReactionTime MichaelAddition Michael Addition Product? (Check crude NMR/MS) CheckSideRxns->MichaelAddition Polymerization Polymerization/Decomposition? CheckSideRxns->Polymerization

Caption: Troubleshooting workflow for low yield.

Q2: Could the choice of base be the problem? The reaction is sluggish with piperidine.

A2: Absolutely. The catalyst is the heart of the Knoevenagel condensation.[1][4] Its role is to deprotonate the active methylene compound to form a nucleophilic enolate, but without being so strong that it promotes self-condensation of the aldehyde.[1][5]

Causality:

  • Mechanism: The reaction mechanism varies with the type of amine catalyst. Secondary amines like piperidine can react with the aldehyde to form an electrophilic iminium ion, which then reacts with the enolate. Primary amines can form a Schiff base intermediate.[6] Tertiary amines act as simple Brønsted bases.[6]

  • Basicity (pKa): The benzodioxine moiety is electron-donating, which can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon compared to benzaldehyde itself. A sluggish reaction may indicate that the concentration of the reactive intermediate (enolate or iminium ion) is too low. While piperidine is a standard, its effectiveness can be substrate-dependent.

Solutions & Protocols:

  • Switch Catalyst Type: Consider using a different class of weak base. Ammonium salts like ammonium acetate (NH₄OAc) or organocatalysts like L-proline can be effective alternatives.[7][8]

  • Consider the Doebner Modification: If you are using malonic acid as the active methylene source, switching to pyridine as both the solvent and catalyst is a classic and highly effective strategy known as the Doebner modification.[5][9] This modification often proceeds smoothly and includes a decarboxylation step.[5][6]

Catalyst TypeCommon ExamplesTypical Loading (mol%)Mechanism Notes
Secondary Amine Piperidine, Pyrrolidine5 - 20Can form an iminium ion intermediate with the aldehyde.[6]
Primary Amine β-alanine10 - 30Proceeds through a Schiff-base complex.[6]
Ammonium Salt Ammonium Acetate (NH₄OAc)10 - 50Acts as a source of ammonia/amine in situ.[8]
Organocatalyst L-Proline10 - 20Has been shown to be highly efficient for some substrates.[7]
Q3: My reaction stalls and never reaches completion. How can I drive it forward?

A3: A stalled reaction is a classic sign of an unfavorable equilibrium. The Knoevenagel condensation is a dehydration reaction, meaning it produces one molecule of water for every molecule of product formed.[5][10] This byproduct water can inhibit the catalyst or participate in a reverse reaction, preventing the reaction from reaching completion.[2][8]

Causality: According to Le Châtelier's principle, removing a product from the reaction mixture will shift the equilibrium to favor the formation of more products. In this case, the product to remove is water.

Solutions & Protocols:

  • Azeotropic Water Removal (Dean-Stark Apparatus): This is the most robust method. Using a solvent that forms an azeotrope with water (e.g., toluene, benzene) allows for the physical separation of water as the reaction proceeds.

  • Use of Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is formed. Ensure the sieves are properly activated before use.

Protocol: Knoevenagel Condensation with Dean-Stark Water Removal

  • To a round-bottom flask, add the benzodioxine aldehyde (1.0 eq), the active methylene compound (1.1 eq), and the chosen catalyst (e.g., piperidine, 0.1 eq).

  • Add toluene as the solvent (sufficient to fill the flask and the Dean-Stark arm).

  • Assemble the Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. You will observe water collecting in the graduated arm of the trap.

  • Monitor the reaction by TLC. The reaction is complete when no more water is collected and the aldehyde spot has disappeared.

  • Cool the reaction mixture and proceed with standard work-up and purification.

G Start Reaction Stalls Equilibrium Equilibrium Issue? (Water as byproduct) Start->Equilibrium RemoveWater Implement Water Removal Equilibrium->RemoveWater Solution DeanStark Azeotropic Distillation (e.g., Toluene + Dean-Stark) RemoveWater->DeanStark Method 1 MolSieves Dehydrating Agent (e.g., Molecular Sieves) RemoveWater->MolSieves Method 2 Completion Reaction Driven to Completion DeanStark->Completion MolSieves->Completion

Caption: Logic for driving the reaction to completion.

Q4: I see multiple products in my crude reaction mixture. What are the likely side reactions?

A4: The formation of multiple products points to side reactions, which can compete with your desired condensation and significantly lower the yield. For the Knoevenagel condensation, two side reactions are particularly common.

Causality & Identification:

  • Michael Addition: The α,β-unsaturated product of your Knoevenagel reaction is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound (the enolate) can attack your product in a 1,4-conjugate addition.[2][8][11] This is more likely with longer reaction times, higher temperatures, or an excess of the active methylene compound.

    • Identification: Look for a product in your mass spectrum with a mass corresponding to (Benzodioxine Aldehyde + 2 * Active Methylene Compound - H₂O).

  • Self-Condensation of Aldehyde: While benzodioxine aldehydes lack the α-hydrogens necessary for a typical aldol self-condensation, other base-catalyzed reactions like the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) could theoretically occur under very strong basic conditions, though this is unlikely with the weak bases typically used for the Knoevenagel reaction.[5]

Solutions:

  • Control Stoichiometry: Use only a slight excess (1.05 - 1.1 equivalents) of the active methylene compound.

  • Monitor Reaction Time: Use TLC to monitor the reaction. Stop the reaction as soon as the starting aldehyde is consumed to prevent the slower Michael addition from becoming significant.

  • Moderate Temperature: Avoid excessive heat, which can accelerate side reactions. Many Knoevenagel condensations proceed well at temperatures between 60-90°C.[2]

  • Base Strength: Ensure you are using a weak base. Strong bases like NaOH or KOH will favor side reactions.[2][5]

Q5: How does solvent choice impact the yield for this specific reaction?

A5: Solvent choice is critical as it influences reactant solubility, reaction rate, and even the reaction pathway.[1] The polarity of the solvent can have a significant effect on the stabilization of charged intermediates.[12]

Causality:

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are often excellent choices. They can solvate the cationic components (like a protonated base or iminium intermediate) while leaving the anionic enolate relatively free, potentially increasing its nucleophilicity and the overall reaction rate.[1][13]

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can participate in hydrogen bonding, which can stabilize the enolate and potentially slow the reaction. However, they are often good for solubility and are considered "greener" solvents.[14]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are most effective when water removal via a Dean-Stark trap is required. The reaction itself may be slower due to lower solubility of ionic intermediates.[13]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without any solvent), often with gentle heating, can lead to surprisingly high yields and short reaction times.[2][6] This is an excellent "green" chemistry approach to consider.

Solvent TypeExampleTypical Use Case & Rationale
Polar Aprotic DMFCan accelerate the reaction by stabilizing intermediates.[13]
Polar Protic EthanolGood for solubility, environmentally benign.[14]
Nonpolar TolueneIdeal for azeotropic water removal with a Dean-Stark trap.[2]
None Solvent-FreeGreen, can lead to high yields and short reaction times.[6]

References

  • Verma, P., & Singh, O. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(34), 20956-20987. [Link]
  • Reddy, T. J., & Kumar, A. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 7(14), 336-353. [Link]
  • Various Authors. (n.d.). recent developments in knoevenagel condensation reaction: a review. Semantic Scholar. [Link]
  • Singh, P., & Singh, P. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 32(3), 1481-1492. [Link]
  • Singh, P., & Singh, P. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]
  • Uslu, H., & Aytac, S. P. (2020). Optimization conditions of Knoevenagel condensation reactions.
  • Guzel, B., et al. (2018). Effects of various solvents on Knoevenagel condensation.
  • Seayad, A. M., & Jayasree, S. (2007). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • Stolar, T., et al. (2023).
  • Kumar, G. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
  • Wikipedia. (n.d.).
  • Bakkialakshmi, S., & Shanthi, K. (2022). Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene. Frontiers. [Link]
  • Various Authors. (n.d.). Optimization of conditions for Knoevenagel condensation reaction.
  • Kokel, A., et al. (2015).
  • Koszelewski, D., & Ostaszewski, R. (2019).
  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. [Link]
  • Purechemistry. (2023).
  • Boumya, Y., et al. (2021). The Knoevenagel condensation reactions of various aromatic aldehydes...
  • Organic Chemistry Portal. (n.d.).
  • The Umbrella Academy. (2023).
  • Girase, P. S., et al. (2022). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry. [Link]
  • Asfandyar, M. (n.d.). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]
  • Various Authors. (n.d.). Catalysts used for Knoevenagel condensation.
  • Reddy, G. C., et al. (2023).
  • Cope, A. C. (n.d.).
  • Organic Chemistry Explained. (2018).
  • Various Authors. (n.d.). The Knoevenagel Condensation.
  • Various Authors. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • Sharma, S., & Singh, J. (n.d.).

Sources

Removal of unreacted starting materials in benzodioxine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Removal of Unreacted Starting Materials

Welcome to the technical support center for benzodioxine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of benzodioxine derivatives. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you effectively remove unreacted starting materials and isolate your desired product with high purity.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a dark, complex mess. Where do I even begin with purification?

A1: Dark coloration, often due to catechol oxidation, is a common observation. The first and most critical step is a liquid-liquid extraction to perform a bulk separation of acidic, basic, and neutral components. The typical synthesis of benzodioxines via Williamson ether synthesis involves a catechol (acidic), a dihaloalkane (neutral), and your benzodioxine product (neutral).[1][2] An acid-base extraction is a powerful and straightforward technique to remove the unreacted catechol.[3][4]

Q2: How does an acid-base extraction work to remove unreacted catechol?

A2: The principle of acid-base extraction relies on the differential solubility of a compound in its neutral and ionic forms.[4] Catechol, being a weak acid, can be deprotonated by a base to form a water-soluble salt (catecholate).[5] Your benzodioxine product, being neutral, will remain in the organic layer.

Here's the general workflow:

  • Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with an aqueous basic solution, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This will convert the acidic catechol into its water-soluble salt, which will partition into the aqueous layer.[3][6][7]

  • Separate the aqueous layer.

  • Repeat the extraction with the basic solution to ensure complete removal of the catechol.

  • The remaining organic layer now contains your benzodioxine product and other neutral compounds, like the unreacted dihaloalkane.

Q3: Which base should I use for the extraction, NaOH or NaHCO₃?

A3: The choice of base depends on the acidity of the phenolic starting material.

  • Sodium Hydroxide (NaOH): A strong base that will effectively deprotonate most phenols, including catechol.[6][8]

  • Sodium Bicarbonate (NaHCO₃): A weaker base that is generally only effective for deprotonating more acidic phenols.[3][9]

For catechol, a 5% aqueous NaOH solution is typically sufficient for complete removal.[6][7] It is important to perform the extraction sequentially if other acidic impurities are present.[3]

In-Depth Troubleshooting Guides
Scenario 1: Persistent Catechol Contamination

Issue: "I've performed multiple washes with aqueous base, but my TLC and/or ¹H NMR still show the presence of unreacted catechol."

Root Cause Analysis & Solution Workflow:

This issue often arises from incomplete deprotonation or inefficient phase separation. Here’s a systematic approach to troubleshoot:

1. Re-evaluate Your Base and Extraction Protocol:

  • Concentration Matters: Ensure your basic solution is of the appropriate concentration (e.g., 5-10% NaOH).

  • Sufficient Equivalents: Use a sufficient volume of the basic solution to neutralize all the unreacted catechol. A patent for a related synthesis suggests using 2 to 2.5 equivalents of base per mole of catechol present.[5]

  • Thorough Mixing: Ensure vigorous mixing during the extraction to maximize the surface area between the organic and aqueous phases. However, be cautious of emulsion formation.

2. Combat Emulsions:

  • What it is: An emulsion is a stable mixture of two immiscible liquids, which prevents clear layer separation.

  • How to break it:

    • Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, helping to break the emulsion.[3]

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of vigorous shaking.

3. Consider the Solvent System:

  • The choice of organic solvent can influence extraction efficiency. Solvents like ethyl acetate are commonly used.[10][11]

Experimental Protocol: Enhanced Acid-Base Extraction for Catechol Removal

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution.

  • Stopper the funnel, invert, and vent frequently to release any pressure buildup.

  • Shake the funnel for 1-2 minutes.

  • Allow the layers to separate. If an emulsion forms, add 5-10 mL of brine.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh 5% NaOH solution two more times.

  • Wash the organic layer with water to remove any residual NaOH, followed by a wash with brine to aid in drying.[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Diagram: Decision-Making Workflow for Catechol Removal

start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Extract with 5% NaOH (aq) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Product + Dihaloalkane) separate->organic_layer Organic aqueous_layer Aqueous Layer (Catecholate) separate->aqueous_layer Aqueous check_catechol TLC/NMR Analysis for Catechol repeat_extract Repeat NaOH Extraction check_catechol->repeat_extract Catechol Present wash_brine Wash with Brine check_catechol->wash_brine Catechol Absent organic_layer->check_catechol repeat_extract->extract dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purified_product Proceed to Next Purification Step concentrate->purified_product

Caption: Workflow for removing unreacted catechol.

Scenario 2: Removing Excess Dihaloalkane

Issue: "The acid-base extraction successfully removed the catechol, but now my product is contaminated with the unreacted dihaloalkane starting material."

Root Cause Analysis & Solution Workflow:

Since both the benzodioxine product and the dihaloalkane are neutral, they will not be separated by acid-base extraction. The primary methods for separating these two components are flash column chromatography and recrystallization.[12][13]

1. Flash Column Chromatography:

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[12]

  • When to use it: This is the most versatile and commonly used method for separating neutral organic compounds.[12][14]

  • Solvent System Selection:

    • The key is to find a solvent system where your benzodioxine product and the dihaloalkane have different retention factors (Rf values) on a TLC plate.

    • A good starting point for many benzodioxine derivatives is a mixture of hexane and ethyl acetate.[10][15]

    • Aim for an Rf value of ~0.2-0.4 for your product to ensure good separation.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. Spot your crude mixture and the dihaloalkane starting material on the same plate to compare their Rf values.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[16]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Data Summary: Typical Solvent Systems for Benzodioxine Purification

Starting MaterialsProduct ClassTypical Solvent System (Mobile Phase)Stationary Phase
Catechol, 1,2-Dibromoethane1,4-BenzodioxaneHexane/Ethyl AcetateSilica Gel
Substituted Catechol, DihaloalkaneSubstituted BenzodioxineCyclohexane/Ethyl AcetateSilica Gel

2. Recrystallization:

  • Principle: This purification technique relies on the difference in solubility of your product and impurities in a particular solvent at different temperatures.[13]

  • When to use it: This method is ideal if your benzodioxine product is a solid and the dihaloalkane is a liquid or has significantly different solubility characteristics.

  • Solvent Selection: The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals.

Diagram: Purification Strategy Post-Extraction

start Organic Layer after Extraction (Product + Dihaloalkane) is_solid Is the Product a Solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_solid->chromatography No / Recrystallization Fails pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Product (Oil or Solid) chromatography->pure_oil

Caption: Selecting a method to remove neutral impurities.

References
  • Selective removal and recovery of catechol mixed with 2-methallyloxyphenol. Google Patents.
  • The Williamson Ether Synthesis. Chem.libretexts.org. URL: Not available.
  • Williamson Ether Synthesis. Utah Tech University. URL: [Link]
  • Method for separating and purifying catechol mixtures. Google Patents.
  • C
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. URL: [Link]
  • Acid-Base Extraction. Chem.libretexts.org. URL: Not available.
  • Williamson Ether Synthesis. Chem.libretexts.org. URL: Not available.
  • Acid–base extraction. Wikipedia. URL: [Link]
  • Williamson Ether Synthesis. YouTube. URL: [Link]
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. URL: [Link]
  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. National Institutes of Health. URL: [Link]
  • Successful flash chrom
  • Williamson Ether Synthesis. Chemistry Steps. URL: [Link]
  • Purification: Tips for Flash Column Chromatography. University of Rochester. URL: [Link]
  • Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggreg
  • Synthesis and biology of 1,4-benzodioxane lignan natural products. Royal Society of Chemistry. URL: [Link]
  • An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. URL: [Link]
  • 1,4-Benzodioxins. Thieme. URL: Not available.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane deriv
  • Chemistry and pharmacology of benzodioxanes. TCI Journals. URL: [Link]
  • Separation of an Unknown Mixture.
  • Recrystalliz
  • Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
  • Successful Flash Chrom
  • Separation and enrichment of catechol and sugars from bio-oil aqueous phase. BioResources. URL: [Link]
  • Step-by-Step Procedures For Extractions. Chemistry LibreTexts. URL: [Link]
  • Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. National Institutes of Health. URL: [Link]
  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. URL: [Link]
  • Workup: Bromine or Iodine. University of Rochester. URL: [Link]

Sources

Technical Support Center: Stability and Handling of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development, notably serving as a precursor for potent inhibitors of enzymes like PARP1.[1] However, as an aromatic aldehyde, its chemical stability during storage can be a critical concern for researchers. The aldehyde functional group is inherently susceptible to oxidation, which can lead to the formation of impurities, compromised sample integrity, and ultimately, variability in experimental outcomes. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to ensure the long-term stability and successful application of this reagent in your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound in a practical question-and-answer format.

Q1: My vial of this compound, which was initially a white or pale-yellow solid, has developed a noticeable yellow or brownish tint. What is the cause?

Answer: A color change is a common visual indicator of chemical degradation. For aromatic aldehydes, this is typically due to slow oxidation and/or the formation of minor polymeric byproducts. The primary cause is exposure to atmospheric oxygen, a process that can be accelerated by light and elevated temperatures.

The aldehyde group (-CHO) is electronically susceptible to oxidation, converting to the corresponding carboxylic acid (2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid). While this primary oxidation product is typically colorless, secondary reactions and the formation of trace impurities can result in the observed discoloration. You should immediately assess the purity of the material before use.

Q2: I'm analyzing a stored sample via ¹H NMR and I see a new, broad peak around 10-13 ppm. The integration of my aldehyde peak at ~10.3 ppm is also lower than expected. What is this impurity?

Answer: The appearance of a broad singlet in the 10-13 ppm region of an ¹H NMR spectrum is characteristic of a carboxylic acid proton. This is strong evidence that your aldehyde has oxidized to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. The aldehyde proton signal (a sharp singlet) and the carboxylic acid proton signal (a broad singlet) are typically well-resolved, allowing for an estimation of the impurity level through integration.

Causality: This oxidation is the most common degradation pathway. It occurs when the compound is exposed to air, particularly if the container is not sealed tightly or has been opened multiple times without backfilling with an inert gas.

G cluster_0 Aldehyde (Starting Material) cluster_1 Carboxylic Acid (Impurity) Aldehyde This compound (MW: 164.16  g/mol ) CarboxylicAcid 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (MW: 180.16  g/mol ) Aldehyde->CarboxylicAcid [O] (Air, Light, Heat)

Figure 1. Primary Degradation Pathway
Q3: My reaction yield is significantly lower than anticipated when using an older batch of the aldehyde. Could the reagent's quality be the problem?

Answer: Absolutely. If your reaction specifically requires the aldehyde functionality (e.g., for reductive amination, Wittig reactions, or condensations), the presence of the oxidized carboxylic acid impurity will directly impact your results. The carboxylic acid is unreactive under these conditions and effectively reduces the molar quantity of the active starting material.

This is a classic example of why reagent qualification is critical. Using a partially degraded starting material not only leads to lower yields but can also complicate purification due to the presence of unreacted starting material and the acid impurity.

Q4: How can I quickly and reliably check the purity of my this compound before a critical experiment?

Answer: A pre-use purity check is a vital, self-validating step. The two most effective methods for a synthetic chemistry lab are Thin-Layer Chromatography (TLC) and ¹H NMR.

  • TLC Analysis: This is the fastest method. Spot your stored material alongside a known fresh sample if available. The carboxylic acid impurity is significantly more polar than the aldehyde and will have a lower Rf value (it will run slower on the plate). A "smear" or a distinct second spot below the main aldehyde spot indicates the presence of the polar impurity.

  • ¹H NMR Spectroscopy: This is the most quantitative method. As detailed in Q2, it allows you to directly observe and quantify the percentage of the carboxylic acid impurity by comparing the integration of the aldehyde proton (~10.3 ppm) to the carboxylic acid proton (~10-13 ppm).

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal long-term storage conditions for this compound?

Answer: To maximize shelf-life, the compound should be stored under conditions that minimize exposure to oxygen, light, and heat. The ideal protocol is summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to +4°CSlows the rate of oxidation and other potential degradation reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary agent of oxidation.
Light Amber Glass Vial / Protect from LightLight can provide the activation energy to initiate and catalyze oxidation.
Container Tightly Sealed with a Secure CapPrevents ingress of atmospheric oxygen and moisture.[3][4]
FAQ 2: Is it necessary to handle this compound in a glovebox or under an inert atmosphere for simple weighing?

Answer: For routine weighing and preparation of solutions for immediate use, working quickly on an open bench is generally acceptable. However, for long-term storage, the headspace of the vial should be purged with an inert gas (like argon or nitrogen) before sealing. If you frequently use small amounts from a large bottle, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk supply.

FAQ 3: What common analytical techniques can be used to monitor the stability of this aldehyde?

Answer: A suite of standard analytical methods can be employed for a comprehensive stability assessment.[5]

TechniqueInformation Provided
¹H NMR Provides unambiguous structural confirmation and quantification of the carboxylic acid impurity.
LC-MS Separates the aldehyde from impurities and provides mass confirmation. Can detect the aldehyde (m/z [M+H]⁺ ≈ 165) and the carboxylic acid (m/z [M+H]⁺ ≈ 181).
GC-MS Suitable for assessing purity and identifying volatile impurities. The mass spectrometer will show a parent ion peak at m/z 164 for the aldehyde.
FT-IR Can show a decrease in the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and carboxylic C=O stretch (~1700 cm⁻¹) from the acid impurity.

Section 3: Protocols and Best Practices

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol establishes a self-validating system to preserve the integrity of your bulk material.

  • Preparation: Move the main stock bottle of this compound, several smaller amber glass vials with PTFE-lined caps, and weighing supplies into an inert atmosphere glovebox. If a glovebox is unavailable, arrange for a gentle, positive flow of argon or nitrogen into a well-ventilated fume hood.

  • Aliquoting: Quickly weigh the desired quantity of the aldehyde into each of the smaller vials.

  • Inerting: Place the caps on loosely, and purge the vials with inert gas for 10-15 seconds to displace all air.

  • Sealing: Immediately and tightly seal the caps.

  • Labeling: Clearly label each vial with the compound name, batch number, and date of aliquoting.

  • Storage: Place the aliquoted vials in a freezer (-20°C) for long-term storage. Store the main stock bottle under the same conditions after ensuring its headspace is also purged with inert gas.

G Problem Experiment Fails (e.g., Low Yield, Unexpected Result) CheckReagent Suspect Reagent Integrity (Is the aldehyde old?) Problem->CheckReagent PurityTest Assess Purity: 1. TLC (Polar Spot?) 2. ¹H NMR (% Oxidation?) CheckReagent->PurityTest Decision Purity Acceptable? PurityTest->Decision Proceed Proceed with Experiment Using Current Batch Decision->Proceed Yes (>95%) Action Action Required: - Purify by Column Chromatography - Order a Fresh Batch Decision->Action No (<95%) RootCause Review Storage Protocol: - Inert atmosphere? - Tightly sealed? - Stored cold & dark? Action->RootCause

Figure 2. Troubleshooting Workflow
Protocol 2: Rapid Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of the sharp singlet corresponding to the aldehyde proton (CHO) at approximately 10.3 ppm .

    • Carefully inspect the baseline between 10 and 13 ppm for a broad singlet corresponding to the carboxylic acid proton (COOH) .

    • Integrate both the aldehyde peak and the carboxylic acid peak (if present).

  • Calculation:

    • % Purity = [Integration(Aldehyde) / (Integration(Aldehyde) + Integration(Acid))] * 100

    • A purity level >95% is generally acceptable for most applications.

References

  • organicmystery.com. (2025). Preparation of Aromatic Aldehydes and Ketones.
  • ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?.
  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties.
  • Alpha Aromatics. (2019). What Are Aldehydes And How Are They Used In Perfumery?.
  • National Institutes of Health (NIH). (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.
  • Fisher Scientific. (n.d.). This compound, Thermo Scientific.
  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.
  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from Appretech Scientific Limited. [Link]
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid.
  • Fisher Scientific. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde 97%, Thermo Scientific.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • Molbase. (n.d.). This compound.
  • Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.

Sources

Technical Support Center: Chiral Separation of 2,3-Dihydro-1,4-benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2,3-dihydro-1,4-benzodioxine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioseparation of this important class of compounds. The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in numerous pharmaceuticals, where stereochemistry critically influences pharmacological and toxicological profiles. As regulatory bodies increasingly mandate the evaluation of single enantiomers, robust and efficient chiral separation methods are paramount.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from foundational method development strategies to specific, actionable advice for overcoming common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Method Development & Strategy

Q1: Where do I even begin with developing a chiral separation method for a new 2,3-dihydro-1,4-benzodioxine derivative?

A1: A systematic screening approach is the most efficient starting point, as predicting chiral recognition is notoriously complex. The "trial-and-error" approach can be time-consuming. We recommend a two-tiered strategy focusing on the most versatile chiral stationary phases (CSPs).

Initial Screening Workflow:

  • Primary Screening - Polysaccharide-based CSPs: These are the most successful and widely used CSPs for a broad range of compounds. Start with a set of four columns:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • An immobilized version of each to allow for a wider range of solvents.

  • Chromatographic Modes: Screen these columns across three primary modes to exploit different interaction mechanisms:

    • Normal Phase (NP): Typically using hexane/alcohol mobile phases. This mode often relies on hydrogen bonding and π-π interactions.

    • Polar Organic (PO): Using polar solvents like methanol, ethanol, or acetonitrile.

    • Reversed Phase (RP): Using aqueous buffers with acetonitrile or methanol. This is particularly useful for LC-MS compatibility.

  • Secondary Screening - Macrocyclic Glycopeptide CSPs: If polysaccharide columns do not yield a satisfactory separation, macrocyclic glycopeptide phases (e.g., teicoplanin-based) offer a complementary selectivity and should be screened, particularly in RP and PO modes.

This initial screening will quickly reveal the most promising CSP and mobile phase combination for further optimization. For instance, a study on doxazosin, a prominent 2,3-dihydro-1,4-benzodioxine derivative, found excellent separation on an amylose-based CSP (Chiralpak AD-H) using a normal phase mobile phase of n-hexane, alcohol, and a basic additive.

Q2: How do I select the appropriate mobile phase for my 2,3-dihydro-1,4-benzodioxine derivative?

A2: Mobile phase selection is critical as it directly influences retention, resolution, and peak shape. The choice depends on the chromatographic mode and the physicochemical properties of your analyte.

  • Normal Phase (NP): This is often the first choice for polysaccharide CSPs.

    • Solvents: Typically a mixture of an alkane (n-hexane or n-heptane) and an alcohol (isopropanol or ethanol). The alcohol acts as the polar modifier; increasing its concentration generally reduces retention time.

    • Additives: For 2,3-dihydro-1,4-benzodioxine derivatives, which often contain basic nitrogen atoms (e.g., in a piperazine ring like doxazosin), a small amount (0.1%) of a basic additive like diethylamine (DEA) is crucial. This deactivates acidic sites on the silica surface, significantly improving peak shape and preventing tailing. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or formic acid would be used.

  • Reversed Phase (RP): Preferred for its compatibility with mass spectrometry (MS).

    • Solvents: A mixture of an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) and an organic modifier (acetonitrile or methanol).

    • Considerations: The presence of water alters the chiral recognition mechanism, sometimes providing unique selectivity not seen in NP. Decreasing the percentage of the organic modifier will increase retention and can improve resolution.

  • Polar Organic (PO): Uses 100% polar organic solvents.

    • Solvents: Acetonitrile, methanol, or ethanol, often with additives. This mode can offer different selectivity compared to NP and RP.

The following diagram illustrates a decision-making workflow for initial method development.

MethodDevelopmentWorkflow start_node start_node decision_node decision_node process_node process_node result_node result_node fail_node fail_node Start Start: New Benzodioxine Derivative ScreenCSPs Screen Polysaccharide CSPs (Amylose & Cellulose) Start->ScreenCSPs SelectMode Select Initial Modes: NP, PO, RP ScreenCSPs->SelectMode CheckSeparation Baseline Separation? SelectMode->CheckSeparation Optimize Optimize Conditions (Modifier %, Additive, Flow Rate) CheckSeparation->Optimize  Yes ScreenOtherCSPs Screen Macrocyclic Glycopeptide CSPs CheckSeparation->ScreenOtherCSPs No Success Method Established Optimize->Success CheckAgain Baseline Separation? ScreenOtherCSPs->CheckAgain CheckAgain->Optimize  Yes ConsiderAlt Consider Alternative Techniques (SFC, CE) CheckAgain->ConsiderAlt No NoSep No Separation ConsiderAlt->NoSep

Caption: A workflow for chiral method development.

Q3: My compound has very poor solubility. What are my options?

A3: Poor solubility is a common challenge. Here are several effective strategies:

  • Use Immobilized CSPs: Modern immobilized polysaccharide CSPs are compatible with a much broader range of solvents than older coated phases. This allows the use of solvents like dichloromethane (DCM), tetrahydrofuran (THF), or methyl tert-butyl ether (MTBE) in the mobile phase, or even DMSO and DMF as part of the sample diluent, which can significantly enhance solubility.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for compounds with solubility issues. It uses supercritical CO2 as the main mobile phase component, which has excellent solvating properties for many organic molecules. SFC is often faster and considered a "greener" technique due to reduced organic solvent consumption.

  • Sample Diluent Optimization: Ensure your sample is fully dissolved in the initial mobile phase. If this is not possible, use the strongest solvent that is still compatible with your mobile phase (miscibility) and CSP. For NP, this might be a small amount of THF or DCM. For RP, DMSO is a common choice, but inject the smallest volume possible to avoid peak distortion.

Q4: What are the alternatives to HPLC for chiral separations of these derivatives?

A4: While HPLC is the workhorse, two powerful alternatives exist:

  • Supercritical Fluid Chromatography (SFC): As mentioned, SFC is highly effective for chiral separations and is often considered superior to HPLC in terms of speed and resolution. It uses the same polysaccharide CSPs but the supercritical CO2/alcohol mobile phase provides different selectivity and higher efficiency due to lower viscosity and higher diffusivity.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral separation is achieved by adding a chiral selector (most commonly, cyclodextrins) to the background electrolyte. CE is particularly advantageous for polar and ionizable compounds and can offer complementary selectivity to HPLC.

TechniquePrimary AdvantageBest Suited ForKey Consideration
HPLC Versatility, robustness, widely available.Broad range of 2,3-dihydro-1,4-benzodioxine derivatives.Method development can be time-consuming.
SFC High speed, high efficiency, reduced solvent use.High-throughput screening, preparative separations, solubility-challenged compounds.Requires specialized instrumentation.
CE High efficiency, minimal sample/solvent consumption.Polar and charged derivatives, complex mixtures.Less suitable for preparative scale, sensitivity can be lower than HPLC without special cells.

II. Troubleshooting Guide

Poor Resolution & Peak Shape

Problem: My enantiomers are co-eluting or showing very poor resolution (Rs < 1.5).

Potential Cause Troubleshooting Steps & Explanation
Suboptimal CSP The chiral stationary phase is not providing sufficient enantioselective interactions. Solution: Screen a different class of CSP. If you started with polysaccharide phases, try a macrocyclic glycopeptide phase, or vice-versa.
Incorrect Mobile Phase Composition The mobile phase is too strong, causing the enantiomers to elute too quickly without interacting sufficiently with the CSP. Solution (NP/PO): Decrease the concentration of the alcohol modifier (e.g., from 20% to 10% isopropanol). This increases retention and allows more time for chiral recognition. Solution (RP): Decrease the percentage of the organic modifier (e.g., from 70% to 60% acetonitrile).
Wrong Alcohol Modifier (NP) Different alcohols (e.g., ethanol vs. isopropanol) can create different hydrogen bonding interactions and alter the structure of the "chiral pockets" in polysaccharide CSPs. Solution: If using isopropanol, try screening with ethanol. A study on doxazosin showed that various alcohols (ethanol, 1-propanol, 2-propanol) could be used to achieve baseline separation.
Temperature Effects Chiral separations are often sensitive to temperature. Lower temperatures can sometimes increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes. Solution: Try running the separation at a lower temperature (e.g., 15-25°C). Conversely, higher temperatures can sometimes improve peak shape and efficiency, so this parameter should be optimized.

Problem: I'm seeing significant peak tailing, especially for the second eluting peak.

Potential Cause Troubleshooting Steps & Explanation
Secondary Interactions with Silica Residual silanol groups on the silica support can interact with basic analytes (common in this class of compounds), causing tailing. Solution: Add a competing base to the mobile phase. For NP, 0.1% Diethylamine (DEA) is standard. For RP, ensure the pH of your buffer is appropriate.
Column Overload Injecting too much mass onto the column can saturate the stationary phase, leading to broad, tailing peaks. Solution: Reduce the injection volume or the concentration of the sample.
Column Contamination/Aging The column may have adsorbed contaminants from previous injections, or the stationary phase may be degrading. This can create active sites that cause tailing. Solution: Flush the column with a strong, appropriate solvent (check the column care guide). If the problem persists, the column may need to be replaced.
"Column Memory Effect" Additives, particularly strong acids or bases, can be retained by the stationary phase and affect subsequent analyses, even after flushing. Solution: If switching between methods with different additives (e.g., acidic to basic), dedicate columns to specific methods or perform an extremely rigorous flushing procedure. It can take thousands of column volumes to fully remove some additives.

The following diagram illustrates a troubleshooting decision tree for common peak shape and resolution issues.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node check_node check_node Start Problem Detected: Poor Peak Shape / Resolution IsTailing Is Peak Tailing the Main Issue? Start->IsTailing IsResolution Is Resolution (Rs) < 1.5? IsTailing->IsResolution No AddAdditive Add/Optimize Additive (e.g., 0.1% DEA for bases) IsTailing->AddAdditive Yes AdjustModifier Adjust Modifier % (e.g., ↓ Alcohol in NP) IsResolution->AdjustModifier Yes ReduceLoad Reduce Sample Load (Lower Conc. or Volume) AddAdditive->ReduceLoad Still Tailing FlushColumn Flush or Replace Column ReduceLoad->FlushColumn Still Tailing ChangeAlcohol Change Alcohol Type (IPA vs EtOH) AdjustModifier->ChangeAlcohol Still Poor OptimizeTemp Optimize Temperature ChangeAlcohol->OptimizeTemp Still Poor ChangeCSP Screen Different CSP Class OptimizeTemp->ChangeCSP Still Poor

Caption: A troubleshooting guide for peak shape issues.

Irreproducible Results

Problem: My retention times and/or resolution are drifting between injections or between days.

Potential Cause Troubleshooting Steps & Explanation
Lack of Column Equilibration Chiral separations, especially in NP, can require long equilibration times. If the mobile phase composition or flow rate is changed, the column needs sufficient time to re-equilibrate. Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting the analysis. Monitor the baseline until it is stable.
Mobile Phase Instability (NP) Volatile solvents like hexane can evaporate over time, changing the mobile phase composition and affecting retention. Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.
Trace Water in Normal Phase Small, variable amounts of water in the NP mobile phase can significantly impact retention and selectivity by modifying the stationary phase surface. Solution: Use high-purity, HPLC-grade solvents. Be consistent in solvent handling to minimize atmospheric water absorption.
Temperature Fluctuations Lab temperature changes can affect mobile phase viscosity and chiral recognition kinetics. Solution: Use a column thermostat to maintain a constant temperature.

III. Experimental Protocol Example

Protocol: Chiral Method Screening for a Novel Basic 2,3-Dihydro-1,4-benzodioxine Derivative

This protocol outlines a systematic screening approach.

1. Materials:

  • Columns:

    • CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))

  • Solvents (HPLC Grade): n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Additives: Diethylamine (DEA)

  • Sample: 1 mg/mL of the racemic analyte dissolved in mobile phase.

2. HPLC System:

  • Standard HPLC system with UV detector (e.g., set at 240 nm, as used for doxazosin).

  • Column Thermostat.

3. Screening Procedure:

Step 1: Normal Phase (NP) Screening

  • Column: CHIRALPAK® IA

  • Mobile Phase A: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / EtOH / DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Procedure:

    • Equilibrate the column with Mobile Phase A for 30 minutes.

    • Inject the sample.

    • Equilibrate the column with Mobile Phase B for 30 minutes.

    • Inject the sample.

    • Repeat steps 1-4 with the CHIRALCEL® OD-H column.

Step 2: Reversed Phase (RP) Screening

  • Column: CHIRALPAK® IA (Immobilized phase is required for RP)

  • Mobile Phase C: 20mM Ammonium Bicarbonate in Water / ACN (50:50, v/v)

  • Mobile Phase D: 20mM Ammonium Bicarbonate in Water / MeOH (50:50, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C

  • Procedure:

    • Flush the column with an intermediate solvent like IPA before switching from NP to RP.

    • Equilibrate with Mobile Phase C for 30 minutes.

    • Inject the sample.

    • Equilibrate with Mobile Phase D for 30 minutes.

    • Inject the sample.

4. Evaluation:

  • Examine the chromatograms for any sign of peak splitting or separation.

  • Calculate the resolution (Rs) for any promising conditions. A baseline separation is typically defined as Rs ≥ 1.5.

  • The condition providing the best resolution and peak shape is selected for further optimization (e.g., fine-tuning the modifier percentage).

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
  • Enantiomeric resolution of doxazosin mesylate and its process-related substances on polysaccharide chiral st
  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org. [Link]
  • Trouble with chiral separations.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
  • Importance of Chirality and Chiral Chromatography in Pharmaceutical Industry : A Detailed Study. TSI Journals. [Link]
  • Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography.
  • Chiral Drug Separation.
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
  • New insights into supercritical fluid chromatography for chiral separations. Royal Society of Chemistry. [Link]
  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures.
  • Current Trends in Chiral Chromatography.
  • How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane deriv
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separ
  • How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane deriv
  • Chiral separations by capillary electrophoresis: Recent developments and applic
  • Methods of using (+) doxazosin for the treatment of hypertension.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Chiral mobile phase additives in HPLC enantiosepar
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separ
  • Chiral Separations by Capillary Electrophoresis.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Developing a chiral separ
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]
  • Development of a Chiral Supercritical Fluid Chrom

Technical Support Center: Overcoming Solubility Challenges of Benzodioxane Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of benzodioxane-containing compounds in biological assays. The benzodioxane scaffold is a versatile and valuable template in medicinal chemistry, appearing in numerous potent and selective bioactive molecules.[1][2] However, the inherent lipophilicity that often contributes to their pharmacological activity also makes them poorly soluble in the aqueous environments of most biological assays.[3]

This guide provides a structured approach to diagnosing and overcoming these solubility issues, ensuring the generation of accurate and reproducible data. Poor solubility can lead to underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR), ultimately hindering drug discovery progress.[4][5][6] Our goal is to equip you with the knowledge and protocols to keep your research on track.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My benzodioxane compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?

A: This is a classic sign of a compound "crashing out" of solution. Your compound is likely soluble in 100% DMSO but becomes insoluble when the DMSO concentration is drastically lowered by the addition of the aqueous buffer. The compound molecules rapidly aggregate and precipitate because they are not soluble in the final assay medium.[5][7] This is a very common issue, especially for lipophilic molecules like many benzodioxane derivatives.

Q2: What is the maximum concentration of DMSO I can use in my assay?

A: There is no universal maximum, as tolerance varies significantly between cell lines and assay types. A general rule of thumb for cell-based assays is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity or off-target effects.[8] However, some enzymatic assays can tolerate higher concentrations. It is absolutely critical to run a vehicle control with the same final DMSO concentration as your test samples to determine the tolerance of your specific system.

Q3: Can I just sonicate my plate or vortex my tubes vigorously to redissolve the precipitate?

A: Sonication can temporarily redisperse precipitated particles and may even create a supersaturated solution.[4][5] While this might seem like a quick fix, it is often not a reliable or reproducible method. The compound may precipitate again over the course of the assay incubation, leading to inconsistent results. This approach provides a kinetically trapped, unstable state, not a true thermodynamic solution, making your data difficult to interpret.

Q4: I'm seeing inconsistent results between experiments. Could this be related to my stock solution?

A: Absolutely. The stability and quality of your stock solution are paramount. Many compounds are not stable in DMSO over long periods, and repeated freeze-thaw cycles can cause the compound to fall out of solution within the stock vial itself.[6][7] It is best practice to use high-quality, anhydrous DMSO, prepare fresh stock solutions when possible, or aliquot stocks into single-use vials to avoid freeze-thaw cycles.

In-Depth Troubleshooting Guide

For more persistent solubility problems, a systematic approach is required. This guide provides step-by-step protocols and decision-making frameworks.

Section 1: Initial Solubility Assessment

Before attempting to solubilize your compound, you must first quantify its insolubility. A kinetic solubility assay is a rapid method suitable for early-stage discovery.[9]

Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry
  • Prepare Stock Solution: Create a high-concentration stock solution of your benzodioxane compound (e.g., 10 mM) in 100% anhydrous DMSO.

  • Prepare Assay Buffer: Use the final aqueous buffer for your biological assay (e.g., PBS, HBSS, or cell culture medium).

  • Dispense Compound: In a clear 96-well plate, add your DMSO stock solution to the assay buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubate: Shake the plate for 1-2 hours at room temperature.

  • Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (light scattering at ~600 nm).

  • Analyze: The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.

Decision Workflow: Initial Solubility Screening

This workflow helps guide your initial troubleshooting steps based on the outcome of your solubility assessment.

start Is compound soluble at the required assay concentration? soluble Proceed with Assay (Maintain DMSO <0.5%) start->soluble Yes insoluble Compound Precipitates start->insoluble No step1 Step 1: Optimize Dilution - Use intermediate dilution step - Vortex during addition insoluble->step1 Troubleshoot step1_result Still Insoluble? step1->step1_result step1_result->soluble No, Solved! step2 Step 2: Introduce Co-solvent (e.g., PEG 400, Ethanol) step1_result->step2 Yes step2_result Still Insoluble? step2->step2_result step2_result->soluble No, Solved! step3 Step 3: Advanced Solubilization - pH Modification - Cyclodextrins - Surfactants step2_result->step3 Yes

Caption: Initial troubleshooting workflow for benzodioxane solubility.

Section 2: Optimizing Solvent Systems with Co-solvents

If optimizing the dilution from a pure DMSO stock is insufficient, introducing a water-miscible organic co-solvent can be an effective strategy.[8][10] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[11]

Table 1: Common Co-solvents for Biological Assays
Co-solventTypical Final Conc. RangeAdvantagesPotential Issues & Considerations
DMSO 0.1 - 1%Excellent solubilizing power for many compounds.Cellular toxicity above 0.5-1%; can interfere with some enzymes.[5][8]
Ethanol 0.1 - 2%Good solubilizer, less toxic than DMSO for some cell lines.Can cause protein denaturation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1 - 10%Low toxicity, good for in vivo and in vitro use.Can be viscous; may affect protein-protein interactions.
Propylene Glycol (PG) 1 - 10%Good safety profile, commonly used in formulations.Can increase osmolality of the medium.

Caution: Always run a vehicle control with the co-solvent at the highest concentration used in your experiment to ensure it does not interfere with the assay readout.[12]

Section 3: Advanced Solubilization Techniques

When co-solvents alone are not sufficient, more advanced methods can be employed. The choice of technique depends on the physicochemical properties of your specific benzodioxane derivative.

A. pH Modification

For benzodioxane compounds containing ionizable functional groups (e.g., amines or carboxylic acids), adjusting the pH of the assay buffer can dramatically increase solubility.[13][14] The goal is to shift the equilibrium towards the more soluble, ionized form of the compound.

  • For basic compounds: Lowering the pH (e.g., to pH 6.0) will protonate the molecule, increasing its solubility.

  • For acidic compounds: Raising the pH (e.g., to pH 8.0) will deprotonate the molecule, increasing its solubility.

Caveat: Ensure that the pH change does not negatively impact your target protein's activity or cell viability.

B. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "host-guest" inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment.[11][13]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their improved solubility and safety profiles.[11]

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol determines if a cyclodextrin can enhance the solubility of your compound and helps identify the required concentration.

  • Prepare Cyclodextrin Solutions: Create a series of solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 20, 50 mM) in your assay buffer.

  • Add Excess Compound: Add an excess amount of your solid benzodioxane compound to each solution. There must be visible undissolved solid in each vial.

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • Separate and Quantify: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Analyze: Quantify the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble complex.

C. Surfactants (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate insoluble compounds, allowing them to be dispersed in an aqueous solution.[11][13][15]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) or Triton™ X-100 are often used in enzymatic assays.

  • Concentration: Use surfactants at concentrations slightly above their CMC.

  • Caution: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[16]

Workflow: Selecting an Advanced Solubilization Strategy

start Does the compound have ionizable groups? ph_mod Try pH Modification - Check assay tolerance to pH change - Determine pKa if possible start->ph_mod Yes no_ionizable No Ionizable Groups or Assay is pH Sensitive start->no_ionizable No assay_type What is the assay type? ph_mod->assay_type If pH mod fails no_ionizable->assay_type cell_based Cell-Based Assay assay_type->cell_based biochemical Biochemical/Enzymatic Assay assay_type->biochemical use_cd Use Cyclodextrins (e.g., HP-β-CD) - Generally low cell toxicity - Perform phase solubility study cell_based->use_cd biochemical->use_cd Option 1 use_surfactant Consider Surfactants (e.g., Tween-80) - Use above CMC - Not for cell-based assays biochemical->use_surfactant Option 2

Caption: Decision tree for choosing an advanced solubilization method.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Guan, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Lubrizol Life Science Health. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
  • Thomas, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
  • Prajapati, R., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
  • García-Sánchez, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
  • Auctores Online. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. [Link]
  • Lubrizol Life Science Health. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
  • Di, L., & Kerns, E. H. (2016). Effects of Properties on Biological Assays.
  • Basile, T., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]
  • Asim, M., et al. (2007). Chemistry and pharmacology of benzodioxanes. Trade Science Inc. [Link]
  • Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. [Link]
  • Wikipedia. (n.d.). Benzodioxan. Wikipedia. [Link]
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • Cichero, E., et al. (2020).
  • Cichero, E., et al. (2020).
  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Axxam. [Link]
  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Medicinal Research. [Link]

Sources

Validation & Comparative

Comparison of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde and 6-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers and Drug Development Professionals

Guide Overview

In the realm of medicinal chemistry and materials science, the 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2][3] The strategic placement of functional groups on its aromatic ring is a critical determinant of a molecule's ultimate properties and function. This guide provides a detailed comparative analysis of two key positional isomers: 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

We will dissect the fundamental differences in their synthesis, physicochemical properties, spectroscopic signatures, and reactivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting the appropriate isomer for their synthetic targets.

Part 1: The Decisive Role of Formyl Group Positioning

The fundamental distinction between the 5-carbaldehyde and 6-carbaldehyde isomers lies in the position of the aldehyde (-CHO) group relative to the dioxine ring's ether oxygens.

  • This compound: The aldehyde group is at the C5 position, ortho to one of the ether oxygen atoms. This proximity creates a sterically hindered and electronically distinct environment due to the interplay between the electron-donating ether oxygen and the electron-withdrawing aldehyde.

  • 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: The aldehyde group is at the C6 position, para to one ether oxygen and meta to the other. This placement results in a more electronically conventional and less sterically encumbered molecule.[4]

This positional variance is not trivial; it dictates the synthetic strategy required for their preparation and profoundly influences their chemical behavior.

G cluster_0 Isomer Comparison cluster_1 Key Differentiators Isomer_5 5-Carbaldehyde (ortho) Synthesis Synthesis Strategy Isomer_5->Synthesis Directed ortho-Metalation Reactivity Reactivity Profile Isomer_5->Reactivity Sterically Hindered Spectroscopy Spectroscopic Signature Isomer_5->Spectroscopy Distinct Proton/Carbon Shifts Isomer_6 6-Carbaldehyde (para) Isomer_6->Synthesis Electrophilic Aromatic Substitution Isomer_6->Reactivity Less Hindered Isomer_6->Spectroscopy More 'Typical' Aromatic Shifts

Figure 1: Logical relationship between isomer structure and key differentiating properties.

Part 2: Comparative Physicochemical and Spectroscopic Data

The structural differences are clearly reflected in the isomers' physical and spectral properties. The following table summarizes key experimental and predicted data for easy comparison.

PropertyThis compound2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde
CAS Number 29668-43-7[5][6]29668-44-8[4][7]
Molecular Formula C₉H₈O₃C₉H₈O₃
Molecular Weight 164.16 g/mol [5]164.16 g/mol [4]
Appearance Off-white to light yellow crystalline powderWhite to off-white crystalline solid[8]
Melting Point 62-71 °C[6]~75 °C
¹H NMR (Aldehyde) Downfield shift due to ortho oxygen proximityStandard aromatic aldehyde shift
IR (C=O stretch) ~1680 cm⁻¹ (influenced by H-bonding potential)~1685 cm⁻¹

Expert Analysis of Spectroscopic Data:

  • ¹H NMR Spectroscopy: The most telling difference lies in the chemical shift of the aldehydic proton. For the 5-isomer, this proton is subject to the electronic and anisotropic effects of the adjacent ether oxygen, typically resulting in a more pronounced downfield shift compared to the 6-isomer.

  • ¹³C NMR Spectroscopy: The carbon chemical shifts in the aromatic ring of the 5-isomer are more perturbed due to the direct ortho relationship between the electron-donating and electron-withdrawing groups, leading to a more complex and spread-out spectrum compared to the more symmetric 6-isomer.

  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency can be subtly lower in the 5-isomer, potentially due to intramolecular hydrogen bonding interactions or other electronic effects not present in the 6-isomer.

Part 3: Divergent Synthetic Strategies and Reactivity

The synthesis of each isomer requires a fundamentally different strategic approach, dictated by the principles of aromatic substitution.

Synthesis of 6-Carbaldehyde: The Path of Least Resistance

The ether oxygens of the 2,3-dihydro-1,4-benzodioxine ring are activating, electron-donating groups that direct electrophiles to the ortho and para positions. The C6 position is the para position and is sterically accessible, making it the preferred site for electrophilic aromatic substitution. The Vilsmeier-Haack reaction is an exemplary method for this transformation.[9][10]

Causality Behind the Method: The Vilsmeier-Haack reaction employs a mild electrophile, the Vilsmeier reagent (a chloromethyliminium salt), generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] This electrophile is potent enough to react with the activated aromatic ring but mild enough to prevent side reactions, offering high regioselectivity for the electron-rich C6 position.[13]

G Start 2,3-Dihydro- 1,4-benzodioxine Process Electrophilic Aromatic Substitution (SEAr) Start->Process Reagent Vilsmeier Reagent (DMF, POCl₃) Reagent->Process Product 2,3-Dihydro-1,4-benzodioxine- 6-carbaldehyde Process->Product

Figure 2: Synthetic workflow for the 6-carbaldehyde isomer via Vilsmeier-Haack reaction.

Synthesis of 5-Carbaldehyde: A Directed Approach

Synthesizing the 5-carbaldehyde isomer is more challenging as it requires overriding the natural para-directing tendency of the substrate. This is achieved through Directed ortho-Metalation (DoM) .[14][15]

Causality Behind the Method: DoM leverages the Lewis basicity of a heteroatom-containing group—in this case, the ether oxygens—to direct a strong organolithium base (e.g., n-butyllithium) to deprotonate the adjacent ortho proton.[16] The ether oxygen coordinates to the lithium ion, positioning the alkyl base to abstract a proton from C5 specifically. The resulting aryllithium intermediate is then quenched with an electrophile, such as DMF, to install the aldehyde group precisely at the 5-position.[15]

G Start 2,3-Dihydro- 1,4-benzodioxine Step1 1. n-BuLi (Directed Deprotonation) Start->Step1 Intermediate C5-Lithiated Intermediate Step1->Intermediate Step2 2. DMF (Quench) 3. Aqueous Workup Intermediate->Step2 Product 2,3-Dihydro-1,4-benzodioxine- 5-carbaldehyde Step2->Product

Figure 3: Synthetic workflow for the 5-carbaldehyde isomer via Directed ortho-Metalation.

Comparative Reactivity
  • Nucleophilic Attack on Carbonyl: The aldehyde of the 5-isomer is more sterically shielded by the adjacent dioxine ring, which can influence the kinetics of nucleophilic additions compared to the more exposed aldehyde of the 6-isomer.

  • Further Aromatic Substitution: The aldehyde group is deactivating for both isomers. However, any subsequent electrophilic substitution on the 5-isomer would be directed primarily to the C7 position, whereas the 6-isomer would direct to the C7 (or C5) position.

Part 4: Applications in Drug Discovery and Materials Science

Both isomers are valuable building blocks, but their utility is often distinct.

  • This compound: This isomer and its derivatives are crucial in constructing complex heterocyclic systems. For instance, the corresponding 5-carboxamide has been identified as a lead structure for developing potent PARP1 inhibitors for cancer therapy.[17]

  • 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: This isomer is a versatile intermediate for a broad range of applications. It is used in the synthesis of compounds with anti-inflammatory activity and serves as a precursor to various ligands and biologically active molecules.[8][18] Its derivatives, such as oximes and thiosemicarbazones, are also explored for their therapeutic potential.[19]

Part 5: Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

This protocol details the Vilsmeier-Haack reaction, a reliable method for synthesizing the 6-carbaldehyde isomer.

Principle & Self-Validation: This procedure relies on the regioselective formylation of an activated aromatic ring. The reaction's progress should be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product must be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) against established literature values.

Detailed Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.). Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition, allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2,3-dihydro-1,4-benzodioxine (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as a crystalline solid.

Conclusion

While this compound and 6-carbaldehyde share the same molecular formula, they are fundamentally different molecules in terms of their synthesis and chemical behavior. The 6-isomer is readily prepared via classical electrophilic aromatic substitution, reflecting the inherent electronic preferences of the benzodioxine ring. In contrast, the synthesis of the 5-isomer requires a more sophisticated directed metalation strategy to achieve its less favored ortho-functionalization. For the medicinal or materials chemist, understanding this core distinction is critical for efficient synthetic planning and the rational design of novel molecular architectures.

References

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Grokipedia. (n.d.). Directed ortho metalation.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation.
  • PubChemLite. (n.d.). 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. Université du Luxembourg.
  • Sunkari, S., et al. (2019). Synthesis of 2,3-dihydrobenzo[b][8][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2656-2661. (Note: While the direct link is to a PMC article, the search result points to the relevance of the 5-carboxamide scaffold.)
  • Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • PubChem. (n.d.). 2,3-Dihydrobenzo[b][8][14]dioxine-6-carbaldehyde oxime. National Center for Biotechnology Information.
  • International Journal of Pharmacy and Technology. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chem-Station. (2014). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Appretech Scientific Limited. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molecules, 29(9), 1988.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Fisher Scientific. (n.d.). This compound, Thermo Scientific.
  • Chemical Synthesis Database. (n.d.). 6-hydroxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde.
  • ResearchGate. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • ResearchGate. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry, 51(20), 6366-6376.
  • Trade Science Inc. (2008). A review on chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal.

Sources

A Comparative Analysis of the Biological Activities of Benzodioxine Carbaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,4-benzodioxane scaffold is a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antioxidant, and cytotoxic activities.[3][4][5] However, the influence of substituent positioning on the benzodioxane ring system is a critical determinant of a molecule's biological profile. This guide provides a comparative framework for evaluating the biological activities of two key positional isomers of benzodioxine carbaldehyde: 1,4-benzodioxan-2-carbaldehyde and 1,4-benzodioxan-6-carbaldehyde .

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the experimental methodologies required to elucidate the distinct biological signatures of these isomers. The protocols described herein are designed to be self-validating, providing a robust foundation for generating reliable and reproducible data.

Introduction to the Isomers

The position of the carbaldehyde group on the 1,4-benzodioxane core is anticipated to significantly impact the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

  • 1,4-Benzodioxan-2-carbaldehyde: In this isomer, the aldehyde functionality is located on the dioxane ring. Its synthesis often proceeds from the corresponding carboxylic acid, which can be prepared via the condensation of catechol with ethyl 2,3-dibromopropionate, followed by saponification.[6]

  • 1,4-Benzodioxan-6-carbaldehyde: Here, the aldehyde group is attached to the benzene ring. A common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane or 1,2-dibromoethane.[3]

This guide will outline a series of standardized in vitro assays to systematically compare the antimicrobial, antioxidant, and cytotoxic potential of these two isomers.

Experimental Protocols for Biological Activity Comparison

To ensure a rigorous and objective comparison, a panel of well-established in vitro assays is recommended. The following protocols are detailed to allow for their direct implementation in a laboratory setting.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a standardized, qualitative assay to determine the susceptibility of bacteria to a given compound.[7][8] It provides a preliminary indication of a compound's potential as an antibacterial agent.

Experimental Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) P2 Inoculate Mueller-Hinton agar plates P1->P2 A1 Place discs on inoculated agar surface P2->A1 P3 Prepare sterile filter paper discs with isomers P3->A1 A2 Incubate plates at 37°C for 18-24 hours AN1 Measure zones of inhibition (mm) A2->AN1 AN2 Compare zone diameters to interpret susceptibility AN1->AN2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus and Escherichia coli) in sterile broth, adjusted to a 0.5 McFarland turbidity standard.[7]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[8]

  • Disc Preparation and Application: Impregnate sterile filter paper discs with known concentrations of each benzodioxine carbaldehyde isomer dissolved in a suitable solvent (e.g., DMSO). A solvent control disc should also be prepared. Aseptically place the discs on the inoculated agar surface, ensuring they are at least 24 mm apart.[7]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[7]

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity of the isomer.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to evaluate the free radical scavenging capacity of a compound.[9] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored product in the presence of an antioxidant.[10]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay (in 96-well plate) cluster_analysis Analysis P1 Prepare serial dilutions of isomers A1 Add isomer solutions to wells P1->A1 P2 Prepare DPPH working solution in methanol A2 Add DPPH solution to all wells P2->A2 A1->A2 A3 Incubate in the dark at room temperature (30 min) A2->A3 AN1 Measure absorbance at 517 nm A3->AN1 AN2 Calculate percentage of radical scavenging activity AN1->AN2 AN3 Determine IC50 values AN2->AN3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the benzodioxine carbaldehyde isomers and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well microplate, add a specific volume of each isomer dilution to triplicate wells. Add the DPPH solution to each well. A blank well containing only methanol and DPPH should also be included.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the isomer required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of scavenging activity against the concentration of the isomer.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis P1 Seed cells in a 96-well plate P2 Incubate for 24 hours P1->P2 P3 Treat cells with serial dilutions of isomers P2->P3 P4 Incubate for 24-48 hours P3->P4 A1 Add MTT solution to each well P4->A1 A2 Incubate for 3-4 hours A1->A2 A3 Add solubilizing agent (e.g., DMSO) A2->A3 AN1 Measure absorbance at 570 nm A3->AN1 AN2 Calculate percentage of cell viability AN1->AN2 AN3 Determine IC50 values AN2->AN3

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each benzodioxine carbaldehyde isomer for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, representing the concentration of the isomer that causes a 50% reduction in cell viability, can be determined from the dose-response curve.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Biological Activity Data for Benzodioxine Carbaldehyde Isomers

Biological ActivityParameter1,4-Benzodioxan-2-carbaldehyde1,4-Benzodioxan-6-carbaldehydePositive Control
Antimicrobial Zone of Inhibition (mm) vs. S. aureus1218Ciprofloxacin (30)
Zone of Inhibition (mm) vs. E. coli814Ciprofloxacin (25)
Antioxidant DPPH Scavenging IC50 (µg/mL)7545Ascorbic Acid (8)
Cytotoxicity MTT Assay IC50 (µM) vs. HeLa cells>10065Doxorubicin (0.5)

Interpretation:

The hypothetical data in Table 1 suggests that the 1,4-benzodioxan-6-carbaldehyde isomer exhibits superior antimicrobial, antioxidant, and cytotoxic activity compared to the 1,4-benzodioxan-2-carbaldehyde isomer. This highlights the profound impact of the carbaldehyde group's position on the biological properties of the benzodioxane scaffold. The increased activity of the 6-substituted isomer could be attributed to a more favorable electronic distribution or reduced steric hindrance, allowing for more effective interaction with biological targets.

Conclusion

This guide provides a comprehensive framework for the systematic comparison of the biological activities of 1,4-benzodioxan-2-carbaldehyde and 1,4-benzodioxan-6-carbaldehyde. By employing the detailed experimental protocols for antimicrobial, antioxidant, and cytotoxicity testing, researchers can generate robust and comparable data. The insights gained from such studies are invaluable for understanding structure-activity relationships and guiding the rational design of novel therapeutic agents based on the versatile 1,4-benzodioxane scaffold.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.
  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • ResearchGate. (n.d.). Manual of Antimicrobial Susceptibility Testing.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • Marine Biology. (n.d.). DPPH radical scavenging activity.
  • National Center for Biotechnology Information. (n.d.). Genesis and development of DPPH method of antioxidant assay.
  • European Journal of Chemistry. (2011, June 30). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.
  • Scirp.org. (2022, September 23). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.
  • National Institutes of Health. (2023, June 21). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • ResearchGate. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.
  • Scirp.org. (2022, September 23). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock of reliable, reproducible downstream results. 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a valuable building block, notably utilized in the synthesis of potent therapeutic agents like PARP1 inhibitors.[1] An impure starting material can introduce a cascade of complications, from inconsistent reaction yields to the generation of unknown and potentially toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the purity of synthesized this compound. We move beyond mere protocols to explain the scientific rationale behind each method, enabling you to construct a self-validating system of quality control for this critical intermediate.

Understanding the Synthetic Landscape: Anticipating Potential Impurities

Effective purity validation begins with an understanding of the synthetic route and its potential pitfalls. A common synthesis for benzodioxine derivatives involves the Williamson ether synthesis, reacting a dihydroxy benzaldehyde with a dihaloethane.[2] In the case of our target molecule, the likely starting material is 2,3-dihydroxybenzaldehyde.

Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Material: 2,3-dihydroxybenzaldehyde.

  • Positional Isomers: If the formylation step (e.g., via a Reimer-Tiemann reaction) is not perfectly selective, trace amounts of other isomers might be present.[3][4][5]

  • Solvent Residues: Residual high-boiling point solvents like DMF used during synthesis.[2]

  • Oxidation Products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid (2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid).

Our analytical strategy must be designed to resolve and detect these specific impurities with high sensitivity.

The Analytical Workflow: A Multi-Technique Approach

No single technique is sufficient for comprehensive purity validation. A robust workflow integrates rapid qualitative checks with precise quantitative methods and definitive structural confirmation. This multi-pronged approach ensures that the material is not only of high purity but is also structurally correct.

Purity_Validation_Workflow cluster_Synthesis Synthesis & Work-up cluster_Analysis Purity Validation Cascade synthesis Crude Product (this compound) tlc 1. TLC (Rapid Qualitative Check) synthesis->tlc Monitor Reaction hplc 2. RP-HPLC (Quantitative Purity) tlc->hplc Purity >95%? gcms 3. GC-MS (Volatile Impurities) hplc->gcms Purity >99%? nmr 4. NMR Spectroscopy (Structural Confirmation) gcms->nmr No Volatiles? ftir 5. FTIR Spectroscopy (Functional Group ID) nmr->ftir Structure OK? final_product Validated Pure Product ftir->final_product All Checks Pass

Caption: Integrated workflow for validating synthesized this compound.

Part 1: Chromatographic Comparison – TLC vs. HPLC vs. GC-MS

Chromatographic techniques are the cornerstone of purity assessment, separating the target compound from impurities based on differential partitioning between a stationary and a mobile phase.

Thin-Layer Chromatography (TLC): The First Line of Assessment

Expertise & Experience: TLC is an indispensable tool for rapid, real-time reaction monitoring and qualitative assessment of the crude product.[6] Its value lies in its simplicity and speed. The key to effective TLC is selecting a solvent system that provides good separation between the less polar product and the more polar starting material (2,3-dihydroxybenzaldehyde). A significant difference in Retention Factor (Rf) values is a strong initial indicator of a successful reaction.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a light pencil line approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude product in ethyl acetate. Using a capillary tube, spot the solution onto the starting line. Also spot standards of the starting material if available. Keep spots small and concentrated.[7]

  • Elution: Prepare a mobile phase of 7:3 Hexane:Ethyl Acetate in a TLC chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover and allow the solvent front to ascend to about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.

    • Staining: For enhanced visualization of the aldehyde, prepare a 2,4-dinitrophenylhydrazine (DNPH) stain. Aldehydes and ketones will appear as yellow to orange spots.[7]

Trustworthiness: A single, well-defined spot for the product with an Rf value distinct from the starting material provides initial confidence in the product's identity. The absence of a spot corresponding to the starting material suggests complete conversion.

CompoundPolarityExpected Rf (7:3 Hexane:EtOAc)Appearance (UV 254 nm)
This compound Moderate~0.5 - 0.6Dark Spot
2,3-dihydroxybenzaldehyde (Starting Material)High~0.1 - 0.2Dark Spot
High-Performance Liquid Chromatography (HPLC): The Quantitative Standard

Expertise & Experience: For a definitive quantitative assessment of purity, Reverse-Phase HPLC (RP-HPLC) is the industry standard.[8][9] It offers superior resolution and sensitivity compared to TLC. We use a non-polar stationary phase (like C18) and a polar mobile phase. The non-polar product will be retained longer than any highly polar impurities. This method is essential for generating the percentage purity data required for a certificate of analysis.

Experimental Protocol: RP-HPLC Analysis

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 60:40 Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Methanol.

Trustworthiness: The output chromatogram provides a percentage area for each peak. For high-purity material, the main product peak should account for >99% of the total integrated area. This method is self-validating when a reference standard is run alongside the sample to confirm the retention time.

CompoundExpected Retention Time (min)Expected Area % (High Purity Sample)
2,3-dihydroxybenzaldehyde~2.5< 0.1%
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid~3.8< 0.2%
This compound ~5.2> 99.5%
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Contaminants

Expertise & Experience: GC-MS is the ideal method for detecting and identifying low-boiling point impurities, such as residual solvents (e.g., DMF, ethyl acetate, hexane) or volatile byproducts.[10] The sample is vaporized and separated by a GC column, with each component subsequently identified by its unique mass spectrum.

Experimental Protocol: GC-MS Analysis

  • System: GC-MS with an electron ionization (EI) source.

  • Column: DB-5ms or similar non-polar capillary column.

  • Carrier Gas: Helium.

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min.

  • MS Detection: Scan from m/z 40 to 400.

  • Sample Prep: Dissolve sample in a high-purity solvent like dichloromethane.

Trustworthiness: The mass spectrometer provides a molecular fingerprint for each eluting peak. By comparing the obtained mass spectra with a reference library (like NIST), impurities can be identified with a high degree of confidence.[11] The target compound will show a molecular ion peak (M+) at m/z = 164.16.

Part 2: Spectroscopic Confirmation – NMR and FTIR

While chromatography separates components, spectroscopy provides definitive structural confirmation and identifies functional groups.

Analysis_Decision_Tree start Need Purity Data? q_qual Qualitative Check? start->q_qual Yes q_struct Structural Info? start->q_struct No q_quant Quantitative Purity? q_qual->q_quant Need Numbers ans_tlc Use TLC q_qual->ans_tlc Quick Reaction Check ans_hplc Use HPLC q_quant->ans_hplc Non-Volatile Sample ans_gcms Use GC-MS q_quant->ans_gcms Volatile Impurities ans_nmr Use NMR q_struct->ans_nmr Atomic Connectivity ans_ftir Use FTIR q_struct->ans_ftir Functional Groups

Caption: Decision tree for selecting the appropriate analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide an unambiguous confirmation of the molecular structure. The chemical shift, integration, and coupling patterns of the protons in ¹H NMR, along with the number and type of carbon signals in ¹³C NMR, serve as a unique fingerprint of the target molecule.[12] The absence of signals corresponding to impurities (like the broad phenolic -OH from the starting material) is a powerful indicator of purity.

Expected NMR Data (in CDCl₃, 400 MHz)

  • ¹H NMR:

    • Aldehyde Proton (CHO): A singlet around δ 10.3 ppm. Its presence is critical.

    • Aromatic Protons (Ar-H): Three protons in the region of δ 7.0-7.5 ppm, exhibiting characteristic coupling patterns.

    • Dioxine Protons (OCH₂CH₂O): Two multiplets (or complex signals) around δ 4.3-4.4 ppm, integrating to 4 protons in total.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal around δ 190 ppm.

    • Aromatic Carbons: Signals between δ 115-150 ppm.

    • Dioxine Carbons (OCH₂CH₂O): Two signals around δ 64-65 ppm.

Trustworthiness: A clean NMR spectrum that matches the expected structure, with correct integrations and no unassigned peaks, is the highest level of evidence for both identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification

Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[13][14] For our target, the most important absorbances are the aldehyde C=O and C-H stretches. This method is particularly useful for quickly confirming the conversion of the starting material's hydroxyl groups to the product's aldehyde.

Experimental Protocol: FTIR Analysis

  • System: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Prep: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Collect the spectrum from 4000 to 650 cm⁻¹.

Trustworthiness: The presence of characteristic aldehyde peaks and the absence of a broad O-H stretch (from ~3200-3500 cm⁻¹) from the starting material validates the chemical transformation.

Functional GroupWavenumber (cm⁻¹)Significance
Aldehyde C-H Stretch~2850 and ~2750 cm⁻¹Diagnostic for the aldehyde group.[15][16]
Aldehyde C=O Stretch ~1700 - 1705 cm⁻¹ Confirms the carbonyl group conjugated to the aromatic ring.[14][17]
Aromatic C=C Stretch~1450 - 1600 cm⁻¹Indicates the presence of the benzene ring.[13]
C-O Ether Stretch~1250 cm⁻¹Corresponds to the ether linkages in the dioxine ring.
Phenolic O-H Stretch (Impurity)~3200 - 3500 cm⁻¹ (Broad)Absence of this peak indicates complete reaction of the starting material.

Conclusion

Validating the purity of this compound is a systematic process that relies on the orthogonal application of multiple analytical techniques. By combining the rapid, qualitative insights from TLC, the precise quantitative data from HPLC, the volatile impurity detection of GC-MS, and the definitive structural confirmation from NMR and FTIR, a researcher can have the utmost confidence in the quality of their synthetic intermediate. This rigorous, evidence-based approach is fundamental to ensuring the integrity and success of any research or drug development program.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][18]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][18]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). National Center for Biotechnology Information.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries.
  • IR: aldehydes. (n.d.). University of Calgary.
  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. (1987). Semantic Scholar.
  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? (n.d.). AIR Unimi.
  • This compound, Thermo Scientific. (n.d.). Fisher Scientific.
  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.
  • What are the synthesis and applications of 1,4-BENZODIOXAN-6-CARBOXALDEHYDE? (n.d.). ChemBK.
  • The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online.
  • This compound. (n.d.). Appretech Scientific Limited.
  • 2,3-Dihidro-1,4-benzodioxin-5-carbaldehído, Thermo Scientific. (n.d.). Fisher Scientific.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). National Center for Biotechnology Information.
  • Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. (2016). Google Patents.
  • Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. (2020). Google Patents.
  • METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY. (2019). Google Patents.
  • Analytical Method - Aldehyde, Screening. (n.d.). Keika Ventures.
  • New analytical method for determining aldehydes in aqueous samples. (1999). CDC Stacks.
  • TLC-Thin Layer Chromatography. (2024). Operachem.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). National Center for Biotechnology Information.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Semantic Scholar.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.). Scientific Research Publishing.
  • Question Identify the reactions leading to correct products in the follow... (2025). Filo.
  • Reimer–Tiemann reaction. (n.d.). Wikipedia.
  • Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. (n.d.). National Center for Biotechnology Information.
  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of... (n.d.). ResearchGate.
  • GC-MS analysis of methanolic cold extract of Urochloa distachya (L.) T.Q.Nguyen,whole plant. (2021). ResearchGate.
  • GC-MS CHARACTERIZED BIOACTIVE CONSTITUENTS AND ANTIOXIDANT CAPACITIES OF AQUEOUS AND ETHANOLIC LEAF EXTRACTS OF Rauvolfia vomitoria. (n.d.). ResearchGate.
  • Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). (n.d.). ResearchGate.

Sources

A Comparative Guide to PARP1 Inhibitors Derived from Benzodioxine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparative analysis of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors based on the 2,3-dihydro-1,4-benzodioxine scaffold and its bioisosteric analogue, the 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold. We will dissect the design strategy, structure-activity relationships (SAR), and supporting experimental data that highlight the journey from a virtual screening hit to a potent inhibitor lead.

Introduction: The Rationale for Novel PARP1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), acting as a primary sensor for single-strand breaks (SSBs). Upon detecting a break, PARP1 catalyzes the formation of long poly(ADP-ribose) chains on itself and other nuclear proteins, creating a scaffold to recruit the necessary DNA repair machinery.

The therapeutic power of PARP1 inhibitors (PARPis) lies in the concept of synthetic lethality . In cancer cells with defects in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—most notably those with mutations in BRCA1 or BRCA2 genes—the inhibition of PARP1-mediated SSB repair is catastrophic. Unrepaired SSBs are converted into toxic DSBs during replication, which the HR-deficient cells cannot resolve, leading to selective cell death. This principle has led to the approval of several potent PARPis like Olaparib and Rucaparib.

However, the emergence of resistance mechanisms necessitates the exploration of novel chemical scaffolds that can yield inhibitors with different binding modes, improved selectivity, or the ability to overcome existing resistance.[1][3] The 1,4-benzodioxane core is a well-established "evergreen" scaffold in medicinal chemistry, recognized for its structural rigidity and ability to form the foundation for a wide range of bioactive compounds.[4] This guide examines its potential as a novel pharmacophore for PARP1 inhibition.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP1 Repair ssb1->parp1 Repaired survival1 Cell Survival parp1->survival1 hr1 Homologous Recombination (HR) hr1->survival1 dsb1 Double-Strand Break (DSB) dsb1->hr1 Repaired ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor ssb2->parpi parp2 PARP1 Repair (Blocked) parpi->parp2 rep_fork Replication Fork Collapse parp2->rep_fork dsb2 Toxic DSB rep_fork->dsb2 hr2 Defective HR dsb2->hr2 Repair Fails death Apoptosis (Synthetic Lethality) hr2->death

Figure 1: The Principle of Synthetic Lethality.

Part 1: The 2,3-Dihydro-1,4-Benzodioxine Scaffold as a PARP1 Inhibitor

The journey into this scaffold began with a high-throughput virtual screening (HTVS) of the Maybridge small molecule library against the crystal structure of PARP1.[1][3] This computational approach identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4) as a promising, novel hit.

Lead Compound:

  • Compound 4: 2,3-dihydro-1,4-benzodioxine-5-carboxamide

  • PARP1 IC₅₀: 5.8 μM[1][3]

The primary rationale for selecting this compound for further development was its novel scaffold combined with a moderate inhibitory activity. The carboxamide moiety is a classic pharmacophoric feature for PARP inhibitors, known to mimic the nicotinamide portion of the NAD+ substrate by forming key hydrogen bonds in the enzyme's active site.

Initial Structure-Activity Relationship (SAR) Exploration

To improve upon the initial 5.8 μM potency, a series of analogues were synthesized. The key insight from this stage was that modifications to the benzodioxine ring system were critical.

  • Ring Size Modification: The six-membered dioxine ring was found to be optimal. An analogue with a five-membered benzodioxole ring (Compound 31) showed reduced activity (IC₅₀ ≥ 2.5 μM), while expanding to a seven-membered benzodioxepine ring (Compound 32) led to a significant loss of activity.[1] This suggests that the specific geometry and conformational constraints of the six-membered ring are crucial for proper orientation within the PARP1 active site.

Compound IDScaffoldKey ModificationPARP1 IC₅₀ (μM)Reference
4 1,4-BenzodioxineLead Compound5.8[1][3]
31 1,3-Benzodioxole5-membered ring≥ 2.5[1]
32 1,5-Benzodioxepine7-membered ring> 2.5[1]

Table 1: Effect of Heterocyclic Ring Size on PARP1 Inhibition.

Despite these efforts, the modifications around the benzodioxine core did not yield a substantial increase in potency. This plateau in activity prompted a strategic shift in the drug discovery process: scaffold hopping.

Part 2: Comparative Analysis via Scaffold Hopping to a Benzoxazinone Core

Scaffold hopping, or bioisosteric replacement, is a powerful medicinal chemistry strategy where a core molecular structure is replaced by a chemically different group that maintains similar spatial arrangement and electronic properties.[5] This is often done to improve potency, alter pharmacokinetic properties, or escape existing patent landscapes.

In this case, the 1,4-benzodioxine scaffold was replaced with a 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine (benzoxazinone) scaffold. This represents a bioisosteric replacement of the C-2 methylene ether (-O-CH₂-) in the benzodioxine ring with an amide group (-NH-C=O-).

G cluster_0 1,4-Benzodioxine Scaffold cluster_1 Bioisosteric Benzoxazinone Scaffold struct1 struct2 struct1->struct2 Scaffold Hopping (Bioisosteric Replacement) label1 Lead Scaffold (Compound 4) label2 Optimized Scaffold (Basis for Compound 49)

Figure 2: Scaffold Hopping from Benzodioxine to Benzoxazinone.

This structural change proved to be highly effective. The introduction of the lactam functionality within the ring system provided new opportunities for hydrogen bonding and other interactions within the PARP1 active site.

Optimization and Potency Breakthrough

The true breakthrough came from combining the superior benzoxazinone scaffold with a Knoevenagel condensation reaction to introduce a rigid para-substituted benzylidene moiety at the C2-position. This led to the identification of the most potent compound in the entire series.

  • Compound 49: (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide

  • PARP1 IC₅₀: 0.082 μM (82 nM)[1][3]

This represents a remarkable 70-fold increase in potency compared to the original benzodioxine lead compound (5.8 μM). The SAR for this series was clear: the para-hydroxy group on the benzylidene moiety was crucial for the enhanced activity. An analogue with a para-methoxy group (Compound 50) was significantly less potent (IC₅₀ = 0.42 μM).[1]

Comparative Performance Summary

The following table compares the most potent inhibitors developed from each scaffold against established clinical PARP inhibitors, Olaparib and Veliparib, tested under the same assay conditions.

Compound IDScaffoldPARP1 IC₅₀ (μM)Fold Improvement vs. Cmpd 4Reference
4 1,4-Benzodioxine5.8-[1][3]
49 Benzoxazinone0.082 70.7x [1][3]
50 Benzoxazinone0.4213.8x[1]
OlaparibPhthalazinone0.004(Control)[1]
VeliparibBenzimidazole0.002(Control)[1]

Table 2: Comparative Efficacy of Lead Compounds from Benzodioxine and Benzoxazinone Scaffolds.

Causality of Improved Performance: The dramatic increase in potency with Compound 49 can be attributed to several factors:

  • Superior Core Scaffold: The benzoxazinone core likely provides a more optimal geometry and set of hydrogen bonding interactions within the PARP1 nicotinamide-binding pocket compared to the benzodioxine core.

  • Extended Binding Interactions: The addition of the rigid 4-hydroxybenzylidene group extends the molecule into an adjacent sub-pocket, allowing for additional, potent interactions (e.g., hydrogen bonding via the phenolic hydroxyl group) that were not possible with the original lead compound. This "secondary site contact" is a known strategy for developing highly potent and selective inhibitors.

Part 3: Key Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and self-validating. Below are detailed methodologies for the key assays.

G start Virtual Screening (HTVS) hit Identify Hit Scaffolds (e.g., Benzodioxine) start->hit synthesis1 Synthesize Analogues & SAR Study hit->synthesis1 assay1 PARP1 Enzymatic Assay (IC50 Determination) synthesis1->assay1 hop Scaffold Hopping (e.g., to Benzoxazinone) assay1->hop Potency Plateau synthesis2 Synthesize New Series & Optimize hop->synthesis2 assay2 Re-evaluate in PARP1 Assay synthesis2->assay2 cell_assay Cell-Based Assays (e.g., Viability in BRCA-mutant cells) assay2->cell_assay Potent Hit lead Optimized Lead Compound (e.g., Compound 49) cell_assay->lead

Figure 3: Experimental Workflow for Inhibitor Discovery and Optimization.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 directly. It is the primary screen used to determine IC₅₀ values.

Principle: A colorimetric or chemiluminescent assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. Inhibitors will reduce the amount of this incorporation.

Step-by-Step Methodology:

  • Plate Preparation: To a 96-well plate pre-coated with histone proteins, add 25 μL of 1X PARP Buffer.

  • Compound Addition: Add 5 μL of the test compound (dissolved in DMSO and diluted in buffer to various concentrations) or vehicle control (DMSO in buffer) to the appropriate wells.

  • Enzyme Addition: Add 10 μL of recombinant human PARP1 enzyme to all wells except the "blank" control. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 10 μL of a PARP cocktail (containing biotinylated NAD+ and activated DNA) to all wells to start the enzymatic reaction. Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the plate 4 times with 1X Wash Buffer to remove unincorporated reagents.

  • Detection: Add 50 μL of streptavidin-horseradish peroxidase (Strep-HRP) conjugate to each well. Incubate for 30 minutes at room temperature. This will bind to the biotinylated ADP-ribose on the histones.

  • Washing: Repeat the washing step (Step 5) to remove unbound Strep-HRP.

  • Signal Generation: Add 50 μL of HRP substrate (e.g., TMB for colorimetric detection) to each well. Allow the signal to develop for 15-30 minutes.

  • Data Acquisition: Read the absorbance (e.g., at 450 nm for TMB) or luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTS/MTT)

This assay determines the cytotoxic effect of the inhibitors on living cells, which is crucial for validating that enzymatic inhibition translates to a desired biological outcome (e.g., killing cancer cells).

Principle: Viable cells contain mitochondrial dehydrogenases that can convert a tetrazolium salt (like MTS or MTT) into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient MDA-MB-436 and BRCA-proficient MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture media. Remove the old media from the cells and add 100 μL of the compound-containing media to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours (or a desired time point) at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: Add 20 μL of MTS or MTT reagent to each well.

  • Incubation for Color Development: Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the reagent into the colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percent cell viability. Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition). Comparing GI₅₀ values between BRCA-deficient and proficient cell lines helps confirm a synthetic lethal mechanism.

Conclusion and Future Directions

This comparative study demonstrates the successful application of a modern drug discovery paradigm: leveraging computational screening to identify a novel starting point, followed by rational medicinal chemistry and scaffold hopping to achieve a significant enhancement in potency.

The 2,3-dihydro-1,4-benzodioxine scaffold served as a viable, albeit moderately potent, entry point into a new class of PARP1 inhibitors. However, the true potential was unlocked through bioisosteric replacement. The resulting benzoxazinone scaffold , particularly when functionalized with a 4-hydroxybenzylidene group (Compound 49 ), yielded an inhibitor with a potent IC₅₀ of 82 nM.[1][3]

While this is still less potent than clinically approved drugs like Olaparib, this work provides a validated and highly promising new chemical scaffold for further development. Future work should focus on:

  • Selectivity Profiling: Determining the inhibitory activity of Compound 49 against PARP2 and other PARP family members is critical to assess its potential for a reduced toxicity profile.

  • Cell-Based Validation: Confirming the synthetic lethal potential of Compound 49 in a panel of BRCA-mutant and wild-type cell lines.

  • Structural Biology: Obtaining a co-crystal structure of Compound 49 bound to PARP1 would provide invaluable insights into its binding mode and guide the next round of structure-based design to further improve potency and selectivity.

This research successfully establishes the benzoxazinone core as a promising platform for the development of next-generation PARP1 inhibitors.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. [Link]
  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]
  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Journament. [Link]
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - N-(un/substituted-phenyl)acetamides and evaluation of their enzyme inhibitory and in silico molecular docking studies. SciELO. [Link]
  • Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. PubMed. [Link]
  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]
  • Bioisosteric Replacement Str
  • Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts. PubMed. [Link]
  • Design and synthesis of benzodiazepines as brain penetr
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]
  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.
  • (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applic
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]
  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. PubMed. [Link]
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][3]triazino[2,3-c]quinazolines. PMC. [Link]

Sources

A Comparative In Vitro Analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde and Known Inhibitors Against Neurologically Relevant Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of the inhibitory activity of the novel compound 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde against two key enzymes implicated in neurodegenerative and psychiatric disorders: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO). The performance of this compound is benchmarked against well-established inhibitors: Donepezil and Rivastigmine for AChE, and Selegiline and Moclobemide for MAO.

The 2,3-dihydro-1,4-benzodioxine scaffold is a recognized pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic effects.[1][2] Derivatives of this structure have been reported to interact with various enzymes and receptors, making it a promising starting point for the development of novel therapeutics.[3][4] This guide is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of novel compounds targeting enzymes relevant to neurological diseases.

Rationale for Target Selection and Comparator Compounds

The selection of Acetylcholinesterase and Monoamine Oxidase as targets for this in vitro study is based on the established roles of these enzymes in the pathophysiology of Alzheimer's disease, Parkinson's disease, and depression.

  • Acetylcholinesterase (AChE): This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine, a process crucial for terminating synaptic transmission.[5] Inhibition of AChE increases the availability of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][6] Donepezil and Rivastigmine are widely prescribed AChE inhibitors and serve as industry-standard comparators.[7][8][9]

  • Monoamine Oxidase (MAO): MAO enzymes are critical for the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[10][11] There are two main isoforms, MAO-A and MAO-B. Inhibition of MAO-A is a therapeutic approach for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[11][12] Selegiline, a selective irreversible inhibitor of MAO-B, and Moclobemide, a reversible inhibitor of MAO-A, are chosen as comparators to assess both the potency and selectivity of the test compound.[13][14][15]

Experimental Design and Methodologies

The following protocols describe the in vitro assays used to determine the inhibitory potential of this compound and the selected known inhibitors. The experimental design prioritizes reproducibility and the generation of robust, comparable data.

Diagram of the General In Vitro Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound & Known Inhibitors (Serial Dilutions) Incubation Pre-incubation of Enzyme and Inhibitor Test_Compound->Incubation Enzyme Enzyme Solution (AChE or MAO) Enzyme->Incubation Substrate Substrate & Reagents Reaction Initiation of Reaction (Addition of Substrate) Substrate->Reaction Incubation->Reaction Fixed Time Detection Kinetic or Endpoint Measurement Reaction->Detection Rate_Calculation Calculate Reaction Rates Detection->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination (Non-linear Regression) Inhibition_Calculation->IC50_Determination

Caption: General workflow for the in vitro enzyme inhibition assays.

Acetylcholinesterase (AChE) Inhibition Assay Protocol

This protocol is adapted from the well-established Ellman's method, a colorimetric assay that measures the activity of AChE.[5][16][17]

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound: this compound

  • Reference inhibitors: Donepezil, Rivastigmine

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions:

  • Prepare a stock solution of the test compound and reference inhibitors in DMSO.

  • Create a series of dilutions of the test and reference compounds in phosphate buffer.

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

3. Assay Procedure:

  • Add 25 µL of phosphate buffer to each well of a 96-well plate.

  • Add 25 µL of the diluted test compound or reference inhibitor to the respective wells. For the control (100% activity), add 25 µL of phosphate buffer with the same final concentration of DMSO as the inhibitor wells.

  • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Add 50 µL of the DTNB solution to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[5]

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and reference inhibitors using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay Protocol

This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO activity.[10]

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (non-selective substrate) or specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine)[12]

  • Horseradish peroxidase (HRP)

  • Amplex® Red (or a similar fluorogenic probe)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound: this compound

  • Reference inhibitors: Selegiline (MAO-B), Moclobemide (MAO-A)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • Prepare stock solutions of the test compound and reference inhibitors in DMSO.

  • Create serial dilutions of the test and reference compounds in potassium phosphate buffer.

  • Prepare working solutions of MAO-A, MAO-B, HRP, Amplex® Red, and the chosen substrate in the assay buffer.

3. Assay Procedure:

  • Add 50 µL of the MAO enzyme solution (either MAO-A or MAO-B) to the wells of a 96-well black microplate.

  • Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For the control, add 10 µL of the assay buffer with the corresponding DMSO concentration.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Prepare a reaction mix containing the substrate, HRP, and Amplex® Red.

  • Initiate the reaction by adding 40 µL of the reaction mix to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) in a kinetic mode for 30 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (change in fluorescence units per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and reference inhibitors.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.

Comparative In Vitro Activity Data

The following table summarizes the hypothetical IC50 values obtained from the in vitro assays for this compound in comparison to the known inhibitors. These values are representative of typical data generated in such studies.

CompoundTarget EnzymeIC50 (µM)
This compound AChE [Hypothetical Value, e.g., 5.8]
MAO-A [Hypothetical Value, e.g., 12.3]
MAO-B [Hypothetical Value, e.g., > 50]
DonepezilAChE0.021[7][18][19]
RivastigmineAChE4.15[8]
MoclobemideMAO-A6.061[20]
SelegilineMAO-B0.041[21]

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that this compound exhibits moderate inhibitory activity against AChE and weaker, selective inhibition of MAO-A over MAO-B.

  • AChE Inhibition: The hypothetical IC50 value for the test compound against AChE, while significantly higher than that of Donepezil, is comparable to Rivastigmine, indicating potential as a starting point for further optimization. The interaction of the benzodioxine ring with the active site of AChE could be a key determinant of its inhibitory activity.

  • MAO Inhibition and Selectivity: The compound shows a preference for inhibiting MAO-A over MAO-B. This selectivity is an important consideration in drug development, as MAO-A and MAO-B have distinct physiological roles.[11][12] The structural features of the benzodioxine moiety likely contribute to this selective interaction.

Signaling Pathway of Acetylcholinesterase and its Inhibition

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor Binds to & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Transduction Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Blocks Activity

Caption: Acetylcholine signaling at the synapse and the mechanism of AChE inhibitors.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to evaluate the inhibitory potential of this compound against AChE and MAO. The hypothetical results position this compound as a lead structure with modest, selective activity that warrants further investigation.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • Mechanism of Inhibition Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive to better understand the binding mode.

  • In Vivo Efficacy and Safety Studies: Progressing promising compounds to animal models to assess their therapeutic potential and safety profile.

By providing a clear, scientifically grounded comparison, this guide serves as a valuable resource for researchers in the early stages of drug discovery, facilitating the identification and characterization of novel enzyme inhibitors.

References

  • Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. (n.d.). ResearchGate.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol.
  • Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. (1982). PubMed.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed.
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). SpringerLink.
  • Synthesis of 2,3-dihydrobenzo[b][7][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). PubMed Central.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate.
  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. (n.d.). ACS Publications.
  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021, January 21). PubMed Central.
  • Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. (n.d.). Bentham Science.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene.
  • IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. (n.d.). ResearchGate.
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023, June 21). National Institutes of Health.
  • IC50 graphs of compounds 2d, 2f, 2j, 2l, and donepezil on the... (n.d.). ResearchGate.
  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. (n.d.). ResearchGate.
  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... (n.d.). ResearchGate.
  • Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. (n.d.). PubMed Central.
  • Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. (n.d.). PubMed Central.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024, April 24). MDPI.
  • The pharmacology of selegiline. (n.d.). Poison Control.
  • selegiline | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Moclobemide. (n.d.). Wikipedia.
  • Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. (n.d.). PubMed Central.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate.
  • In Situ-Forming Microparticles for Controlled Release of Rivastigmine: In Vitro Optimization and In Vivo Evaluation. (n.d.). MDPI.
  • 20823 Exelon Clinical Pharmacology Biopharmaceutics Review. (1997, December 15). accessdata.fda.gov.

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the 2,3-dihydro-1,4-benzodioxine scaffold represents a privileged chemical structure, forming the core of numerous biologically active compounds.[1][2][3][4] Its versatility is a double-edged sword; while enabling the design of potent ligands for various biological targets, it also introduces the significant challenge of cross-reactivity. This guide provides an in-depth comparison of the potential cross-reactivity profiles of 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde derivatives. It further outlines robust experimental frameworks to empirically assess and compare their selectivity. Our focus is to equip you with the foundational knowledge and practical methodologies to navigate the complexities of off-target interactions inherent to this valuable chemical class.

The 2,3-Dihydro-1,4-benzodioxine Scaffold: A Hub of Biological Activity

The 2,3-dihydro-1,4-benzodioxine moiety is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[2][5] These include antihypertensive effects through antagonism of α-adrenoceptors, anti-inflammatory properties, and potential anticancer applications via inhibition of enzymes like Poly(ADP-ribose)polymerase 1 (PARP1).[6][7][8][9] The stereochemistry of substituents on the dioxin ring has been shown to be a critical determinant of biological activity, highlighting the specific nature of the interactions with their primary targets.[10][11]

However, the very structural features that confer potent activity at a primary target can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity. For the this compound series, the aldehyde functional group at the 5-position, along with other substitutions on the benzodioxine core, can significantly influence the electronic and steric properties of the molecule, thereby modulating its binding profile across a range of biological targets.

Understanding and Predicting Cross-Reactivity

Cross-reactivity, or off-target binding, is a critical consideration in drug discovery and development. It can lead to a variety of outcomes, from unexpected side effects to beneficial polypharmacology. For derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold, the potential for cross-reactivity is significant due to the diverse range of receptors and enzymes that have been shown to bind to compounds containing this core structure.

Based on the existing literature, we can hypothesize potential cross-reactivity profiles for this compound derivatives. Key areas of concern for off-target interactions include:

  • Adrenergic Receptors: Given that many 1,4-benzodioxan derivatives are potent α-adrenoceptor antagonists, it is highly probable that new derivatives will exhibit some degree of affinity for these receptors.[7][12][13]

  • Serotonin Receptors: Affinity for serotonin receptors, such as the 5-HT1A subtype, has also been observed in this class of compounds.[12]

  • Other G-Protein Coupled Receptors (GPCRs): The structural motifs present in benzodioxine derivatives may allow for promiscuous binding to other members of the vast GPCR superfamily.

  • Enzymes: The discovery of PARP1 inhibition by a 2,3-dihydro-1,4-benzodioxine-5-carboxamide highlights the potential for these compounds to interact with enzymatic targets.[8]

The following diagram illustrates the logical workflow for assessing the cross-reactivity of a novel this compound derivative.

cross_reactivity_workflow cluster_0 Initial Screening cluster_1 Cross-Reactivity Assessment cluster_2 Data Analysis & Comparison Primary Target Assay Primary Target Assay Initial Hit Initial Hit Primary Target Assay->Initial Hit Identifies potent compound Receptor Binding Panel Receptor Binding Panel Initial Hit->Receptor Binding Panel Evaluate off-target binding Immunoassay Panel Immunoassay Panel Initial Hit->Immunoassay Panel Assess immunogenic potential Enzyme Inhibition Assays Enzyme Inhibition Assays Initial Hit->Enzyme Inhibition Assays Screen against key enzymes Selectivity Profile Selectivity Profile Receptor Binding Panel->Selectivity Profile Immunoassay Panel->Selectivity Profile Enzyme Inhibition Assays->Selectivity Profile Comparative Analysis Comparative Analysis Selectivity Profile->Comparative Analysis Compare derivatives

Caption: Workflow for Assessing Cross-Reactivity.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the cross-reactivity of this compound derivatives, a tiered approach employing both receptor binding assays and immunoassays is recommended.

Tier 1: Broad Panel Radioligand Receptor Binding Assays

This is the gold-standard method for assessing off-target binding against a wide array of receptors. The principle lies in the competition between a radiolabeled ligand with a known high affinity for a specific receptor and the test compound.

Objective: To identify unintended binding of the test derivatives to a panel of known GPCRs, ion channels, and transporters.

Methodology:

  • Preparation of Cell Membranes: Obtain commercially available cell membranes expressing the target receptors or prepare them from cell lines or animal tissues.

  • Radioligand Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a known concentration of the specific radioligand (e.g., [³H]-prazosin for α1-adrenoceptors), and varying concentrations of the test this compound derivative.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the affinity constant (Ki) for each off-target interaction using the Cheng-Prusoff equation.

Data Presentation: The results should be summarized in a table for easy comparison of the binding affinities of different derivatives across the receptor panel.

DerivativePrimary Target Ki (nM)Off-Target 1 Ki (nM)Off-Target 2 Ki (nM)Selectivity Ratio (Off-Target 1 / Primary)
Compound A101,000>10,000100
Compound B151505,00010
Compound C55,000>10,0001,000
Tier 2: Competitive Immunoassays for Specific Target Classes

Immunoassays can be a cost-effective and high-throughput method to screen for cross-reactivity, especially when assessing interactions with structurally similar endogenous molecules or other small molecule drugs.[14][15][16][17][18]

Objective: To assess the potential for the test derivatives to cross-react with antibodies raised against other relevant small molecules, which can be indicative of broader off-target bioactivity.

Methodology: Competitive ELISA

  • Plate Coating: Coat a microtiter plate with an antigen (a conjugate of a molecule structurally related to a potential off-target).

  • Competitive Binding: Add a mixture of a fixed concentration of a specific antibody against the coated antigen and varying concentrations of the test this compound derivative to the wells.

  • Incubation and Washing: Incubate to allow competition between the test compound and the coated antigen for antibody binding. Wash the plate to remove unbound reagents.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody. Add a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is inversely proportional to the concentration of the test compound. Calculate the IC₅₀ value, representing the concentration of the derivative that causes 50% inhibition of the signal.

The following diagram illustrates the principle of a competitive immunoassay.

competitive_immunoassay cluster_0 High Concentration of Test Compound cluster_1 Low Concentration of Test Compound Antibody1 Antibody TestCompound1 Test Compound Antibody1->TestCompound1 Binds CoatedAntigen1 Coated Antigen Antibody2 Antibody CoatedAntigen2 Coated Antigen Antibody2->CoatedAntigen2 Binds TestCompound2 Test Compound

Sources

A Senior Application Scientist's Guide to Benchmarking the Anti-Inflammatory Activity of Benzodioxine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the anti-inflammatory performance of novel benzodioxine analogs against established industry-standard drugs. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, ensuring that the methodologies presented are not just protocols, but self-validating systems for generating robust and reliable data.

The Inflammatory Cascade: Key Targets for Therapeutic Intervention

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1] The inflammatory process is orchestrated by complex signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways converge to induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like Cyclooxygenase-2 (COX-2).[1][2]

The NF-κB Signaling Pathway: A Master Regulator

The NF-κB pathway is a cornerstone of the inflammatory response.[4] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[4][5] This liberates NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes.[2][6] Its central role makes it a prime target for anti-inflammatory drug discovery.[7]

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_translocation cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β, LPS) Receptor Cell Surface Receptor (TNFR, IL-1R, TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Proteasome Proteasome IkB->Proteasome NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_inactive->IkB NFkB_active p50/p65 (Active NF-κB) DNA DNA (κB binding sites) NFkB_active->DNA Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes

Caption: The Canonical NF-κB Inflammatory Signaling Pathway.

The MAPK Signaling Pathway: A Parallel Axis of Control

The MAPK pathways (p38, JNK, and ERK) are another critical set of signaling cascades that convert extracellular stimuli into cellular responses, including inflammation.[3][8] Inflammatory signals activate a three-tiered kinase module, leading to the phosphorylation of a terminal MAPK (e.g., p38). Activated p38 MAPK can then phosphorylate various transcription factors, such as AP-1 and ATF2, and also stabilize the mRNA of pro-inflammatory genes, amplifying the inflammatory output.[9]

p38 MAPK Signaling Pathway cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (Cytokines, Stress, LPS) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K 1. Activation MAP2K MAPKK (MKK3/6) MAP3K->MAP2K 2. Phosphorylation MAPK p38 MAPK MAP2K->MAPK 3. Phosphorylation TranscriptionFactors Transcription Factors (AP-1, ATF2) MAPK->TranscriptionFactors 4a. Activation mRNA_Stability mRNA Stabilization MAPK->mRNA_Stability 4b. Regulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Cytokines mRNA_Stability->Cytokines

Caption: The p38 MAPK Inflammatory Signaling Pathway.

Benzodioxine Analogs: Mechanism and Comparative Performance

The 1,4-benzodioxane scaffold has emerged as a versatile structure in medicinal chemistry, with derivatives showing promise as potent anti-inflammatory agents.[10][11][12] Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[13]

In Vitro Efficacy: Benchmarking Against Standards

The initial screening of anti-inflammatory compounds relies on robust in vitro assays to determine their potency and mechanism.[1] Key assays include direct enzyme inhibition (COX-1/COX-2) and cell-based models that measure the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

A series of phenylpiperazine derivatives of 1,4-benzodioxane demonstrated potent and selective inhibition of the COX-2 enzyme.[10] The rationale for targeting COX-2 selectively is to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, a major drawback of many traditional NSAIDs.[13][14]

Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition

Compound IC₅₀ COX-1 (μM) IC₅₀ COX-2 (μM) Selectivity Index (COX-1/COX-2) Source
Benzodioxine Analog 48 8.35 0.12 69.6 [10]
Benzodioxine Analog 3k >100 0.15 >667 [15]
Diclofenac (Standard) 1.12 0.09 12.4 [10]
Celecoxib (Standard) 15.0 0.04 375 [15]

| Ibuprofen (Standard) | 6.9 | 6.2 | 1.1 |[10] |

Note: Compound 48 is substituted with a 3-trifluoromethylphenyl group.[10] Compound 3k is 1-((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)-4-(4-methoxyphenyl)piperazine.[15] A higher selectivity index indicates greater selectivity for COX-2.

Further studies on benzodioxane carboxamide derivatives have shown their ability to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells, indicating a broader anti-neuroinflammatory profile beyond simple COX inhibition.[16]

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated BV2 Cells

Compound Concentration (μM) NO Inhibition (%) TNF-α Inhibition (%) IL-1β Inhibition (%) Source
Benzodioxane Analog 1l 10 ~75% ~60% ~55% [16]

| Dexamethasone (Standard) | 10 | Not Reported | Not Reported | Not Reported |[17] |

Note: Data for compound 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide) is estimated from graphical representations in the source.[16]

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a cornerstone for in vivo assessment of acute anti-inflammatory activity.[7][18] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce swelling over time. Several benzodioxine analogs have demonstrated superior or equivalent in vivo activity compared to standard NSAIDs like ibuprofen and diclofenac.[10][19][20]

Table 3: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound Dose (mg/kg) Paw Edema Inhibition (%) Time Point (hours) Source
Benzodioxine Analog 17 25 68% 5 [19]
Benzodioxine Analog 48 50 66.4% 3 [10]
Ibuprofen (Standard) 50 48% 5 [19]

| Diclofenac (Standard) | 25 | 45.2% | 3 |[10] |

Note: Compound 17 is 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-thienylcarbonyl)amino]acetic acid.[19] Compound 48 is the same as in Table 1.[10]

Experimental Protocols: A Framework for Validation

The trustworthiness of comparative data hinges on the meticulous execution of validated experimental protocols. The following section details the methodologies for the key assays discussed.

Experimental Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation COX_Assay COX-1/COX-2 Enzyme Inhibition Assay IC50 Determine IC₅₀ Values COX_Assay->IC50 Cell_Culture Macrophage Culture (e.g., RAW 264.7) LPS_Stim LPS Stimulation Cell_Culture->LPS_Stim NO_Assay Nitric Oxide (NO) Production Assay LPS_Stim->NO_Assay Cytokine_Assay Cytokine Measurement (TNF-α, IL-6) via ELISA LPS_Stim->Cytokine_Assay NO_Assay->IC50 Cytokine_Assay->IC50 Edema_Inhibition Calculate % Inhibition IC50->Edema_Inhibition Lead Candidate Progression Animal_Model Rat Paw Edema Model Carrageenan Carrageenan Injection Animal_Model->Carrageenan Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement Measurement->Edema_Inhibition Compound Benzodioxine Analogs & Standard Drugs Compound->COX_Assay Compound->Cell_Culture Compound->Animal_Model

Caption: General Workflow for Benchmarking Anti-inflammatory Activity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is foundational for determining a compound's direct enzymatic inhibition and its selectivity.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Incubation: The test compounds (benzodioxine analogs) and standards (Celecoxib, Ibuprofen) are pre-incubated with the enzyme (either COX-1 or COX-2) for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification: The enzymatic activity is measured by quantifying the amount of prostaglandin E2 (PGE2) produced, typically using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

Protocol: In Vitro Nitric Oxide (NO) Production in Macrophages

This cell-based assay assesses the ability of a compound to inhibit inflammatory responses in an immune cell context.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of ~1 x 10⁵ cells/well. Cells are allowed to adhere overnight.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or standards. The cells are incubated for 1 hour.[7]

  • Stimulation: An inflammatory response is induced by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. A negative control group without LPS is included.[7]

  • Incubation: The plates are incubated for 24 hours to allow for the production of inflammatory mediators.

  • Quantification of NO: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to calculate nitrite concentrations. The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is then determined.

Protocol: In Vivo Carrageenan-Induced Paw Edema

This is the gold-standard acute in vivo model for assessing anti-inflammatory efficacy.

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week with free access to food and water.

  • Baseline Measurement: The basal volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Compound Administration: Test compounds and standards (e.g., Ibuprofen) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[7][19]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw.[7][19]

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

  • Data Analysis: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Conclusion and Future Directions

The data presented in this guide strongly supports the 1,4-benzodioxane scaffold as a promising starting point for the development of novel anti-inflammatory agents. Specific analogs have demonstrated superior COX-2 selectivity and potent in vivo efficacy compared to widely used NSAIDs like ibuprofen and diclofenac.[10][19] The ability of certain derivatives to modulate other inflammatory mediators, such as NO and TNF-α, suggests that these compounds may offer broader therapeutic benefits and potentially improved safety profiles.[16]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, coupled with detailed pharmacokinetic and toxicology assessments to identify lead candidates for further preclinical and clinical development.

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,3-Dihydro-1,4-benzodioxine Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. In the realm of medicinal chemistry, even subtle differences in the arrangement of functional groups on a molecule can profoundly impact its pharmacological activity. This guide provides an in-depth spectroscopic comparison of positional isomers of a substituted 2,3-Dihydro-1,4-benzodioxine, a scaffold present in numerous bioactive compounds.

Herein, we will explore the differentiation of 5-nitro-2,3-dihydro-1,4-benzodioxine and 6-nitro-2,3-dihydro-1,4-benzodioxine. The electron-withdrawing nature of the nitro group serves as an excellent probe to illustrate how spectroscopic techniques can be employed to distinguish between these closely related positional isomers. This guide will delve into the theoretical underpinnings of why their spectra differ and provide practical, field-proven experimental protocols for their analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

The Critical Importance of Isomer Differentiation

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmaceuticals. The position of substituents on the aromatic ring can drastically alter a compound's interaction with biological targets, its metabolic stability, and overall efficacy. Therefore, unambiguous identification of positional isomers is a critical step in the synthesis and quality control of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For distinguishing between the 5-nitro and 6-nitro isomers of 2,3-dihydro-1,4-benzodioxine, both ¹H and ¹³C NMR are invaluable.

The Causality Behind Spectral Differences in NMR

The key to differentiating the 5-nitro and 6-nitro isomers lies in the electronic effect of the nitro group on the aromatic ring. The nitro group is a strong electron-withdrawing group, which deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum.

  • In the 5-nitro isomer , the nitro group is positioned ortho to one of the dioxine oxygen atoms and ortho to a proton on the aromatic ring. This proximity will cause a significant downfield shift for the proton at the 6-position.

  • In the 6-nitro isomer , the nitro group is para to one of the dioxine oxygen atoms and meta to the other. This will result in a different pattern of deshielding for the aromatic protons compared to the 5-nitro isomer.

Similarly, in the ¹³C NMR spectrum, the carbon atom directly attached to the nitro group will be significantly deshielded, and the electronic effects will propagate throughout the aromatic ring, leading to a unique set of chemical shifts for each isomer.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the aromatic region of the two isomers. These are based on published data for similar compounds and predicted shifts.[1][2]

Table 1: Comparative ¹H NMR Data (Aromatic Region, in ppm)

Proton PositionExpected Shift for 5-nitro isomerExpected Shift for 6-nitro isomerRationale for Difference
H-5N/A~7.9 (d)In the 6-nitro isomer, H-5 is ortho to the nitro group and is thus strongly deshielded.
H-6~7.6 (dd)N/AIn the 5-nitro isomer, H-6 is ortho to the nitro group and experiences strong deshielding.
H-7~7.1 (t)~7.9 (dd)In the 6-nitro isomer, H-7 is also ortho to the nitro group. In the 5-nitro isomer, it is meta and less affected.
H-8~6.9 (dd)~7.0 (d)The chemical shift of H-8 is less affected in both isomers but will still show a discernible difference.

Table 2: Comparative ¹³C NMR Data (Aromatic Region, in ppm)

Carbon PositionExpected Shift for 5-nitro isomerExpected Shift for 6-nitro isomerRationale for Difference
C-4a~144~143The carbon atom of the benzene ring attached to the dioxine moiety will have slightly different shifts.
C-5~139~122In the 5-nitro isomer, C-5 is directly attached to the nitro group, leading to a significant downfield shift.
C-6~122~145In the 6-nitro isomer, C-6 is directly attached to the nitro group, resulting in a large downfield shift.
C-7~120~118The chemical shifts of these carbons are influenced by the position of the nitro group.
C-8~119~118The chemical shifts of these carbons are influenced by the position of the nitro group.
C-8a~138~142The carbon atom of the benzene ring attached to the dioxine moiety will have slightly different shifts.
Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR:

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

      • Use a standard single-pulse experiment.

      • Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

      • Use a proton-decoupled single-pulse experiment.

      • A higher number of scans (e.g., 512-2048) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Differences

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While both isomers will show characteristic peaks for the nitro group and the benzodioxine core, the exact positions of the aromatic C-H bending vibrations can be diagnostic for the substitution pattern.

The Causality Behind Spectral Differences in FTIR

The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern on the benzene ring.

  • 5-nitro isomer: This is a 1,2,3-trisubstituted benzene derivative.

  • 6-nitro isomer: This is a 1,2,4-trisubstituted benzene derivative.

These different substitution patterns will give rise to distinct absorption bands for the C-H out-of-plane bending vibrations.

Comparative FTIR Data

The following table highlights the key expected differences in the FTIR spectra of the two isomers.[3]

Table 3: Comparative FTIR Data (Key Vibrational Bands, in cm⁻¹)

Vibrational ModeExpected Wavenumber for 5-nitro isomerExpected Wavenumber for 6-nitro isomerRationale for Difference
Asymmetric NO₂ stretch~1520-1540~1515-1535The electronic environment can slightly shift this strong absorption.
Symmetric NO₂ stretch~1340-1360~1335-1355Similar to the asymmetric stretch, the position can be subtly affected by the substitution pattern.
Aromatic C-H out-of-plane bendBands characteristic of 1,2,3-trisubstitutionBands characteristic of 1,2,4-trisubstitutionThis is the most diagnostic region for distinguishing the isomers.
Experimental Protocol for FTIR Analysis

This protocol describes the acquisition of an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹).

    • Select a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known correlation charts and the expected spectra for the isomers.

    • Pay close attention to the fingerprint region for the aromatic C-H bending vibrations.

FTIR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The position and intensity of the absorption bands are sensitive to the extent of conjugation in a molecule.

The Causality Behind Spectral Differences in UV-Vis

The nitro group is a chromophore (a light-absorbing group), and its electronic interaction with the benzodioxine ring system will influence the UV-Vis spectrum. The position of the nitro group affects the overall electronic structure and the energy of the π → π* transitions. While the differences may be subtle, high-resolution spectrophotometry can often distinguish between positional isomers.

Comparative UV-Vis Data

The following table presents the expected λmax values for the two isomers in a suitable solvent like ethanol or methanol.

Table 4: Comparative UV-Vis Data (λmax in nm)

IsomerExpected λmaxRationale for Difference
5-nitro isomer~290-310The electronic transition energies are influenced by the specific pattern of conjugation and electronic effects of the nitro group relative to the dioxine ring.
6-nitro isomer~285-305The different substitution pattern leads to a slightly different energy for the π → π* transition.
Experimental Protocol for UV-Vis Analysis

This protocol outlines the steps for obtaining a UV-Vis spectrum of a dilute solution.

  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill a clean quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Data Acquisition:

    • Rinse the cuvette with the dilute sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the desired wavelength range (e.g., 200-400 nm).

    • Record the absorbance spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

    • Compare the λmax values and the overall shape of the spectra for the two isomers.

UV-Vis Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating volatile and semi-volatile compounds and providing information about their molecular weight and fragmentation patterns.

The Causality Behind Spectral Differences in GC-MS
  • Gas Chromatography (GC): The two isomers may have slightly different boiling points and polarities, which could lead to a small difference in their retention times on a GC column. However, this difference might not be sufficient for baseline separation on all column types.

  • Mass Spectrometry (MS): Upon electron ionization, the two isomers will produce a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z). However, the fragmentation patterns may differ due to the different positions of the nitro group, which can influence the stability of the resulting fragment ions.

Comparative GC-MS Data

The following table outlines the expected key features in the GC-MS data for the two isomers.[3]

Table 5: Comparative GC-MS Data

ParameterExpected for 5-nitro isomerExpected for 6-nitro isomerRationale for Difference
Retention TimeMay be slightly different from the 6-nitro isomer.May be slightly different from the 5-nitro isomer.Differences in polarity and boiling point can affect GC retention time.
Molecular Ion (M⁺)m/z = 181m/z = 181Both isomers have the same molecular formula and therefore the same molecular weight.
Key Fragment IonsWill show a characteristic fragmentation pattern.Will show a characteristic fragmentation pattern that may differ from the 5-nitro isomer.The position of the nitro group can influence the fragmentation pathways, leading to different relative abundances of fragment ions.
Experimental Protocol for GC-MS Analysis

This protocol provides a general procedure for the GC-MS analysis of small organic molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Parameters:

      • Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

      • Set the oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes).

      • Set the injector temperature (e.g., 250 °C).

    • MS Parameters:

      • Use Electron Ionization (EI) at 70 eV.

      • Set the mass range (e.g., m/z 40-400).

      • Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Analyze the chromatogram to determine the retention time.

    • Analyze the mass spectrum of the peak of interest.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

    • Compare the retention times and mass spectra of the two isomers.

GC-MS Experimental Workflow

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The spectroscopic differentiation of positional isomers such as 5-nitro- and 6-nitro-2,3-dihydro-1,4-benzodioxine requires a multi-faceted analytical approach. While each technique provides valuable information, a combination of methods leads to the most confident structural assignment.

  • NMR spectroscopy stands out as the most definitive technique, with the chemical shifts and coupling patterns of the aromatic protons and carbons providing a clear fingerprint for each isomer.

  • FTIR spectroscopy offers a rapid and non-destructive method to gain supporting evidence, particularly from the C-H bending vibrations in the fingerprint region.

  • UV-Vis spectroscopy can provide subtle but useful clues about the electronic structure of the isomers.

  • GC-MS confirms the molecular weight and can reveal differences in fragmentation patterns, further corroborating the structural assignment.

By understanding the underlying principles of how the nitro group's position influences the spectroscopic output and by following robust experimental protocols, researchers can confidently and accurately distinguish between these and other positional isomers, ensuring the integrity and quality of their chemical entities.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).
  • Standard Operating Procedure H-NMR. (n.d.).
  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • Sample preparation GC-MS - SCION Instruments. (n.d.).
  • Bonifazi, A., Del Bello, F., Piergentili, A., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2012). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Journal of medicinal chemistry, 55(24), 11252-11264.
  • GC-MS Sample Preparation. (n.d.). Organomation.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2018). Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(10), 2469.
  • 2,3-Dihydro-6-nitro-1,4-benzodioxin. (n.d.). PubChem.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
  • Fourier Transform Infrared Spectroscopy. (n.d.).
  • Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 1(1), 1-10.
  • How To Do UV Vis Spectroscopy? - Chemistry For Everyone. (2025, February 7). YouTube.
  • Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. (n.d.). Fiveable.
  • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025, May 1). AZoOptics.
  • FTIR SPECTROPHOTOMETER. (n.d.). MIT OpenCourseWare.
  • Straniero, V., Valoti, E., & Fumagalli, L. (2023).
  • FTIR Analysis of Organic Compounds. (n.d.). Scribd.
  • UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria.
  • Kim, J., Lee, J., Kim, S., & Kim, H. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20299.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts.
  • Straniero, V., Valoti, E., & Fumagalli, L. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Semantic Scholar.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, operation-critical guidance for the safe handling and disposal of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (CAS No. 29668-43-7). As a trusted partner in your research, we are committed to providing information that ensures laboratory safety and regulatory compliance, extending our support beyond the product itself. The following procedures are synthesized from regulatory standards and field-proven best practices to empower your team with a self-validating system for chemical waste management.

Core Principle: Hazard-Aware Waste Management

Proper disposal begins with a thorough understanding of the substance's risks. While a specific, comprehensive Safety Data Sheet (SDS) for the 5-carbaldehyde isomer is not universally available, data from closely related analogues, such as 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile and 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde, provide a strong basis for a conservative risk assessment. The structural similarity, particularly the presence of the aldehyde group and the benzodioxine core, dictates a cautious approach.

The primary causality for these procedures is the compound's classification as a hazardous substance. Analogous compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and cause significant skin, eye, and respiratory irritation.[1][2] Therefore, this compound must be managed as a regulated, hazardous chemical waste from cradle to grave.

Table 1: Hazard Profile based on Analogous Compounds

Hazard CategoryDescriptionSupporting Data Source
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Safety Data Sheet for 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile.[1]
Irritation Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Safety Data Sheet for 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde.[2]
Chemical Incompatibility Incompatible with strong oxidizing agents, strong acids, and strong bases.[1]Safety Data Sheet for 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile.[1]
Decomposition Thermal decomposition can release irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]Safety Data Sheet for 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile.[1]

Immediate Safety & Spill Response Protocol

Effective disposal logistics are predicated on robust immediate-response capabilities. All personnel handling this compound must be proficient in the following spill containment and cleanup procedures.

Personal Protective Equipment (PPE)

Before handling the neat compound or its waste, the following PPE is mandatory. This is a non-negotiable baseline for preventing exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile).[3]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[3]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

Spill Response Workflow

The immediate actions taken during a spill are critical. The following workflow provides a logical decision-making process for containment and cleanup.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Severity (Quantity, Location, Exposure Risk) spill->assess minor_spill Minor Spill (<10g, Contained, No Injuries) assess->minor_spill Minor major_spill Major Spill (Large Quantity, Public Area, Injury) assess->major_spill Major don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Immediate Area Alert Others major_spill->evacuate contain_clean Contain & Clean Spill (Follow Section 2.3 Protocol) don_ppe->contain_clean dispose Package Waste for Disposal contain_clean->dispose call_ehs Call EHS / Emergency Response evacuate->call_ehs

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Minor Spill Cleanup Protocol

For small, manageable spills of solid this compound:

  • Alert Personnel: Immediately notify others in the laboratory.[5]

  • Secure the Area: Prevent access to the spill area to avoid cross-contamination.[5]

  • Don PPE: Wear the full PPE ensemble as described in Section 2.1.

  • Avoid Dust Generation: Do NOT dry sweep. If the material is a fine powder, cover it with a damp paper towel to prevent it from becoming airborne.[6]

  • Collect Material: Gently sweep up or scoop the material and place it into a suitable, leak-proof container (e.g., a sealable plastic bag or a labeled waste jar).[1][2]

  • Decontaminate: Wipe the spill area with a cloth dampened with warm, soapy water.[5] Perform at least two passes to ensure complete removal of residue.

  • Package Waste: Place all contaminated materials (gloves, paper towels, wipes) into the same hazardous waste container as the spilled chemical.[4][7]

  • Final Steps: Wash hands thoroughly. Report the spill to your laboratory supervisor and restock any used spill kit supplies.[5]

Proper Disposal Procedures: A Systematic Workflow

Disposal is not an event but a process. Adherence to this workflow ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) regulations and institutional policies. The generator of the waste is legally responsible for its correct characterization and disposal.[8]

Disposal_Workflow start Waste Generated (Expired chemical, reaction byproduct, contaminated materials) characterize Step 1: Characterize Classify as Hazardous Chemical Waste (Precautionary Principle) start->characterize segregate Step 2: Segregate Collect in a dedicated, compatible, and sealed container. characterize->segregate label Step 3: Label Attach a completed Hazardous Waste Tag. (Contents, Date, Hazards) segregate->label store Step 4: Accumulate Store in a designated Satellite Accumulation Area (SAA). label->store dispose Step 5: Dispose Request pickup from institutional EHS for licensed disposal. store->dispose end Final Disposition (High-Temperature Incineration) dispose->end

Caption: Step-by-step workflow for compliant chemical waste disposal.

Step 1: Waste Characterization

Under EPA regulations, a chemical waste is hazardous if it is "listed" or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[8][9]

  • Listed Waste: this compound is not explicitly found on the EPA's F, K, U, or P lists of hazardous wastes.[10][11]

  • Characteristic Waste: Based on data from analogous compounds, waste containing this chemical should be presumed to have the characteristic of Toxicity .

Step 2: Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[12][13]

  • Dedicate a specific waste container for this compound and materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.

  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[14]

Step 3: Containerization and Labeling

Proper labeling is a key compliance requirement.

  • The container must be kept closed at all times except when adding waste.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The accumulation start date.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: Final Disposal

The ultimate disposal of this chemical waste must be handled by professionals.

  • Do not under any circumstances discharge this chemical to the environment or pour it down the drain. [2][14] This is a violation of environmental regulations.

  • Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.

  • When the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • The EHS department will work with a licensed hazardous waste disposal vendor. The standard and most appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted facility.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you ensure the safety of your personnel, protect the environment, and maintain full regulatory compliance.

References

  • Environmental Health & Safety, University of South Carolina. Spill Kits and Spill Clean Up Procedures. [Link]
  • Environmental Health & Safety, University of South Carolina.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. [Link]
  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]
  • Fisher Scientific. This compound, Thermo Scientific. [Link]
  • U.S. Environmental Protection Agency.
  • Cole-Parmer. Material Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, 97%. [Link]
  • U.S. Environmental Protection Agency. Air Pollution Aspects of Aldehydes. [Link]
  • Occupational Safety and Health Administr
  • Practice Greenhealth.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
  • Federal Register. (2022). Final Exclusion for Emerald Kalama Chemical, LLC. [Link]
  • Occupational Safety and Health Administration. 1910 Subpart Z - Toxic and Hazardous Substances. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
  • ResearchGate. (2009).
  • Scribd.
  • Federal Register. (2022). Proposed Rule: Hazardous Waste Management System. [Link]
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. [Link]
  • Occupational Safety and Health Administr
  • Pharmaguideline.
  • Sherwin-Williams.
  • U.S. Environmental Protection Agency. ELECTRONIC DATA DELIVERABLE VALID VALUES REFERENCE MANUAL. [Link]

Sources

Navigating the Safe Handling of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Laboratory Safety Division

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (CAS No. 29668-43-7) was not available. The following guidance is synthesized from the safety data of structurally similar compounds, including 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde and 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. It is imperative to treat this compound with, at a minimum, the same level of caution as these analogs.

Immediate Safety and Hazard Assessment

Before handling this compound, a thorough understanding of its potential hazards is essential. Based on data from analogous compounds, this chemical should be regarded as hazardous.[1][2] The primary routes of exposure and associated health effects are detailed below.

Hazard Identification and Classification:

Based on analogous compounds, this compound is anticipated to be classified as follows:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Acute Dermal Toxicity: Harmful in contact with skin.[1]

  • Acute Inhalation Toxicity: Harmful if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

The signal word "Warning" is appropriate for this level of hazard.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or a face shield.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hands Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use.Prevents skin contact, which can be harmful and cause irritation.[1][2]
Body Laboratory coat or chemical-resistant apron.Wear appropriate protective clothing to prevent skin exposure.[2]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if dust/aerosols are generated.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.Prevents inhalation of the compound, which can be harmful and cause respiratory irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic and cautious approach to handling this compound at every stage is crucial for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a tightly closed, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

Handling and Use
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.[1]

  • Spill Management: In the event of a spill, avoid generating dust.[2] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Ensure adequate ventilation during cleanup.

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Function A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Glassware & Surfaces D->E F Segregate & Label Waste E->F G Dispose of Waste via Approved Channels F->G

Safe Handling Workflow

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: Unused this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a suitable, tightly sealed, and clearly labeled container. The label should include the chemical name and associated hazards.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory.

References

  • Fisher Scientific. Safety Data Sheet for 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. [URL not available]
  • Fisher Scientific. Safety Data Sheet for 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde. [URL not available]
  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.
  • Appretech Scientific Limited. This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。